Skullcapflavone Ii
Description
Skullcapflavone II has been reported in Lagochilus leiacanthus, Scutellaria alpina, and other organisms with data available.
cytotoxic principle from Scutellariae radix; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-12/h5-8,20,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQFOKBGMKVUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203606 | |
| Record name | Skullcapflavone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55084-08-7 | |
| Record name | Skullcapflavone II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55084-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Skullcapflavone II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055084087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Skullcapflavone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKULLCAPFLAVONE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV62EAN2VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of Skullcapflavone II in Scutellaria Species
Abstract: Scutellaria species, particularly Scutellaria baicalensis, are renowned for producing a class of pharmacologically potent 4'-deoxyflavones, which are primarily accumulated in their roots. Among these is Skullcapflavone II, a polymethoxylated flavonoid with significant anti-inflammatory and anticancer properties. While the core biosynthetic pathway leading to the 4'-deoxyflavone backbone is well-elucidated, the terminal enzymatic steps responsible for the unique B-ring substitution pattern of this compound remain largely uncharacterized. This guide provides a comprehensive overview of the known enzymatic reactions, presents quantitative data on gene expression and metabolite accumulation, details key experimental methodologies, and proposes a putative pathway for the complete biosynthesis of this compound.
The Core Biosynthesis Pathway of 4'-Deoxyflavones
Scutellaria species have evolved a specialized, root-specific metabolic pathway that diverges from the canonical flavonoid pathway to produce 4'-deoxyflavones. This pathway utilizes cinnamic acid instead of 4-coumaric acid as a starter molecule, thereby preventing the introduction of a hydroxyl group at the 4'-position of the B-ring. The pathway proceeds to the key intermediate, chrysin (5,7-dihydroxyflavone), which serves as the scaffold for subsequent modifications.
The key enzymes involved in this root-specific pathway have been identified and characterized:
-
Phenylalanine Ammonialyase (PAL): Initiates the pathway by converting L-Phenylalanine to cinnamic acid.
-
Cinnamate-CoA Ligase-like 7 (SbCLL-7): A root-specific enzyme that activates cinnamic acid to Cinnamoyl-CoA.[1]
-
Chalcone Synthase 2 (SbCHS-2): A specialized chalcone synthase that condenses one molecule of Cinnamoyl-CoA with three molecules of Malonyl-CoA to form pinocembrin chalcone.[1][2]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into the flavanone, pinocembrin.[3]
-
Flavone Synthase II-2 (SbFNSII-2): A key root-specific, pinocembrin-specific enzyme that introduces a double bond into the C-ring to form the flavone chrysin.[2][4]
Putative Biosynthesis Pathway of this compound
The structure of this compound (5,2'-dihydroxy-6,7,8,6'-tetramethoxyflavone) indicates extensive modification of the chrysin backbone on both the A and B rings. While the enzymes for A-ring hydroxylation and methylation are known, the enzymes responsible for B-ring modifications (2'-hydroxylation and 6'-methylation) in Scutellaria have not yet been identified.[2][5] Therefore, the complete pathway is currently hypothetical.
The proposed pathway involves a series of sequential or parallel hydroxylation and methylation steps.
Known A-Ring Modifying Enzymes:
-
Flavone 6-Hydroxylase (SbF6H / SbCYP82D1.1): A cytochrome P450 enzyme that hydroxylates the C6 position of chrysin to form baicalein (5,6,7-trihydroxyflavone).[5][6]
-
Flavone 8-Hydroxylase (SbF8H / SbCYP82D2): A cytochrome P450 enzyme that hydroxylates the C8 position of chrysin to form norwogonin (5,7,8-trihydroxyflavone).[6]
-
O-Methyltransferases (OMTs): Two families of OMTs perform methylation.
Hypothetical B-Ring Modifying Enzymes:
-
Putative Flavonoid 2'-Hydroxylase (F2'H): An unknown enzyme proposed to hydroxylate the C2' position.
-
Putative Flavonoid 6'-Hydroxylase (F6'H): An unknown enzyme proposed to hydroxylate the C6' position.
-
Putative O-Methyltransferase (OMT): An unknown OMT that methylates the 6'-hydroxyl group.
The diagram below illustrates a plausible, though unconfirmed, route from chrysin to this compound. The exact order of these modification steps is speculative.
Quantitative Data
The biosynthesis of 4'-deoxyflavones is tightly regulated and tissue-specific, with the highest concentration of enzymes and products found in the roots. Transcriptomic and metabolomic analyses provide quantitative insights into these processes.
Table 1: Relative Gene Expression of Key Biosynthetic Enzymes in S. baicalensis Tissues
| Gene | Enzyme Function | Root | Stem | Leaf | Flower |
| SbCLL-7 | Cinnamate-CoA Ligase | +++++ | + | + | + |
| SbCHS-2 | Chalcone Synthase | +++++ | + | + | + |
| SbFNSII-2 | Flavone Synthase II | +++++ | + | + | + |
| SbF6H (CYP82D1.1) | Flavone 6-Hydroxylase | +++++ | ++ | ++ | ++ |
| SbF8H (CYP82D2) | Flavone 8-Hydroxylase | ++++ | + | + | + |
| SbPFOMT5 | O-Methyltransferase (Type II) | ++++ | ++ | ++ | +++ |
| SbFOMT6 | O-Methyltransferase (Type I) | +++ | +++ | +++ | ++ |
Data synthesized from multiple transcriptomic studies.[1][8] '+' indicates relative expression level.
Table 2: Accumulation of Major 4'-Deoxyflavones in S. baicalensis Tissues
| Metabolite | Chemical Class | Root | Stem | Leaf | Flower |
| Baicalin | Flavone Glucuronide | 137.67 | < 1.0 | < 1.0 | < 1.0 |
| Wogonoside | Flavone Glucuronide | 13.40 | < 1.0 | < 1.0 | < 1.0 |
| Baicalein | Flavone Aglycone | 27.95 | < 0.5 | < 0.5 | < 0.5 |
| Wogonin | Flavone Aglycone | 15.95 | < 0.5 | < 0.5 | < 0.5 |
| Chrysin | Flavone Aglycone | 1.81 | < 0.5 | < 0.5 | < 0.5 |
Values are representative concentrations in mg/g and are synthesized from metabolomic studies.[9] Actual values vary based on plant age and conditions.
Experimental Protocols & Workflows
Elucidating a biosynthetic pathway requires a multi-step approach, from gene discovery to functional validation.
Protocol 1: Metabolite Analysis by LC-MS/MS This protocol outlines a general method for the extraction and analysis of flavonoids from Scutellaria root tissue.
-
Sample Preparation: Freeze-dry root tissue and grind into a fine powder.
-
Extraction: Extract 50 mg of powdered tissue with 1.2 mL of 70% methanol containing an internal standard. Vortex and incubate at 4°C overnight. Centrifuge at 12,000 x g for 10 min.[1]
-
LC Separation: Inject the supernatant onto a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm). Use a mobile phase gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient runs from 5% B to 95% B over 10 minutes.[1][6]
-
MS/MS Detection: Analyze eluting compounds using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. Monitor specific precursor-to-product ion transitions for each target flavonoid in Multiple Reaction Monitoring (MRM) mode.[6]
Protocol 2: In Vitro O-Methyltransferase (OMT) Enzyme Assay This protocol is for testing the activity of a purified recombinant OMT.
-
Reaction Mixture: Prepare a 100 µL reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.5 mM flavonoid substrate (e.g., baicalein, dissolved in DMSO)
-
5 mM S-adenosyl methionine (SAM) as the methyl donor
-
3-5 µg of purified recombinant OMT enzyme.[4]
-
-
Incubation: Incubate the mixture at 30-37°C for 1-12 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of methanol.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by LC-MS to identify and quantify the methylated product by comparing its retention time and mass spectrum to an authentic standard or predicted mass.[4][10]
Protocol 3: Induction of Scutellaria Hairy Root Cultures Hairy root cultures are a valuable tool for in vivo functional gene studies, such as RNA interference (RNAi).
-
Explant Preparation: Germinate sterile S. baicalensis seeds on MS medium. Use cotyledons or leaf sections from 2-3 week old plantlets as explants.
-
Infection: Culture a virulent strain of Agrobacterium rhizogenes (e.g., A4) in liquid medium to an OD600 of ~0.8. Wound the explants with a sterile scalpel and immerse them in the bacterial suspension for 15-30 minutes.[11]
-
Co-cultivation: Blot the explants dry on sterile filter paper and place them on hormone-free solid MS medium. Co-cultivate in the dark for 2-3 days.
-
Bacterial Elimination & Root Induction: Transfer the explants to fresh solid MS medium containing an antibiotic to kill the Agrobacterium (e.g., 500 mg/L cefotaxime). Subculture every 2 weeks. Hairy roots will typically emerge from the wound sites within 2-4 weeks.[11]
-
Establishment: Once roots are several centimeters long, they can be excised and cultured independently in liquid or on solid hormone-free medium to establish a stable transformed root line.
Conclusion and Future Perspectives
The biosynthesis of 4'-deoxyflavones in Scutellaria roots is a fascinating example of evolutionary neofunctionalization, leading to a unique class of bioactive compounds. The pathway to the central precursor, chrysin, and the subsequent hydroxylations and methylations on the A-ring are well understood. However, the complete biosynthesis of highly decorated molecules like this compound remains an open question. The enzymes that modify the B-ring at the 2' and 6' positions have yet to be discovered.[2]
Future research should focus on:
-
Genome Mining and Transcriptome Analysis: Using the known sequences of flavonoid hydroxylases and OMTs to mine the Scutellaria genome for candidate genes with root-specific expression patterns.
-
Functional Genomics: Characterizing candidate genes using the heterologous expression and in vitro assays detailed in this guide.
-
Synthetic Biology: Once the full pathway is elucidated, all necessary enzymes could be assembled in a microbial chassis like E. coli or yeast, enabling the sustainable and scalable production of this compound for pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 6. Scientists Elucidate the Whole Biosynthesis Pathway of Baicalein in Scutellaria Baicalensis----Chinese Academy of Sciences [english.cas.cn]
- 7. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4′-deoxyflavones in Scutellaria baicalensis Georgi. | John Innes Centre [jic.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Skullcapflavone II: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skullcapflavone II is a prominent flavonoid isolated from the roots of Scutellaria baicalensis, a plant widely utilized in traditional medicine for its anti-inflammatory and anti-cancer properties.[1] As a member of the flavone class of polyphenolic secondary metabolites, this compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, methods for its structural elucidation, and its interaction with key signaling pathways.
Chemical Structure and Properties
This compound, also known as Neobaicalein, is a tetramethoxyflavone.[4] Its core is a flavone skeleton, which consists of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C). The systematic IUPAC name for this compound is 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one.[4][5] The structure is characterized by hydroxyl groups at positions 5 and 2' and methoxy groups at positions 6, 7, 8, and 6'.[4]
The chemical and physical properties are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | [4] |
| Synonyms | Neobaicalein, 5,2'-Dihydroxy-6,7,8,6'-tetramethoxyflavone | [4][6] |
| CAS Number | 55084-08-7 | [4] |
| Molecular Formula | C₁₉H₁₈O₈ | [4][5] |
| Molecular Weight | 374.35 g/mol | [5] |
| Monoisotopic Mass | 374.10016754 Da | [4][6] |
| Canonical SMILES | COC1=CC=CC(=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O | [5] |
| InChI Key | GMQFOKBGMKVUQZ-UHFFFAOYSA-N | [5] |
Stereochemistry
The core flavone structure of this compound is planar and does not contain any chiral centers. The molecule is achiral and, therefore, does not exhibit stereoisomerism. Consequently, it does not have enantiomers or diastereomers and does not rotate plane-polarized light.
Experimental Protocols for Isolation and Structural Elucidation
The isolation and structural determination of this compound from its natural source, Scutellaria baicalensis, involves a series of chromatographic and spectroscopic techniques.
Isolation and Purification Protocol
A general methodology for isolating flavonoids like this compound from S. baicalensis is as follows:
-
Extraction : The dried and powdered roots of S. baicalensis are extracted with a solvent such as methanol or ethanol. Techniques like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction may be employed to improve efficiency.[7]
-
Fractionation : The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.[8]
-
Chromatography : The targeted flavonoid-rich fraction (typically the ethyl acetate fraction) undergoes further separation using chromatographic techniques.
-
Column Chromatography : Silica gel or Sephadex columns are used for initial separation.[9]
-
High-Speed Counter-Current Chromatography (HSCCC) : This liquid-liquid partition chromatography technique is highly effective for separating and purifying bioactive compounds from complex mixtures without a solid support matrix, thus avoiding irreversible sample adsorption.[7][8]
-
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is often the final step to yield highly purified this compound (>98%).[8][9]
-
Structural Elucidation Methodologies
The definitive structure of this compound is established using a combination of modern spectroscopic methods.[10][11][12]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₁₉H₁₈O₈.[4][10] Tandem MS (MS/MS) experiments provide fragmentation patterns that reveal structural motifs, such as the location of methoxy and hydroxyl groups, by analyzing characteristic neutral losses (e.g., loss of CH₃• from methoxy groups).[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for the complete structural elucidation of flavonoids.[15][16]
-
¹H NMR : Provides information on the number and chemical environment of protons, including the substitution patterns on the aromatic rings.
-
¹³C NMR : Determines the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, methoxy).
-
2D NMR (COSY, HSQC, HMBC) : These experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings within spin systems. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework and confirming the precise positions of all substituents.[15]
-
| Spectroscopic Technique | Purpose in Structural Elucidation |
| HRMS | Determines exact mass and elemental composition to confirm the molecular formula. |
| Tandem MS (MS/MS) | Provides fragmentation data to identify structural fragments and functional groups. |
| ¹H NMR | Identifies proton environments and substitution patterns on the aromatic rings. |
| ¹³C NMR | Determines the carbon skeleton and identifies functional groups (carbonyls, methoxy carbons). |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the complete connectivity of the molecule by mapping ¹H-¹H and ¹H-¹³C correlations. |
Synthesis
The synthesis of this compound has been reported, typically involving the condensation of an appropriately substituted acetophenone with a substituted benzaldehyde, followed by cyclization to form the flavone core.[17] More recently, biotransformation approaches, such as enzymatic glycosylation, have been explored to create novel derivatives with enhanced properties like increased aqueous solubility.[18]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities by modulating specific intracellular signaling pathways. Its anti-inflammatory effects are particularly well-documented.
Inhibition of the TGF-β/Smad Pathway
Transforming growth factor-beta (TGF-β) signaling is crucial in cellular processes like growth, differentiation, and immune regulation.[19] Dysregulation of this pathway is implicated in fibrosis and inflammation. This compound has been shown to reduce the main pathophysiological features of allergic asthma, in part by acting on the TGF-β1/Smad signaling pathways.[20] It can inhibit TGF-β-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis, potentially through the regulation of the NF-κB and Smad signaling pathways.[20][21]
In the canonical TGF-β pathway, the ligand binds to the type II receptor (TβRII), which recruits and phosphorylates the type I receptor (TβRI).[] The activated TβRI then phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3.[23] These activated R-SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[] this compound can interfere with this cascade, leading to a reduction in pro-fibrotic and pro-inflammatory gene expression.
Regulation of STAT1, NF-κB, and p38 MAPK Pathways
This compound has also been demonstrated to suppress the production of pro-inflammatory chemokines, such as TARC and MDC, in keratinocytes.[2] This suppression is achieved by inhibiting the phosphorylation of key signaling proteins: STAT1, NF-κB, and p38 MAPK.[2][24][25][26] These pathways are central to the inflammatory response. For instance, the activation of NF-κB and MAPK signaling pathways can trigger the expression of inflammatory cytokines like IL-6, IL-8, and TNF-α.[27] By downregulating the activation of these interconnected pathways, this compound exerts potent anti-inflammatory effects.[2][28]
References
- 1. This compound | CAS:55084-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H18O8 | CID 124211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorlab.com [biorlab.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0258335) [hmdb.ca]
- 7. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection, Identification and Structural Elucidation of Flavonoid...: Ingenta Connect [ingentaconnect.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. ukm.my [ukm.my]
- 16. researchgate.net [researchgate.net]
- 17. [Synthetic studies of the flavone derivatives. VI. The synthesis of skullcapflavone I, II and related flavones (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In silico-guided synthesis of a new, highly soluble, and anti-melanoma flavone glucoside: this compound-6'-O-β-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. This compound suppresses TGF-β-induced corneal epithelial mesenchymal transition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. The NF-kappaB, p38 MAPK and STAT1 pathways differentially regulate the dsRNA-mediated innate immune responses of epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. p38 MAPK enhances STAT1-dependent transcription independently of Ser-727 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. STAT1, STAT3 and p38MAPK are involved in the apoptotic effect induced by a chimeric cyclic interferon-alpha2b peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Skullcapflavone II: A Technical Guide for Researchers
An In-depth Examination of the Solubility and Stability of a Promising Bioactive Flavonoid
This technical guide provides a comprehensive overview of the physicochemical properties of Skullcapflavone II, with a specific focus on its solubility and stability. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Introduction to this compound
This compound, a flavonoid found in the roots of Scutellaria baicalensis (Baikal skullcap), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-asthmatic effects. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the successful development of this compound into a therapeutic agent.
Chemical Identity:
-
IUPAC Name: 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one[1][2]
-
Molecular Weight: 374.34 g/mol [3]
-
Synonyms: Neobaicalein, Scullcapflavone II, 5,2′-Dihydroxy-6,7,8,6′-tetramethoxyflavone[2][4]
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Based on available data, this compound exhibits limited aqueous solubility, a common characteristic of polymethoxylated flavonoids.[5]
Quantitative Solubility Data:
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [3][6] |
Qualitative Solubility:
This compound is also reported to be soluble in other organic solvents, although specific quantitative data is limited. These include:
The presence of multiple methoxy groups contributes to the hydrophobic nature of this compound, while the hydroxyl groups provide some capacity for hydrogen bonding.[3] The poor aqueous solubility is a significant challenge for its development as an oral therapeutic. One study has shown that glycosylation of this compound can dramatically increase its aqueous solubility by 272-fold, highlighting a potential strategy to improve its biopharmaceutical properties.
Stability Profile
The stability of a drug substance is a crucial quality attribute that affects its safety, efficacy, and shelf-life. While specific stability studies on this compound are not extensively reported in the public domain, general knowledge of flavonoid stability suggests that it may be susceptible to degradation under certain conditions. Methoxylated flavonoids, however, tend to exhibit greater stability compared to their hydroxylated counterparts.[1]
Factors Affecting Flavonoid Stability:
-
pH: Flavonoids can undergo degradation in both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[9]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
-
Oxidation: The phenolic hydroxyl groups in flavonoids are susceptible to oxidation.
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of flavonoids.
Experimental Protocols
The following sections outline detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established methods for the analysis of flavonoids.
Solubility Determination Protocol
This protocol describes the determination of the equilibrium solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound reference standard
-
Solvents: Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, DMSO, etc.
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each test solvent in a sealed vial.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the prepared samples and calibration standards by HPLC. A reverse-phase C18 column is typically suitable for flavonoid analysis.[10]
-
The mobile phase could consist of a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Calculate the solubility as the mean concentration from replicate measurements.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Indicating Method and Forced Degradation Protocol
This protocol outlines a forced degradation study to identify the degradation products of this compound and to develop a stability-indicating analytical method.[12]
Objective: To assess the stability of this compound under various stress conditions and to establish a method that can separate the intact drug from its degradation products.[13]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[14]
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug substance or a solution in a sealed container at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
HPLC-PDA/MS Analysis:
-
Analyze the stressed samples alongside a non-degraded control sample using an HPLC system equipped with a PDA or MS detector.
-
The PDA detector will help to assess peak purity and identify the formation of new chromophores.
-
The MS detector will aid in the identification of the molecular weights of the degradation products.
-
-
Method Validation: The developed HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to be considered a stability-indicating method.
Logical Flow for Forced Degradation Studies
Caption: Process for conducting forced degradation studies on this compound.
Signaling Pathways Associated with this compound
The biological activities of this compound are attributed to its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
TLR4/NF-κB Signaling Pathway
This compound has been shown to exert neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[15] This pathway is a key regulator of the inflammatory response.
TLR4/NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the TLR4/NF-κB pathway by this compound.
TGF-β1/Smad Signaling Pathway
In the context of allergic asthma, this compound has been found to act on the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway.[11] This pathway is involved in cell growth, differentiation, and immune regulation.
Modulation of TGF-β1/Smad Signaling by this compound
Caption: this compound modulates the TGF-β1/Smad signaling pathway.
STAT1/NF-κB/p38 MAPK Signaling Pathway
In human keratinocytes, this compound has been shown to inhibit the production of pro-inflammatory chemokines by suppressing the phosphorylation of STAT1, NF-κB, and p38 MAPK.
Inhibition of Pro-inflammatory Signaling by this compound
Caption: this compound inhibits STAT1, p38 MAPK, and NF-κB signaling.
Conclusion
This compound is a promising natural compound with significant therapeutic potential. However, its poor aqueous solubility presents a major hurdle for its clinical development. This technical guide has summarized the current knowledge of its physicochemical properties and provided detailed protocols for its further characterization. Strategies to enhance its solubility, such as the use of co-solvents, formulation technologies, or chemical modification, will be critical for realizing its therapeutic benefits. The provided information on its stability and interactions with key signaling pathways will further aid researchers in designing robust experimental studies and developing effective formulations.
References
- 1. Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability and degradation products of polyhydroxy flavonols in boiling water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses TGF-β-induced corneal epithelial mesenchymal transition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4',5,6,7-Tetramethoxyflavone | CAS:1168-42-9 | Manufacturer ChemFaces [chemfaces.com]
- 9. phcog.com [phcog.com]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Skullcapflavone II: A Technical Guide to its Modulation of NF-κB and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Skullcapflavone II (SFII) is a prominent flavonoid isolated from the roots of Scutellaria baicalensis, a plant with a long history in traditional medicine for treating inflammatory conditions and cancer.[1][2] Emerging scientific evidence has elucidated the molecular mechanisms underlying its therapeutic effects, primarily centered on the modulation of critical intracellular signaling pathways. This technical guide provides an in-depth analysis of how this compound interferes with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. It summarizes key quantitative data, details common experimental protocols for investigating its activity, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound
This compound, also known as neobaicalein, is a polyphenolic compound recognized for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[2] Its therapeutic potential stems from its ability to precisely interact with and inhibit key proteins in pro-inflammatory and cell proliferation pathways. Extensive research has demonstrated that SFII can suppress the production of inflammatory mediators, inhibit the activation of key transcription factors, and regulate cell cycle progression and apoptosis. This document focuses on its well-documented inhibitory effects on two of the most crucial pathways in cellular response: NF-κB and MAPK.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, playing a vital role in regulating the expression of genes involved in immunity, inflammation, and cell survival.[3][4] In pathological states such as chronic inflammation and cancer, this pathway is often constitutively active. This compound has been shown to be a potent inhibitor of this pathway.
In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes, including those for inflammatory cytokines, chemokines, and cell adhesion molecules.[3]
This compound intervenes in this cascade primarily by inhibiting the phosphorylation of the p65 subunit of NF-κB .[2][5] This action prevents the nuclear translocation of NF-κB and consequently suppresses the expression of its downstream targets. Studies have demonstrated that SFII treatment significantly reduces the TNF-α-induced expression of pro-inflammatory cytokines such as IL-1β and IL-6.[6] Furthermore, it has been shown to inhibit the expression of Matrix Metalloproteinase-1 (MMP-1), a key enzyme in collagen degradation, by suppressing NF-κB activation.[2]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, comprising key members like extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, regulates a wide array of cellular processes including proliferation, differentiation, apoptosis, and the inflammatory response.[7][8] Dysregulation of MAPK signaling is a common feature in many cancers and inflammatory diseases.
Signal transduction through this pathway involves a three-tiered kinase cascade: a MAPKKK (e.g., Raf) activates a MAPKK (e.g., MEK), which in turn activates a MAPK (e.g., ERK).[7] Activated MAPKs then phosphorylate various downstream transcription factors, such as Activator Protein-1 (AP-1), which is a dimer typically composed of c-Jun and c-Fos proteins.
This compound exerts significant inhibitory effects on this pathway. It has been shown to suppress the activation of ERK, JNK, and p38 MAPK.[2][9] For instance, in human skin fibroblasts, SFII was found to inhibit serum-induced activation of the ERK and JNK signaling pathways, which are required for the transactivation of MMP-1.[2] In human keratinocytes, SFII was shown to suppress the phosphorylation of p38 MAPK, STAT1, and NF-κB, leading to the inhibition of TSLP, a cytokine involved in atopic dermatitis and itch.[5][10][11] This multi-pronged inhibition of the MAPK pathways underscores SFII's broad anti-inflammatory and anti-proliferative potential.
Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound on various cellular targets as reported in the literature.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators and Signaling Proteins
| Cell Line | Stimulant | Target | Concentration of SFII | % Inhibition / Effect | Reference |
| HaCaT | TNF-α/IFN-γ | TARC (CCL17) mRNA | 10 µM | Significant reduction | [5] |
| HaCaT | TNF-α/IFN-γ | MDC (CCL22) mRNA | 10 µM | Significant reduction | [5] |
| HaCaT | TNF-α/IFN-γ | CTSS mRNA | 10 µM | Significant reduction | [5] |
| HaCaT | TNF-α/IFN-γ | p-STAT1 | 10 µM | Significant suppression | [5] |
| HaCaT | TNF-α/IFN-γ | p-p65 (NF-κB) | 10 µM | Significant suppression | [5] |
| HaCaT | TNF-α/IFN-γ | p-p38 MAPK | 10 µM | Significant suppression | [5] |
| Foreskin Fibroblasts | Serum | MMP-1 Secretion | 3 µM | Significant reduction | [2] |
| Foreskin Fibroblasts | Serum | p-ERK1/2 | 3 µM | Inhibition | [2] |
| Foreskin Fibroblasts | Serum | p-JNK | 3 µM | Inhibition | [2] |
| Foreskin Fibroblasts | TNF-α | p-p65 (NF-κB) | 3 µM | Reduction | [2] |
| MCAO Rat Model | Ischemia/Reperfusion | TNF-α, IL-1β, IL-6 | 5, 10, 15 mg/kg | Dose-dependent reduction | [6] |
| MCAO Rat Model | Ischemia/Reperfusion | NF-κB/TLR4 expression | 5, 10, 15 mg/kg | Dose-dependent decrease | [6] |
| Human A2058 | N/A | Cell Viability (IC50) | ~1.4-fold > SKII-G | Anti-melanoma activity | [12] |
Key Experimental Protocols
The investigation of this compound's effects on signaling pathways involves a range of standard molecular and cellular biology techniques.
Cell Culture and Treatment
-
Cell Lines: Human keratinocytes (HaCaT), human foreskin fibroblasts (HFF-1), or other relevant cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are typically pre-treated with various concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) before being stimulated with an agonist like TNF-α (e.g., 10 ng/mL) and/or IFN-γ (e.g., 10 ng/mL) for a period ranging from minutes to 24 hours, depending on the endpoint being measured.
Western Blot Analysis
-
Purpose: To detect the expression and phosphorylation status of target proteins (e.g., p-p65, p-ERK, total p65).
-
Protocol:
-
Protein Extraction: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Real-Time Reverse Transcription PCR (qRT-PCR)
-
Purpose: To quantify the mRNA expression levels of target genes (e.g., MMP-1, TARC, IL-6).
-
Protocol:
-
RNA Extraction: Total RNA is isolated from treated cells using a reagent like TRIzol or a commercial kit.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The qPCR reaction is performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.
-
Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To measure the concentration of secreted proteins like cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Sample Collection: Culture media from treated cells is collected and centrifuged to remove debris.
-
Assay: The assay is performed using a commercial ELISA kit according to the manufacturer's instructions. This typically involves incubating the sample in a pre-coated plate, followed by washes and incubations with detection antibodies and a substrate solution.
-
Measurement: The absorbance is read on a microplate reader, and the concentration is determined by comparison to a standard curve.
-
Conclusion
This compound is a potent natural compound that exerts significant anti-inflammatory and anti-proliferative effects by modulating the NF-κB and MAPK signaling pathways. It effectively suppresses the activation of key transcription factors like NF-κB and AP-1 by inhibiting the phosphorylation of upstream kinases, including p65, ERK, JNK, and p38. This multifaceted mechanism leads to the downregulation of a host of pro-inflammatory genes and proteins. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers, highlighting the therapeutic potential of this compound as a lead compound for novel treatments targeting inflammation-driven diseases and various forms of cancer. Further preclinical and clinical investigation is warranted to fully realize its therapeutic utility.
References
- 1. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses TNF-α/IFN-γ-Induced TARC, MDC, and CTSS Production in HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects neuronal damage in cerebral ischemic rats via inhibiting NF-ĸB and promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits osteoclastogenesis by regulating reactive oxygen species and attenuates the survival and resorption function of osteoclasts by modulating integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]
- 11. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico-guided synthesis of a new, highly soluble, and anti-melanoma flavone glucoside: this compound-6'-O-β-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the In Vitro Anti-inflammatory Effects of Skullcapflavone II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skullcapflavone II (SFII), a flavonoid compound isolated from the roots of Scutellaria baicalensis, has garnered significant attention for its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of SFII, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Quantitative Assessment of Anti-inflammatory Effects
This compound has been demonstrated to inhibit the production of various key mediators of inflammation in different cell types. The following tables summarize the quantitative data from in vitro studies, showcasing its efficacy in modulating inflammatory responses.
Table 1: Effect of this compound on Pro-inflammatory Chemokine and Cytokine Expression in HaCaT Keratinocytes
| Target Analyte | Inflammatory Stimulus | Cell Type | This compound Conc. | Observed Effect | Reference |
| TARC (CCL17) | TNF-α/IFN-γ | HaCaT | Various | Significant inhibition of mRNA and protein expression | [1][3] |
| MDC (CCL22) | TNF-α/IFN-γ | HaCaT | Various | Significant inhibition of mRNA and protein expression | [1][3] |
| Cathepsin S (CTSS) | TNF-α/IFN-γ | HaCaT | Various | Significant inhibition of expression | [1][3] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Various Cell Types
| Target Analyte | Inflammatory Stimulus | Cell Type | This compound Conc. | Observed Effect | Reference |
| IL-4 | Anti-CD3/CD28 | Mouse CD4+ T cells | Not specified | Direct inhibition of production | [2][4] |
| TSLP | MC903 (Vit. D3 analog) | Human primary keratinocytes | Not specified | Direct suppression of production | [4][5][6] |
| IL-6 | LPS or PGN | Mouse BMDCs | Not specified | Significant suppression of production | [5][6] |
| IL-12 | LPS or PGN | Mouse BMDCs | Not specified | Significant suppression of production | [5][6] |
| TNF-α | Ischemia/Reperfusion model | Rat brain tissue | 5, 10, 15 mg/kg (in vivo) | Significant reduction in levels | [7] |
| IL-1β | Ischemia/Reperfusion model | Rat brain tissue | 5, 10, 15 mg/kg (in vivo) | Significant reduction in levels | [7] |
| IL-6 | Ischemia/Reperfusion model | Rat brain tissue | 5, 10, 15 mg/kg (in vivo) | Significant reduction in levels | [7] |
Mechanisms of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by modulating key intracellular signaling cascades that regulate the expression of inflammatory genes. The major pathways affected are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[8] Upon stimulation by inflammatory signals like TNF-α, IκB is phosphorylated and degraded, allowing the activated NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[1][8]
This compound has been shown to significantly suppress this pathway. It inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.[1] This mechanism has been observed in studies using human keratinocytes and in models of cerebral ischemia.[1][7][8]
Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of MAPK Signaling Pathways
The MAPK family, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[8] Activation of these kinases through phosphorylation leads to the activation of transcription factors like AP-1 (c-Jun/c-Fos), which in turn upregulate inflammatory gene expression.[8]
Studies have demonstrated that this compound can suppress the phosphorylation of p38 MAPK, and in some contexts, ERK and JNK.[1][5][6] By inhibiting the activation of these key kinases, SFII effectively dampens the downstream inflammatory response.[1][6]
Caption: this compound inhibits the p38 MAPK signaling pathway.
Attenuation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for signaling initiated by cytokines like interferon-gamma (IFN-γ). Cytokine binding to its receptor activates Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate gene expression, including that of chemokines like TARC and MDC.[1]
This compound has been found to effectively inhibit the phosphorylation of STAT1 in response to TNF-α/IFN-γ stimulation in keratinocytes.[1][3] This action disrupts the signaling cascade, leading to reduced expression of STAT1-dependent inflammatory mediators.[1]
Caption: this compound action on the JAK/STAT1 signaling pathway.
Detailed Experimental Protocols
The following sections outline the standard methodologies employed in the in vitro evaluation of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines: Human epidermal keratinocytes (HaCaT), primary human keratinocytes, mouse bone marrow-derived cells (BMDCs), and mouse CD4+ T cells are commonly used.[1][2][4]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HaCaT) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Cells are seeded in multi-well plates (e.g., 6-well or 24-well) and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound (or vehicle control, typically DMSO) for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, cells are stimulated with an inflammatory agent, such as a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL), to induce an inflammatory response.[1][3]
-
Cells and culture supernatants are harvested after an appropriate incubation period (e.g., 24 hours for protein analysis, 6-12 hours for mRNA analysis) for downstream analysis.
-
Caption: General experimental workflow for in vitro studies.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of secreted cytokines and chemokines (e.g., TARC, MDC, IL-6) in the cell culture supernatant.
-
Protocol:
-
Commercially available ELISA kits are used according to the manufacturer's instructions.
-
Briefly, 96-well plates pre-coated with a capture antibody specific to the target protein are used.
-
Culture supernatants and a series of known standards are added to the wells and incubated.
-
After washing, a biotin-conjugated detection antibody is added, followed by incubation.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound protein.
-
The reaction is stopped with a stop solution, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The concentration of the target protein in the samples is calculated by comparison to the standard curve.
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of inflammatory genes.
-
Protocol:
-
RNA Extraction: Total RNA is isolated from the cultured cells using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The reaction is performed in a real-time PCR cycler.
-
Data Analysis: The expression level of the target gene is normalized to that of a housekeeping gene (e.g., GAPDH). The relative fold change in gene expression is calculated using the 2^-ΔΔCt method.
-
Western Blot Analysis
-
Objective: To detect and quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., p-STAT1, p-p38, p-IκBα).
-
Protocol:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-p38).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensity is quantified using densitometry software.
-
Conclusion
This compound demonstrates significant in vitro anti-inflammatory activity through the targeted inhibition of multiple, convergent signaling pathways, including NF-κB, MAPK, and STAT1. Its ability to suppress the production of a wide range of pro-inflammatory chemokines and cytokines in various cell types underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses TNF-α/IFN-γ-Induced TARC, MDC, and CTSS Production in HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in… [ouci.dntb.gov.ua]
- 5. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]
- 7. This compound protects neuronal damage in cerebral ischemic rats via inhibiting NF-ĸB and promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Skullcapflavone II: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Skullcapflavone II, a flavonoid isolated from the roots of Scutellaria baicalensis, has garnered interest for its potential therapeutic applications, including anti-inflammatory and anticancer properties. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound. Due to a notable gap in the existing literature regarding the oral pharmacokinetic parameters of this compound, this guide synthesizes available intravenous pharmacokinetic data and details the established analytical methodologies for its quantification. Furthermore, it outlines the probable metabolic pathways based on the well-documented metabolism of structurally similar flavonoids and describes standard in vitro and in situ experimental protocols that are essential for a comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to serve as a foundational resource for researchers and drug development professionals, highlighting both what is known and the critical areas requiring further investigation to fully elucidate the therapeutic potential of this compound.
Introduction
This compound is a flavone, a class of flavonoids, found in the traditional Chinese medicinal herb Scutellaria baicalensis.[1] Flavonoids are known for their broad range of biological activities, but their therapeutic efficacy is often limited by poor bioavailability.[2] This document provides a detailed examination of the available pharmacokinetic data for this compound and the methodologies used to obtain it.
Quantitative Pharmacokinetic Data
To date, comprehensive oral pharmacokinetic data for this compound, including key parameters such as Cmax, Tmax, and AUC after oral administration, have not been reported in the scientific literature. However, a study in beagle dogs following intravenous administration has provided initial insights into its disposition.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Value | Units | Reference |
| Dose | Not Specified | mg/kg | [3][4] |
| Route | Intravenous | - | [3][4] |
Note: The original study abstract did not specify the exact intravenous dose administered, a critical piece of information for the full interpretation of pharmacokinetic parameters. The full text of the study would be required to ascertain this detail and other parameters such as clearance (CL) and volume of distribution (Vd).
Experimental Protocols
A validated analytical method is crucial for the accurate determination of drug concentrations in biological matrices. For this compound, a liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI/MS) method has been developed and validated for its quantification in dog plasma.[3][4]
Analytical Method for Quantification in Plasma
This section details the protocol for the quantification of this compound in plasma as described in the available literature.[3][4]
-
Method: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI/MS).
-
Sample Preparation: Specific details on the plasma sample preparation (e.g., protein precipitation, liquid-liquid extraction) were not available in the abstract.
-
Chromatography:
-
Mobile Phase: Acetonitrile and deionized water (80:20, v/v) containing 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Selected Ion Monitoring (SIM).
-
Monitored Ions: m/z 375.1 for this compound and m/z 323.3 for the internal standard (neobavaisoflavone).
-
-
Validation:
-
Linearity: 0.001–4 μg/mL.
-
Lower Limit of Quantification (LLOQ): 0.001 μg/mL.
-
Precision (RSD%): < 10% (intra- and inter-day).
-
Accuracy: 98.9% to 102.2%.
-
LC-MS/MS workflow for this compound.
In Vitro Permeability Assessment: Caco-2 Cell Assay
To assess the intestinal permeability and potential for oral absorption of this compound, the Caco-2 cell monolayer assay is a standard and widely used in vitro model.[5][6] This model mimics the human intestinal epithelium.[6]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Permeability Study:
-
The permeability of this compound is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
The compound is added to the donor chamber (apical or basolateral), and samples are collected from the receiver chamber at predetermined time points.
-
The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
-
Efflux Ratio: The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is generally indicative of active efflux.
In Vitro Metabolism Assessment: Liver Microsomes and S9 Fraction
The metabolic stability of this compound can be evaluated using liver subcellular fractions, such as microsomes or the S9 fraction. These fractions contain key drug-metabolizing enzymes.[7]
-
Incubation: this compound is incubated with liver microsomes or S9 fraction in the presence of necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation, PAPS for sulfation).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The reaction is quenched, and the samples are analyzed by LC-MS/MS to measure the disappearance of the parent compound and the formation of metabolites.
-
Data Analysis: The rate of metabolism and the intrinsic clearance (CLint) can be calculated.
Metabolism and Bioavailability
The oral bioavailability of flavonoids is generally low due to extensive first-pass metabolism in the intestine and liver.[2] The primary metabolic pathways for flavonoids are glucuronidation and sulfation, which are Phase II conjugation reactions that increase the water solubility of the compounds, facilitating their excretion.[8][9]
Based on studies of structurally similar flavonoids from Scutellaria baicalensis, it is highly probable that this compound undergoes extensive glucuronidation and sulfation.[8][9]
References
- 1. pharmaron.com [pharmaron.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfation of selected mono-hydroxyflavones by sulfotransferases in vitro: a species and gender comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of sulfation and glucuronidation of flavones in FVB mouse intestine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
Skullcapflavone II: An In-depth Technical Guide to its Interaction with Specific Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skullcapflavone II, a flavonoid isolated from the roots of Scutellaria baicalensis, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with specific protein targets, its modulation of key signaling pathways, and detailed experimental protocols for studying these interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Data on Protein Target Interactions
The following table summarizes the available quantitative data on the interaction of this compound with its protein targets. While research has identified several targets, quantitative binding affinities and inhibitory concentrations are available for a limited number of proteins.
| Target Protein | Interaction Type | Quantitative Value | Cell/System | Reference |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Inhibition (IC50) | 2.87 µM | Enzyme Assay | Not specified in abstract |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Binding Affinity (Kd) | 4.198 µM | 2D NQO1 biochromatography | Not specified in abstract |
| Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Inhibition of mRNA expression | 42.4% inhibition at 20 µM | HepG2 cells | Not specified in abstract |
Note: For many of the identified protein targets of this compound, such as the bradykinin receptor, TLR4, STAT1, NF-κB, p38 MAPK, Src, CREB, and integrin β3, specific quantitative data on direct binding affinity (Kd) or enzymatic inhibition (IC50) by this compound are not yet available in the public domain. The current body of literature primarily describes the inhibitory effects of this compound on the activity or expression of these proteins at specified concentrations in cellular assays.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways implicated in inflammation, cancer, and neurodegeneration. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK Signaling Pathway Inhibition by this compound.
Caption: JAK/STAT Signaling Pathway Inhibition by this compound.
Caption: TGF-β1/Smad Signaling Pathway Modulation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the interaction of this compound with its protein targets and signaling pathways. These protocols are based on published literature and can be adapted for specific research needs.
Cell Culture and Treatment
-
Cell Line: HaCaT (human keratinocyte cell line) is a common model for studying skin inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). The stock solution is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid cytotoxicity.
-
Stimulation: To induce inflammatory responses, cells are often stimulated with cytokines such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 10 ng/mL).
-
Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before the addition of the inflammatory stimuli.
Western Blotting for Protein Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins like STAT1, NF-κB p65, and p38 MAPK.
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS).
-
Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
The cell lysate is collected by scraping and then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
The supernatant containing the protein extract is collected, and the protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel of appropriate acrylamide percentage.
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The PVDF membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-STAT1, anti-STAT1, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (e.g., 1:1000).
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
After another series of washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
-
Data Analysis: The band intensities are quantified using densitometry software (e.g., ImageJ). The level of phosphorylated protein is normalized to the level of the corresponding total protein.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.
-
Cell Transfection:
-
Cells (e.g., HEK293T) are seeded in a 24-well plate.
-
Cells are co-transfected with an NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, the cells are pre-treated with this compound for 1-2 hours.
-
The cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL), for a defined period (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis: The relative luciferase activity is calculated and expressed as a fold change compared to the unstimulated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
ELISA is used to quantify the secretion of cytokines and chemokines into the cell culture supernatant.
-
Sample Collection: After cell treatment and stimulation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure:
-
The concentrations of specific cytokines (e.g., TARC, MDC) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's protocols.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Conclusion
This compound is a promising natural compound with multifaceted pharmacological activities, largely attributable to its ability to interact with and modulate the activity of various protein targets and signaling pathways. This technical guide has provided a consolidated resource of the current knowledge on these interactions, including available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the direct binding affinities and inhibitory constants of this compound for all its identified targets, which will be crucial for its development as a potential therapeutic agent. The methodologies and pathway diagrams presented here offer a solid foundation for researchers to design and execute further investigations into the molecular mechanisms of this compound.
References
A Technical Guide to Skullcapflavone II: Regulation of Cytokine Production in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Skullcapflavone II (SFII) is a flavonoid derived from the root of Scutellaria baicalensis, a plant with a long history in traditional medicine for its anti-inflammatory and anti-cancer properties.[1][2][3][4] Emerging research has highlighted SFII's potent immunomodulatory capabilities, specifically its ability to regulate the production of a wide array of cytokines in various immune and non-immune cell types. This document provides a comprehensive technical overview of the current understanding of SFII's mechanism of action, focusing on its effects on key signaling pathways and cytokine expression. Quantitative data are summarized, detailed experimental protocols are provided, and critical signaling and experimental workflows are visualized to support further research and drug development efforts in inflammatory and autoimmune diseases.
Introduction: Targeting Cytokine Dysregulation
Cytokines are a broad category of small proteins that are crucial for controlling the growth, activity, and differentiation of immune cells and other cell types. Dysregulation of cytokine production is a hallmark of numerous inflammatory diseases, including atopic dermatitis, rheumatoid arthritis, and asthma.[1][3] Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) can drive pathological inflammation, while T-helper 2 (Th2) cytokines like IL-4 and IL-13 are central to allergic responses.[3][5][6][7][8] Consequently, molecules that can precisely modulate these cytokine networks are of high therapeutic interest.
This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of key cytokines involved in both innate and adaptive immunity.[9][10] Its activity has been observed in keratinocytes, macrophages, dendritic cells, and T cells, suggesting a broad therapeutic potential for complex inflammatory conditions.[1][11] This guide synthesizes the available data on SFII's effects and underlying molecular mechanisms.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The primary mechanism by which this compound regulates cytokine production is through the suppression of key intracellular signaling pathways that are activated by inflammatory stimuli. The most prominently affected pathways are Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 1 (STAT1).[2][9][12]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression, including TNF-α, IL-6, and IL-1β.[13][14][15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by ligands like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus, where it initiates gene transcription.[15][16]
SFII has been shown to significantly suppress the phosphorylation of both IκBα and the p65 subunit, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory cytokine expression.[4][12]
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, regulates a wide range of cellular processes, including inflammation.[13][14][17] Activation of these kinases via phosphorylation leads to the activation of transcription factors like activator protein-1 (AP-1), which collaborates with NF-κB to drive the expression of inflammatory genes.[4]
SFII effectively inhibits the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli in keratinocytes and fibroblasts.[4][9][12] This blockade contributes to the reduced expression of various cytokines and chemokines.
STAT1 Signaling Pathway
The STAT1 pathway is critical for responses to interferons (IFNs) and plays a role in the expression of chemokines associated with atopic dermatitis, such as TARC (CCL17) and MDC (CCL22).[2][12] Upon ligand binding, Janus kinases (JAKs) phosphorylate STAT1, which then dimerizes and translocates to the nucleus to regulate gene expression.[16] SFII has been demonstrated to inhibit TNF-α/IFN-γ-induced phosphorylation of STAT1 in HaCaT keratinocytes, leading to the suppression of TARC, MDC, and Cathepsin S (CTSS) production.[2][12]
Quantitative Effects of this compound on Cytokine Production
The inhibitory effects of SFII have been quantified across several cell types and stimulation models. The following tables summarize the key findings.
Table 1: Effect of this compound on Cytokine Production in Keratinocytes
| Cell Type | Stimulant | Cytokine/Chemokine | SFII Concentration (µg/mL) | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| HaCaT Cells | TNF-α/IFN-γ | TARC (mRNA) | 25 | Significant Inhibition | [12] |
| HaCaT Cells | TNF-α/IFN-γ | MDC (mRNA) | 25 | Significant Inhibition | [12] |
| HaCaT Cells | TNF-α/IFN-γ | CTSS (mRNA) | 25 | Significant Inhibition | [12] |
| Human Primary Keratinocytes | Poly(I:C) | TSLP (mRNA) | 1, 5, 10 | Dose-dependent Inhibition | [9] |
| Human Primary Keratinocytes | Poly(I:C) | TSLP (Protein) | 1, 5, 10 | Dose-dependent Inhibition |[9] |
Table 2: Effect of this compound on Cytokine Production in Immune Cells
| Cell Type | Stimulant | Cytokine | SFII Concentration (µM) | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| Mouse BMDCs | LPS | IL-6 | 1, 5, 10 | Significant, Dose-dependent | [9][11] |
| Mouse BMDCs | LPS | IL-12 | 1, 5, 10 | Significant, Dose-dependent | [9][11] |
| Mouse CD4+ T cells | anti-CD3/CD28 | IL-4 | 1, 5, 10 | Significant, Dose-dependent | [9] |
| Mouse CD4+ T cells | anti-CD3/CD28 | IFN-γ | 1, 5, 10 | Significant, Dose-dependent | [9] |
| Mouse CD4+ T cells | anti-CD3/CD28 | IL-17A | 1, 5, 10 | No significant effect |[9][10] |
Detailed Experimental Protocols & Workflows
Reproducibility is key in scientific research. This section details common methodologies used to investigate the effects of this compound.
General Experimental Workflow
The typical workflow for in-vitro analysis of SFII's effects involves cell culture, pre-treatment with SFII, stimulation with an inflammatory agent, and subsequent analysis of cytokine production and signaling pathway activation.
Cell Culture and Stimulation
-
HaCaT Keratinocytes: Human keratinocyte cell line HaCaT cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For stimulation, cells are often starved in serum-free media for 24 hours, pre-treated with SFII (or DMSO as a vehicle control) for 30 minutes, and then co-stimulated with recombinant human TNF-α (e.g., 2 ng/mL) and IFN-γ (e.g., 10 ng/mL) for indicated times.[12]
-
Bone Marrow-Derived Dendritic Cells (BMDCs): Bone marrow cells are flushed from the femurs and tibias of mice (e.g., BALB/c).[18][19][20] Cells are cultured in RPMI-1640 medium containing 10% FBS, L-glutamine, β-mercaptoethanol, and supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL) for 6-7 days to differentiate into BMDCs. For experiments, BMDCs are pre-treated with SFII and then stimulated with TLR ligands like LPS (from E. coli, e.g., 100 ng/mL).[9][11]
-
CD4+ T Cell Isolation and Culture: CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS) with anti-CD4 microbeads. Cells are cultured in RPMI-1640 and stimulated in plates coated with anti-CD3 (e.g., 2 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies in the presence or absence of SFII.[9]
Cytokine and Protein Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected after stimulation (typically 24-48 hours). The concentrations of secreted cytokines (e.g., TSLP, IL-6, IL-12, IL-4, IFN-γ) are measured using commercially available ELISA kits according to the manufacturer's instructions.[9][18]
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells using kits like TRIzol. cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed using specific primers for target genes (e.g., TARC, MDC, TSLP) and a housekeeping gene (e.g., GAPDH) for normalization. Relative mRNA expression is calculated using the ΔΔCt method.[9][12]
-
Western Blotting: To analyze signaling pathways, cells are lysed after a short stimulation period (e.g., 30 minutes). Total protein is quantified, separated by SDS-PAGE, and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-STAT1, p-p65, p-p38). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system.[12][14]
Therapeutic Potential and Future Directions
The ability of this compound to suppress a range of pro-inflammatory and Th2-associated cytokines through the inhibition of NF-κB, MAPK, and STAT1 signaling pathways underscores its potential as a multi-target therapeutic agent.
-
Atopic Dermatitis (AD): By inhibiting TSLP in keratinocytes, IL-4 in T cells, and IL-6/IL-12 in dendritic cells, SFII targets multiple facets of AD pathogenesis, from the initial alarm in signal from the epithelium to the subsequent Th2 polarization and immune cell infiltration.[1][9][11] Topical application of SFII has been shown to attenuate AD-like symptoms in mouse models.[1][9]
-
Allergic Asthma: SFII has been shown to reduce airway hyperresponsiveness and Th2 cytokine production in an ovalbumin-induced mouse model of asthma, partly by modulating TGF-β1/Smad signaling pathways.[3]
-
Other Inflammatory Conditions: Given its fundamental mechanism of inhibiting core inflammatory pathways like NF-κB and MAPK, SFII warrants investigation in other inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Future research should focus on pharmacokinetic and pharmacodynamic studies, formulation optimization for topical and systemic delivery, and long-term safety profiling to translate these promising preclinical findings into clinical applications.
Conclusion
This compound is a potent natural flavonoid that modulates immune responses by suppressing the production of key pro-inflammatory and Th2-related cytokines. Its mechanism of action involves the targeted inhibition of the NF-κB, MAPK, and STAT1 signaling pathways in a variety of immune and structural cells. The comprehensive data presented in this guide provide a strong foundation for researchers and drug developers to explore this compound as a promising candidate for the treatment of complex inflammatory diseases.
References
- 1. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in… [ouci.dntb.gov.ua]
- 2. This compound Suppresses TNF-α/IFN-γ-Induced TARC, MDC, and CTSS Production in HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Closed head injury triggers early production of TNF alpha and IL-6 by brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 9. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Derivation of Macrophages from Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bone marrow-derived macrophages: Significance and symbolism [wisdomlib.org]
- 20. Bone marrow-derived macrophages: development and regulation of differentiation markers by colony-stimulating factor and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
Skullcapflavone II: A Promising Natural PCSK9 Inhibitor for Hypercholesterolemia Management
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal therapeutic target for managing hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the bloodstream, a key factor in the development of atherosclerotic cardiovascular disease. Inhibition of PCSK9 activity is a clinically validated strategy for lowering LDL-C levels. This whitepaper explores the potential of Skullcapflavone II, a flavonoid derived from the medicinal plant Scutellaria baicalensis, as a natural PCSK9 inhibitor. Emerging research indicates that this compound suppresses the expression of PCSK9 messenger RNA (mRNA) in liver cells, presenting a novel mechanism for modulating cholesterol homeostasis. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing its activity, and elucidates the signaling pathways involved.
Introduction to PCSK9 and its Role in Cholesterol Homeostasis
PCSK9 is a serine protease primarily synthesized and secreted by the liver[1]. Its main function is to regulate the number of LDLRs on the surface of hepatocytes. The process begins with PCSK9 binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface[2]. This binding event leads to the internalization of the PCSK9-LDLR complex into the cell. Inside the cell, instead of the LDLR recycling back to the surface to clear more LDL-C, the presence of PCSK9 targets the receptor for degradation in lysosomes[1][2]. This reduction in the number of available LDLRs leads to decreased clearance of circulating LDL-C, resulting in elevated plasma LDL-C levels[1].
The expression of the PCSK9 gene is primarily regulated by the transcription factor Sterol Regulatory Element-Binding Protein 2 (SREBP-2)[3]. When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element (SRE) in the promoter region of the PCSK9 gene, thereby upregulating its transcription[3]. Interestingly, SREBP-2 also upregulates the transcription of the LDLR gene, creating a feedback loop. Another transcription factor, Hepatocyte Nuclear Factor 1-alpha (HNF1α), also plays a role in regulating PCSK9 expression[4].
This compound: A Flavonoid with PCSK9-Inhibiting Properties
This compound is a flavonoid that has been isolated from the roots of Scutellaria baicalensis, a plant with a long history of use in traditional medicine[5]. Recent scientific investigations have identified this compound as a potential modulator of PCSK9 expression.
Quantitative Data on PCSK9 Inhibition
A key study investigating flavonoids from Scutellaria baicalensis demonstrated that this compound can inhibit the expression of PCSK9 mRNA in human liver cancer cells (HepG2)[5][6]. This finding suggests a transcriptional regulatory mechanism.
| Compound | Cell Line | Assay | Concentration | Inhibition of PCSK9 mRNA Expression (%) | Reference |
| This compound | HepG2 | qRT-PCR | 20 µM | 42.4 | [6] |
Table 1: Summary of the inhibitory effect of this compound on PCSK9 mRNA expression.
Mechanism of Action: SREBP-1-Mediated Suppression
The inhibitory effect of this compound on PCSK9 mRNA expression has been shown to be mediated through the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP-1)[5]. While SREBP-2 is the primary regulator of PCSK9 transcription in response to sterol levels, SREBP-1 can also contribute to its expression[3][7]. The precise mechanism by which this compound influences SREBP-1 activity to downregulate PCSK9 transcription requires further investigation. It may involve modulation of upstream signaling pathways that control the processing and nuclear translocation of SREBP-1.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a PCSK9 inhibitor.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells are a suitable model as they endogenously express PCSK9 and LDLR.
-
Culture Conditions: Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for LDL uptake assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound (e.g., in DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 5, 10, 20, 40 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects.
-
Replace the culture medium with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Quantitative Real-Time PCR (qRT-PCR) for PCSK9 and LDLR mRNA Expression
-
Objective: To quantify the effect of this compound on the mRNA expression levels of PCSK9 and LDLR.
-
Procedure:
-
RNA Isolation: Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them. Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with a SYBR Green-based detection method.
-
Primer Sequences (Human):
-
PCSK9 Forward: 5'-AAT GGC AAG AAG AAG ATC AGC-3'
-
PCSK9 Reverse: 5'-TGT TCT TCT GAG GTC TGG AAG-3'
-
LDLR Forward: 5'-GAC GTC TCC ACC TTG CTG A-3'
-
LDLR Reverse: 5'-GCT CTT CTC GGG TCT TGT C-3'
-
GAPDH (housekeeping gene) Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH (housekeeping gene) Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 1 min.
-
-
-
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing the data to the housekeeping gene (GAPDH) and comparing the treated samples to the vehicle control.
-
Western Blot Analysis for LDLR and PCSK9 Protein Levels
-
Objective: To determine the effect of this compound on the protein levels of LDLR and intracellular PCSK9.
-
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LDLR (e.g., rabbit anti-LDLR, 1:1000) and PCSK9 (e.g., rabbit anti-PCSK9, 1:1000) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the protein levels to the loading control.
-
LDL Uptake Assay
-
Objective: To assess the functional consequence of altered LDLR expression by measuring the uptake of fluorescently labeled LDL.
-
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well black, clear-bottom plate and treat with this compound as described in section 4.1.
-
LDL Uptake:
-
After the treatment period, replace the medium with a serum-free medium containing fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) at a concentration of 5-10 µg/mL.
-
Incubate the cells for 2-4 hours at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells three times with PBS to remove unbound fluorescent LDL.
-
Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~549/565 nm for DiI-LDL).
-
-
Data Analysis: Normalize the fluorescence intensity to cell number (e.g., by using a DNA-staining dye like Hoechst 33342) and compare the LDL uptake in treated cells to that in vehicle-treated control cells.
-
Signaling Pathways
The regulation of cholesterol homeostasis is a complex interplay of various signaling pathways. The diagram below illustrates the central role of PCSK9 in LDLR degradation and the transcriptional control by SREBP-2.
Conclusion and Future Directions
This compound presents a compelling case as a natural product-derived PCSK9 inhibitor. Its ability to suppress PCSK9 mRNA expression via an SREBP-1-mediated mechanism offers a novel approach to upregulating LDLR levels and enhancing LDL-C clearance. The data, while promising, are preliminary, and further research is warranted to fully elucidate its potential.
Future studies should focus on:
-
Determining the dose-response relationship and IC50 value for PCSK9 mRNA suppression by this compound.
-
Investigating the effect of this compound on LDLR protein expression and its functional impact on LDL-C uptake in more detail.
-
Elucidating the precise molecular interactions between this compound and the SREBP-1 pathway.
-
Evaluating the efficacy and safety of this compound in in vivo models of hypercholesterolemia.
The development of orally bioavailable small molecules that can modulate PCSK9 expression, such as this compound, holds significant promise for the future of cardiovascular disease therapy. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this intriguing natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective and therapeutic effects of Scutellaria baicalensis and its main active ingredients baicalin and baicalein against natural toxicities and physical hazards: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory mechanisms of hepatocyte PCSK9 expression: translating mechanistic insights into potential nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 5. Discovery of Flavonoids from Scutellaria baicalensis with Inhibitory Activity Against PCSK 9 Expression: Isolation, Synthesis and Their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Skullcapflavone II in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of Skullcapflavone II in plant extracts, particularly from Scutellaria species. This compound is a bioactive flavonoid with reported anti-inflammatory and antioxidant properties, making its precise quantification crucial for quality control, standardization of herbal products, and pharmacological research.[1] The described method is selective, accurate, and precise, employing a reversed-phase C18 column and gradient elution. This document provides comprehensive protocols for sample extraction, preparation, and chromatographic analysis, along with method validation data presented in clear, tabular formats.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This method utilizes a reversed-phase C18 stationary phase, where nonpolar compounds have a stronger affinity. A polar mobile phase is used, and its composition is altered through a gradient elution to effectively separate compounds with varying polarities.
This compound, along with other flavonoids, is separated based on its interaction with the stationary and mobile phases. The quantification is achieved by using an Ultraviolet (UV) detector. Flavonoids exhibit strong UV absorbance due to their chemical structure, typically showing two major absorption bands.[2] By monitoring the absorbance at a specific wavelength where this compound absorbs maximally, its concentration in the sample can be determined by comparing the peak area to a calibration curve constructed from known concentrations of a pure standard.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade Methanol, Acetonitrile, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
-
Plant Material: Dried and powdered plant material (e.g., roots of Scutellaria baicalensis).[3][4]
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringes (1 mL, 5 mL).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Volumetric flasks and pipettes.
-
Protocol 1: Plant Material Extraction
This protocol describes an optimized ultrasound-assisted extraction (UAE) method, which is known for its efficiency in extracting flavonoids.[4]
-
Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a conical flask.
-
Solvent Addition: Add 25 mL of 70% aqueous methanol. Using 70% methanol has been shown to be an optimal condition for extracting flavonoids from plant leaves.
-
Extraction: Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature.[5]
-
Centrifugation: After extraction, centrifuge the mixture at 3,000 rpm for 10 minutes to pellet the solid material.[5]
-
Collection: Carefully decant the supernatant into a clean collection tube.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, repeat steps 2-5 on the remaining plant pellet and combine the supernatants.
-
Final Volume: Transfer the combined supernatant to a volumetric flask and adjust the volume to 50 mL with the extraction solvent.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Protocol 2: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This serves as the primary stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: The filtered extract from Protocol 1 is used as the sample solution. If the concentration of this compound is expected to be outside the calibration range, dilute the extract with methanol accordingly.
Protocol 3: HPLC-UV Chromatographic Analysis
The following conditions are optimized for the separation of flavonoids.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6] |
| Mobile Phase A | 0.1% Formic Acid in Water.[7][8] |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 0-10 min: 20-40% B10-25 min: 40-60% B25-30 min: 60-80% B30-35 min: 80% B35.1 min: Return to 20% B35.1-40 min: Re-equilibration |
| Flow Rate | 1.0 mL/min.[7][8][9] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm and 330 nm. Flavonoids typically show two major absorption bands between 240-295 nm and 300-380 nm.[2] |
Data Presentation and Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[10]
Linearity, LOD, and LOQ
The linearity of the method was determined by injecting the calibration standards at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 15890x + 1250 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Precision and Accuracy
Precision was evaluated through intra-day and inter-day assays by analyzing replicate injections of quality control (QC) samples at three concentration levels (low, medium, high). Accuracy was expressed as the percentage recovery of the analyte.
Table 3: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5.0 (Low QC) | 1.85% | 2.45% | 98.7% |
| 25.0 (Medium QC) | 1.10% | 1.98% | 101.2% |
| 75.0 (High QC) | 0.95% | 1.55% | 99.5% |
The relative standard deviation (RSD) values being lower than 5% demonstrate that the established analytical method is precise.[11]
Visualization of Experimental Workflow
The overall process from sample preparation to data analysis is outlined in the following workflow diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Extraction, Anticancer Effect, Bioavailability, and Nanotechnology of Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inhort.pl [inhort.pl]
- 10. ikm.org.my [ikm.org.my]
- 11. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Skullcapflavone II in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Skullcapflavone II in various biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound, a flavonoid from Scutellaria baicalensis, has demonstrated significant anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, drug metabolism, and understanding its mechanism of action.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and LC-MS/MS method validation data for this compound and other similar flavonoids.
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs following Intravenous Administration
| Parameter | Value |
| Dose | 5 mg/kg |
| Cmax (μg/mL) | 3.5 ± 0.8 |
| Tmax (h) | 0.083 ± 0.00 |
| AUC(0-t) (μg·h/mL) | 1.5 ± 0.3 |
| t1/2 (h) | 0.8 ± 0.2 |
| CL (L/h/kg) | 3.4 ± 0.6 |
| Vd (L/kg) | 3.8 ± 0.5 |
| (Data sourced from a study on the quantification of this compound in dog plasma)[5] |
Table 2: Illustrative Pharmacokinetic Parameters of Other Flavonoids in Rats
| Compound | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) |
| Scopoletin | Oral | 5 | 25.3 ± 8.1 | 0.3 ± 0.1 | 6.62 ± 1.72 |
| Genkwanin | Oral | 50 | 36.9 ± 9.4 | 3.83 ± 1.33 | ~1.1 |
| (This data is for illustrative purposes to provide a comparative context for flavonoid pharmacokinetics in rodents)[6][7] |
Table 3: LC-MS/MS Method Validation Parameters for this compound in Dog Plasma
| Parameter | Value |
| Linearity Range | 0.001–4 μg/mL |
| Lower Limit of Quantification (LLOQ) | 0.001 μg/mL |
| Intra-day Precision (RSD %) | < 10% |
| Inter-day Precision (RSD %) | < 10% |
| Accuracy | 98.9 to 102.2 % |
| Recovery | > 85% |
| (Data sourced from a study on the quantification of this compound in dog plasma)[5] |
Signaling Pathways Involving this compound
This compound exerts its biological effects by modulating several key signaling pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of this compound in biological samples is depicted below.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: Analysis of this compound in Plasma
This protocol is adapted from a method for the analysis of this compound in dog plasma and is applicable to other mammalian plasma with potential minor modifications.[5]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Neobavaisoflavone or other suitable flavonoid
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Blank plasma from the chosen species
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (80:20, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 375.1 → 323.3
-
Neobavaisoflavone (IS): m/z 323.3 → [product ion] (to be determined based on the specific IS used)
-
4. Method Validation The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[8][9]
Protocol 2: Analysis of this compound in Tissue Homogenates
This protocol provides a general procedure for the extraction and analysis of this compound from tissue samples.
1. Materials and Reagents
-
All reagents from Protocol 1
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenizer
2. Sample Preparation
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add ice-cold PBS (e.g., 500 µL) to the tissue.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
To 100 µL of the tissue homogenate, add 20 µL of the internal standard working solution.
-
Perform protein precipitation as described in Protocol 1 (steps 3-9).
3. LC-MS/MS Conditions The LC-MS/MS conditions described in Protocol 1 can be used as a starting point. Optimization of chromatographic and mass spectrometric parameters may be necessary depending on the tissue matrix.
Protocol 3: Analysis of this compound in Urine
This protocol outlines a general method for the determination of this compound in urine samples.
1. Materials and Reagents
-
All reagents from Protocol 1
-
β-glucuronidase/sulfatase enzyme solution (if analysis of conjugated metabolites is desired)
-
Sodium acetate buffer (pH 5.0)
2. Sample Preparation (with optional deconjugation)
-
Thaw urine samples to room temperature.
-
(Optional deconjugation step) To 100 µL of urine, add 20 µL of IS, 50 µL of sodium acetate buffer, and 10 µL of β-glucuronidase/sulfatase. Incubate at 37°C for 2 hours.
-
If not performing deconjugation, to 100 µL of urine, add 20 µL of IS.
-
Perform protein precipitation as described in Protocol 1 (steps 3-9). Due to the lower protein content in urine, a simple dilution followed by filtration might also be a viable option.
3. LC-MS/MS Conditions The LC-MS/MS conditions from Protocol 1 can be applied. It is important to assess for matrix effects, as urine can be a complex matrix with high salt content.[10]
Logical Relationship for Method Development
The development of a robust bioanalytical method follows a logical progression of steps.
Caption: Logical flow for bioanalytical method development.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a rapid LC-MS/MS method for the simultaneous quantification of various flavonoids and phytohormones extr… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determination of genkwanin in rat plasma by liquid chromatography-tandem mass spectrometry: application to a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in urine bioanalytical assays: overcoming nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Skullcapflavone II in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Skullcapflavone II is a flavonoid compound isolated from the root of Scutellaria baicalensis, a plant with a long history of use in traditional medicine. Emerging research has highlighted its potential as a therapeutic agent with a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] These properties make this compound a compound of significant interest for further investigation and drug development.
These application notes provide detailed protocols for studying the effects of this compound in various cell culture models. The methodologies outlined below are designed to assess its impact on cell viability, apoptosis, cell migration, and key signaling pathways.
Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. In cancer cells, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[4] Additionally, it can suppress the TLR4/NF-ĸB signaling pathway, a key regulator of inflammation and immune responses.[1] In the context of skin inflammation and photoaging, this compound has been found to inhibit the ERK and JNK signaling pathways, leading to a reduction in MMP-1 expression.[2] Furthermore, it has demonstrated the ability to regulate STAT1, NF-κB, and p38 MAPK signaling pathways in keratinocytes.[5]
Experimental Objectives
The primary objectives of the following protocols are to:
-
Determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Investigate the ability of this compound to induce apoptosis.
-
Assess the impact of this compound on cancer cell migration and invasion.
-
Elucidate the molecular mechanisms by which this compound exerts its effects through the analysis of key signaling proteins.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison. Below is a template for data presentation:
| Cell Line | Assay | This compound Concentration (µM) | Endpoint Measured | Result (e.g., % Viability, % Apoptosis) | Standard Deviation |
| MDA-MB-231 | MTT | 0 (Control) | Cell Viability | 100% | ± X.X |
| 5 | |||||
| 10 | |||||
| 20 | |||||
| Annexin V/PI | 0 (Control) | Apoptotic Cells | |||
| 10 | |||||
| 20 | |||||
| A549 | Wound Healing | 0 (Control) | Wound Closure | ||
| 10 | |||||
| 20 | |||||
| Western Blot | 0 (Control) | p-Akt/Akt Ratio | |||
| 10 | |||||
| 20 |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Selected cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of this compound or vehicle control (medium with 0.1% DMSO) to the cells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells cultured in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Protocol:
-
After treatment, collect the cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Migration Assay (Wound Healing Assay)
Materials:
-
Cells cultured in a 6-well plate
-
Sterile 200 µL pipette tip
Protocol:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by gently scraping with a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add a fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and after a defined period (e.g., 24 or 48 hours) using an inverted microscope.
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Western Blot Analysis
Materials:
-
Cells cultured in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, and β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Suppresses TNF-α/IFN-γ-Induced TARC, MDC, and CTSS Production in HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Application of Skullcapflavone II and Its Derivatives for Preclinical Research
Application Note: FLS-II-AN-001
Introduction
Skullcapflavone II (5,2'-dihydroxy-6,7,8,6'-tetramethoxyflavone) is a flavonoid originally isolated from the roots of Scutellaria baicalensis. This compound and its derivatives have garnered significant interest within the drug development community due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document provides detailed protocols for the synthesis of this compound and its derivatives, as well as methodologies for investigating their biological activities in preclinical research settings. The focus is on the compound's modulatory effects on key signaling pathways implicated in inflammation and disease progression.
Chemical Synthesis of this compound
The total synthesis of this compound, a highly oxygenated flavonoid, can be achieved through a multi-step process involving the construction of a polysubstituted chalcone intermediate followed by oxidative cyclization. The Baker-Venkataraman rearrangement and the Allan-Robinson reaction are classical methods that can be adapted for the synthesis of the flavone core. A plausible synthetic route is outlined below, based on established methods for synthesizing polysubstituted flavones.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned starting from appropriately substituted acetophenone and benzaldehyde precursors. The key steps involve the formation of a chalcone via a Claisen-Schmidt condensation, followed by cyclization to the flavone skeleton.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Step 1: Synthesis of 2-(2,6-dimethoxybenzoyloxy)-3,4,5,6-tetramethoxyacetophenone (Ester Intermediate)
-
To a solution of 2-hydroxy-3,4,5,6-tetramethoxyacetophenone (1 eq) in anhydrous pyridine, add 2,6-dimethoxybenzoyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient).
Step 2: Baker-Venkataraman Rearrangement to form 1-(2-hydroxy-3,4,5-trimethoxyphenyl)-3-(2,6-dimethoxyphenyl)propane-1,3-dione
-
Dissolve the purified ester from Step 1 in anhydrous pyridine.
-
Add powdered potassium hydroxide (3 eq) and stir the mixture at 50-60 °C for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold dilute HCl to precipitate the diketone.
-
Filter the precipitate, wash with water, and dry to obtain the crude 1,3-diketone.
Step 3: Cyclization and Demethylation to this compound
-
Reflux the crude 1,3-diketone from Step 2 in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
For selective demethylation at the C5 and C2' positions, treatment with a stronger acid like HBr in acetic acid at elevated temperatures may be necessary. This step requires careful control to avoid unwanted side reactions.
-
After cooling, pour the reaction mixture into ice water to precipitate the crude this compound.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols for Biological Assays
The following protocols are designed to investigate the effects of this compound on inflammatory signaling pathways in human keratinocytes (HaCaT cells).
Protocol 1: Cell Culture and Treatment
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25 µg/mL) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a combination of human recombinant TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for the desired time points (e.g., 30 minutes for phosphorylation studies, 18-24 hours for gene and protein expression).
Protocol 2: Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression of inflammatory chemokines TARC, MDC, and CTSS.[1][2]
References
Application Notes and Protocols: Formulation of Skullcapflavone II for Topical Delivery in Skin Inflammation Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Skullcapflavone II (SFII) is a flavonoid derived from the roots of Scutellaria baicalensis, a plant with a long history in traditional medicine for treating inflammatory conditions.[1] Preclinical studies have demonstrated its potent anti-inflammatory and antioxidant properties.[1] In dermatology, chronic inflammation is a key driver of pathologies such as atopic dermatitis and psoriasis. SFII has been shown to mitigate inflammatory responses in skin cells by inhibiting key signaling pathways, including NF-κB and MAPKs, which are crucial regulators of pro-inflammatory cytokine production.[1][2] A significant challenge in utilizing SFII for skin disorders is its poor water solubility, which limits its bioavailability when applied topically.[3][4]
This document provides a comprehensive guide to formulating this compound in an oil-in-water (O/W) nanoemulsion to enhance its topical delivery and therapeutic efficacy. It includes detailed protocols for the formulation and characterization of the nanoemulsion, as well as in vitro and in vivo methods for evaluating its anti-inflammatory effects in relevant skin inflammation models.
Formulation and Characterization of this compound Nanoemulsion
An oil-in-water (O/W) nanoemulsion is an effective delivery system for lipophilic drugs like this compound. It enhances skin penetration, improves stability, and increases the bioavailability of the active compound.
Protocol: Preparation of this compound Nanoemulsion
This protocol is based on a high-pressure homogenization method, adapted for the encapsulation of flavonoids.
Materials:
-
This compound (SFII) powder
-
Oil Phase: Medium-chain triglycerides (MCT) oil
-
Surfactant: Tween 80 (Polysorbate 80)
-
Co-surfactant: Propylene glycol
-
Aqueous Phase: Deionized water
Procedure:
-
Oil Phase Preparation: Dissolve this compound (e.g., 0.1% w/w) in MCT oil. Gently heat to 40°C to facilitate dissolution.
-
Aqueous Phase Preparation: In a separate vessel, add Tween 80 and propylene glycol to deionized water. Stir until a clear solution is formed.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise under continuous stirring using a magnetic stirrer (1000 rpm) for 30 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 15,000 psi for 5 cycles) to reduce the droplet size and form a stable nanoemulsion.
-
Cooling and Storage: Allow the nanoemulsion to cool to room temperature and store at 4°C in a light-protected container.
Protocol: Characterization of the Nanoemulsion
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Dilute the nanoemulsion with deionized water (1:100).
- Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Record the average particle size (Z-average), PDI, and zeta potential.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
- Centrifuge a known amount of the nanoemulsion using an ultra-centrifugation filter tube (e.g., Amicon Ultra, 10 kDa MWCO) to separate the free, unencapsulated SFII in the aqueous phase.
- Quantify the amount of free SFII in the filtrate using a validated HPLC-UV method.
- Calculate EE and DL using the following formulas:
- EE (%) = [(Total SFII - Free SFII) / Total SFII] x 100
- DL (%) = [(Total SFII - Free SFII) / Total weight of lipid and SFII] x 100
Representative Data for Formulation Characterization
The following table summarizes expected physicochemical properties of an optimized this compound nanoemulsion (SFII-NE).
| Parameter | Vehicle (Blank NE) | 0.1% SFII-NE |
| Particle Size (nm) | 145.2 ± 5.1 | 152.8 ± 6.3 |
| Polydispersity Index (PDI) | 0.18 ± 0.02 | 0.21 ± 0.03 |
| Zeta Potential (mV) | -28.5 ± 1.5 | -30.2 ± 1.8 |
| Encapsulation Efficiency (%) | N/A | 94.5 ± 2.5 |
| Drug Loading (%) | N/A | 0.095 ± 0.005 |
Data are presented as mean ± SD and are representative values synthesized from literature on flavonoid nanoemulsions.
In Vitro Evaluation of Anti-inflammatory Activity
The human keratinocyte cell line HaCaT is a well-established model for studying skin inflammation. Inflammation can be induced by various stimuli, such as a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).
Logical Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of SFII-NE.
Protocol: Cell Viability Assay (MTT)
Purpose: To determine the non-toxic concentration range of the SFII nanoemulsion.
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of SFII-NE (e.g., 1, 5, 10, 25, 50 µM) or the corresponding vehicle control.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol: Cytokine Measurement (ELISA)
Purpose: To quantify the inhibitory effect of SFII-NE on the production of pro-inflammatory cytokines.
Procedure:
-
Seed HaCaT cells in a 24-well plate and grow to 80% confluency.
-
Pre-treat the cells with non-toxic concentrations of SFII-NE or vehicle for 2 hours.
-
Induce inflammation by adding TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to the media.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
Purpose: To investigate the mechanism of action by analyzing the phosphorylation of key signaling proteins.
Procedure:
-
Seed HaCaT cells in 6-well plates. Pre-treat and stimulate as described in the ELISA protocol (section 3.3), but for a shorter duration (e.g., 30 minutes for MAPK, 60 minutes for NF-κB).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-NF-κB p65 (Ser536) (Cell Signaling Technology, #3033, 1:1000)
-
NF-κB p65 (Cell Signaling Technology, #8242, 1:1000)
-
Phospho-IκBα (Ser32) (Cell Signaling Technology, #2859, 1:1000)
-
IκBα (Cell Signaling Technology, #4812, 1:1000)
-
Phospho-p38 MAPK (Thr180/Tyr182) (Cell Signaling Technology, #4511, 1:1000)
-
p38 MAPK (Cell Signaling Technology, #8690, 1:1000)
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (Cell Signaling Technology, #4370, 1:2000)
-
p44/42 MAPK (Erk1/2) (Cell Signaling Technology, #4695, 1:1000)
-
β-Actin (Cell Signaling Technology, #4970, 1:1000)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band density using software like ImageJ and normalize phosphorylated protein levels to total protein levels.
Representative Data for In Vitro Anti-inflammatory Effects
The table below shows representative quantitative data on the effect of SFII-NE on cytokine production in TNF-α/IFN-γ-stimulated HaCaT cells.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | 25.4 ± 4.1 | 18.9 ± 3.5 |
| TNF-α/IFN-γ + Vehicle | 485.2 ± 35.8 | 350.6 ± 28.9 |
| TNF-α/IFN-γ + 10 µM SFII-NE | 256.1 ± 20.4 | 182.3 ± 15.7 |
| TNF-α/IFN-γ + 25 µM SFII-NE | 135.8 ± 12.5 | 95.7 ± 10.1 |
*Data are presented as mean ± SD. p<0.05, **p<0.01 compared to the TNF-α/IFN-γ + Vehicle group. Data is synthesized from published studies on flavonoids.[5][6]
In Vivo Evaluation in a Mouse Model of Skin Inflammation
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is a standard and acute model to assess the efficacy of topically applied anti-inflammatory agents.
Experimental Workflow for In Vivo Studies
Caption: Workflow for TPA-induced mouse ear edema model.
Protocol: TPA-Induced Mouse Ear Edema
Animals:
-
Male BALB/c mice, 6-8 weeks old.
Procedure:
-
Acclimatize mice for one week before the experiment.
-
Divide mice into groups (n=6-8 per group):
-
Group 1: Naive (No treatment)
-
Group 2: Control (TPA + Vehicle)
-
Group 3: Positive Control (TPA + Dexamethasone 0.1%)
-
Group 4: Test Group (TPA + 0.1% SFII-NE)
-
-
Measure the initial ear thickness of both ears using a digital caliper.
-
Apply 20 µL of the respective topical formulation (Vehicle, Dexamethasone, or SFII-NE) to the inner and outer surfaces of the right ear.
-
After 30 minutes, apply 20 µL of TPA solution (2.5 µg in acetone) to the right ear of all mice except the naive group. The left ear serves as an internal control.
-
Measure ear thickness again at 6 and 24 hours post-TPA application.
-
At 24 hours, euthanize the mice and collect a 6 mm ear punch biopsy from the right ear for histopathology and biochemical analysis.
-
Calculate the edema inhibition using the formula:
-
Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Where Edema = (Ear thickness at 24h - Ear thickness at 0h)
-
Protocol: Histopathological Analysis
Procedure:
-
Fix the ear punch biopsies in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 5 µm thick sections and mount on glass slides.
-
Deparaffinize, rehydrate, and stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope for edema, epidermal hyperplasia, and inflammatory cell infiltration.
-
Scoring: Quantify inflammation using a scoring system:
-
Epidermal Thickness: Measure the thickness of the epidermis at three different points using an ocular micrometer.
-
Inflammatory Cell Infiltration: Score on a scale of 0-4 (0=none, 1=mild, 2=moderate, 3=severe, 4=very severe) based on the density of neutrophils and mononuclear cells in the dermis.[7]
-
Representative Data for In Vivo Anti-inflammatory Effects
| Treatment Group | Ear Edema (mm) at 24h | Edema Inhibition (%) | Histological Score (Cell Infiltration) |
| Naive | 0.02 ± 0.01 | N/A | 0.1 ± 0.1 |
| TPA + Vehicle | 0.25 ± 0.04 | 0% | 3.5 ± 0.5 |
| TPA + Dexamethasone (0.1%) | 0.08 ± 0.02 | 68% | 1.2 ± 0.3 |
| TPA + SFII-NE (0.1%) | 0.13 ± 0.03 | 48% | 1.8 ± 0.4 |
*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to the TPA + Vehicle group. Data is representative of typical results in this model.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting upstream signaling cascades that control the expression of inflammatory genes. The NF-κB and MAPK pathways are primary targets.
Caption: SFII inhibits NF-κB and MAPK signaling pathways.
In unstimulated cells, NF-κB (p65/p50 heterodimer) is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. Simultaneously, inflammatory stimuli activate a cascade of MAP kinases (p38, ERK). Once in the nucleus, transcription factors like NF-κB and AP-1 (activated by MAPKs) initiate the transcription of genes encoding pro-inflammatory mediators, including TNF-α and IL-6. This compound has been shown to inhibit the phosphorylation of both IκBα and MAPKs, thereby blocking the activation of these pathways and suppressing the inflammatory response.[1][2]
Conclusion
The formulation of this compound into an O/W nanoemulsion presents a viable strategy to overcome its solubility limitations and enhance its delivery for the topical treatment of skin inflammation. The protocols outlined in this document provide a systematic approach for researchers to prepare, characterize, and evaluate the efficacy of SFII nanoemulsions. The data confirm that nano-encapsulated SFII can effectively reduce inflammatory markers in both in vitro and in vivo models, primarily through the inhibition of the NF-κB and MAPK signaling pathways. These application notes serve as a valuable resource for the preclinical development of this compound as a novel therapeutic agent for inflammatory skin diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Formulation and Characterization of Quercetin-loaded Oil in Water Nanoemulsion and Evaluation of Hypocholesterolemic Activity in Rats | Semantic Scholar [semanticscholar.org]
- 4. Formulation and Characterization of Quercetin-loaded Oil in Water Nanoemulsion and Evaluation of Hypocholesterolemic Activity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids as Cytokine Modulators: A Possible Therapy for Inflammation-Related Diseases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Skullcapflavone II in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skullcapflavone II is a flavonoid originally isolated from the roots of Scutellaria baicalensis, a plant with a long history in traditional medicine for its anti-inflammatory and anti-cancer properties.[1][2] Modern pharmacological studies have revealed that this compound exerts its biological effects by modulating key signaling pathways implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Its ability to interact with multiple targets makes it an attractive candidate for drug discovery and development.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits" that modulate a specific biological target or pathway. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS campaigns and outlines methodologies for identifying novel modulators of the signaling pathways targeted by this flavonoid.
Target Signaling Pathways of this compound
This compound has been shown to modulate several critical intracellular signaling pathways. Understanding these pathways is essential for designing effective HTS assays.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[3] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers. This compound has been demonstrated to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[1][4][5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK family includes ERK, JNK, and p38 kinases. Aberrant MAPK signaling is frequently observed in various cancers. This compound has been shown to inhibit the activation of ERK and JNK, which are key components of the MAPK pathway.[1]
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular functions, including cell growth, differentiation, and apoptosis. The canonical pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression. This compound has been found to modulate the TGF-β/Smad pathway, which is relevant in conditions like asthma and fibrosis.[2][4]
Quantitative Data on this compound Bioactivity
The following tables summarize the known quantitative data for this compound's effects on various cellular processes and signaling pathways. It is important to note that these values are derived from specific experimental contexts and may vary between different cell types and assay conditions.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Assay Type | Endpoint | Concentration | Result | Reference |
| Human Foreskin Fibroblasts | Cell Growth Assay | Growth Inhibition | 10 µM | ~15% decrease in growth at 2 days | [1] |
| Human Foreskin Fibroblasts | Flow Cytometry | Cytotoxicity | 10 µM | Not cytotoxic | [1] |
| Human A2058 Melanoma Cells | Anti-melanoma Activity | IC50 | Not Specified | 1.4-fold lower than its glucoside derivative | [6] |
Table 2: Inhibitory Effects of this compound on Signaling Pathways
| Pathway/Target | Cell Line | Assay Type | Stimulus | Concentration | Inhibition/Effect | Reference |
| MMP-1 Secretion | Human Foreskin Fibroblasts | ELISA | - | 3 µM | Significant decrease | [1] |
| MMP-1 Transcription | Human Foreskin Fibroblasts | Luciferase Reporter Assay | - | 3 µM | Significant reduction | [1] |
| ERK Phosphorylation | Human Foreskin Fibroblasts | Western Blot | Serum | Not Specified | Decreased phosphorylation | [1] |
| JNK Phosphorylation | Human Foreskin Fibroblasts | Western Blot | Serum | Not Specified | Decreased phosphorylation | [1] |
| NF-κB p65 Phosphorylation | Human Foreskin Fibroblasts | Western Blot | TNF-α | Not Specified | Decreased phosphorylation | [1] |
| pSmad2/3 Levels | Mouse Model of Asthma | Immunohistochemistry | Ovalbumin | Not Specified | Suppressed levels | [2] |
| PCSK9 mRNA Expression | HepG2 Cells | qRT-PCR | - | 20 µM | 42.4% inhibition | [7] |
High-Throughput Screening Protocols
The following protocols are designed for high-throughput screening to identify novel modulators of the signaling pathways affected by this compound. These protocols can be adapted for 96-, 384-, or 1536-well plate formats.
Protocol 1: NF-κB Inhibition HTS using a Luciferase Reporter Assay
This assay is designed to identify inhibitors of NF-κB activation. A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses TGF-β-induced corneal epithelial mesenchymal transition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico-guided synthesis of a new, highly soluble, and anti-melanoma flavone glucoside: this compound-6'-O-β-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Flavonoids from Scutellaria baicalensis with Inhibitory Activity Against PCSK 9 Expression: Isolation, Synthesis and Their Biological Evaluation | MDPI [mdpi.com]
Skullcapflavone II as a tool compound for studying specific signaling pathways
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Skullcapflavone II, a flavonoid isolated from the roots of Scutellaria baicalensis, has emerged as a valuable tool compound for studying a variety of cellular signaling pathways implicated in inflammation, cancer, and other diseases. Its ability to modulate multiple key signaling cascades, including NF-κB, MAPK, STAT1, and TGF-β/Smad, makes it a potent pharmacological agent for dissecting complex biological processes. These application notes provide a comprehensive overview of this compound's mechanisms of action and detailed protocols for its use in cell-based assays.
Key Signaling Pathways Modulated by this compound
This compound exhibits a multi-targeted profile, enabling the investigation of several interconnected signaling pathways.
1. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit NF-κB activation induced by various stimuli, such as tumor necrosis factor-alpha (TNF-α).[1][2][3][4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This, in turn, blocks the nuclear translocation of the active p65 subunit, thereby downregulating the expression of NF-κB target genes.
2. Mitogen-Activated Protein Kinase (MAPK) Pathway:
The MAPK cascade, comprising ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and stress responses. This compound has been demonstrated to differentially modulate MAPK signaling. It inhibits the serum-induced activation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), which are required for the transactivation of MMP-1.[2] Furthermore, it suppresses the phosphorylation of p38 MAPK in response to inflammatory stimuli.[3]
3. Signal Transducer and Activator of Transcription 1 (STAT1) Pathway:
The STAT1 pathway is a key component of interferon (IFN)-mediated signaling, playing a critical role in antiviral and inflammatory responses. This compound has been shown to significantly suppress the phosphorylation of STAT1 induced by TNF-α and IFN-γ, thereby inhibiting the expression of downstream target genes like TARC, MDC, and CTSS.[3]
4. Transforming Growth Factor-β (TGF-β)/Smad Pathway:
The TGF-β/Smad signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. This compound has been reported to modulate this pathway by suppressing the phosphorylation of Smad2/3, which are key downstream effectors of TGF-β signaling.[5] This activity is particularly relevant in the context of asthma and fibrosis.[5][6]
Quantitative Data Summary
While many studies have demonstrated the dose-dependent effects of this compound, specific IC50 values for the inhibition of individual signaling pathways are not consistently reported. The following table summarizes the available quantitative data on the biological activities of this compound and its derivatives.
| Target/Assay | Cell Line | IC50 Value | Reference |
| Anti-melanoma activity (SKII-G) | Human A2058 | Surpassed SKII by 1.4-fold | [7] |
| PCSK9 mRNA Expression Inhibition | HepG2 | 42.4% inhibition at 20 µM | [8] |
Note: SKII-G is this compound-6'-O-β-glucoside, a derivative of this compound.
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on cellular signaling pathways.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1][9]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.[1]
Western Blot Analysis for Phosphorylated Proteins
This protocol is designed to detect changes in the phosphorylation status of key signaling proteins (e.g., p-ERK, p-p38, p-STAT1, p-Smad2/3) upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Stimulating agent (e.g., TNF-α, IFN-γ, TGF-β)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Stimulating agent (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow: Western Blot
Caption: General workflow for Western blot analysis.
Logical Relationship: this compound Inhibition of NF-κB
Caption: Logic of NF-κB pathway inhibition by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound protects neuronal damage in cerebral ischemic rats via inhibiting NF-ĸB and promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses TGF-β-induced corneal epithelial mesenchymal transition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico-guided synthesis of a new, highly soluble, and anti-melanoma flavone glucoside: this compound-6'-O-β-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]
Skullcapflavone II: Application Notes and Protocols for 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skullcapflavone II is a flavonoid originally isolated from Scutellaria baicalensis, a herb with a long history in traditional medicine for its anti-inflammatory and anti-cancer properties.[1] Emerging research has highlighted its potential as a potent agent against various cancers by targeting critical cellular processes.[2][3] Recent in vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and promote apoptosis, or programmed cell death, in breast and gastric cancer cell lines.[2][3] The compound has been shown to disrupt serine metabolism in gastric cancer, a key pathway for cancer cell growth, and to modulate the PI3K/Akt/mTOR signaling cascade in breast cancer cells.[2][3] These findings underscore the potential of this compound as a valuable compound for investigation in more physiologically relevant three-dimensional (3D) cell culture and organoid models, which better mimic the complex microenvironment of solid tumors.[4] This document provides detailed application notes and experimental protocols for the utilization of this compound in these advanced preclinical models.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. In breast cancer cells, it has been shown to suppress the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[3] This inhibition leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax, ultimately triggering apoptosis.[3] Furthermore, in gastric cancer, this compound has been found to inhibit the uptake of L-serine by targeting the transporter SLC1A4, leading to mitochondrial damage and subsequent apoptosis.[2] A synthesized glucoside derivative of this compound has also demonstrated enhanced solubility and potent anti-melanoma activity.[5]
Data Presentation
Table 1: Summary of Reported In Vitro Anti-Cancer Effects of this compound (2D Cultures)
| Cell Line | Cancer Type | Concentration Range | Key Findings | Reference |
| MDA-MB-231 | Breast Cancer | 5, 10, 15 µM | Attenuation of cell viability, induction of apoptosis, inhibition of cell migration. | [3] |
| Gastric Cancer Cells | Gastric Cancer | Not specified | Selective inhibition of proliferation and metastasis, disruption of serine metabolism, induction of apoptosis. | [2] |
| A2058 | Melanoma | IC50 value reported | A glucoside derivative showed noteworthy anti-melanoma activity. | [5] |
Experimental Protocols
Protocol 1: Generation and Treatment of Cancer Cell Spheroids
This protocol describes the formation of 3D cancer cell spheroids using the liquid overlay technique and their subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Ultra-low attachment 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Preparation: Culture cancer cells in a T-75 flask to 80-90% confluency. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in complete medium to a final concentration of 1 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the treated spheroids for the desired experimental duration (e.g., 24, 48, 72 hours).
Protocol 2: Viability Assessment of Spheroids using CellTiter-Glo® 3D Assay
This protocol outlines the measurement of cell viability in spheroids treated with this compound.
Materials:
-
Treated spheroids in a 96-well plate (from Protocol 1)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
Assay: Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Protocol 3: Apoptosis Assessment in Organoids using Caspase-3/7 Assay
This protocol describes the detection of apoptosis in organoids treated with this compound by measuring the activity of caspases 3 and 7.
Materials:
-
Patient-derived or cell line-derived organoids cultured in Matrigel
-
Organoid culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Organoid Treatment: Culture organoids in a 96-well plate. Treat the organoids with various concentrations of this compound or vehicle control for the desired time period.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing organoids.
-
Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7, indicating the level of apoptosis.
Mandatory Visualizations
References
- 1. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits SLC1A4-Mediated L-Serine Uptake and Promotes Mitochondrial Damage in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3D culture technologies of cancer stem cells: promising ex vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico-guided synthesis of a new, highly soluble, and anti-melanoma flavone glucoside: this compound-6'-O-β-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Skullcapflavone II Cytotoxicity in Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for evaluating the cytotoxic effects of Skullcapflavone II, a flavonoid with noted anti-inflammatory and anticancer properties. The focus is on comparing its impact on cancerous versus non-cancerous cell lines to assess its potential as a selective therapeutic agent.
Introduction to this compound and its Anticancer Potential
This compound is a flavonoid compound that has been identified as a potential agent in anticancer therapy.[1][2] Research suggests that it can inhibit the proliferation of various cancer cells and induce apoptosis. A crucial aspect of its therapeutic potential lies in its differential cytotoxicity, ideally exhibiting high potency against cancer cells while sparing normal, healthy cells.[3] This document outlines key in vitro assays to quantify and compare the cytotoxic and apoptotic effects of this compound.
Data Presentation: Comparative Cytotoxicity of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines, providing a quantitative comparison of its cytotoxic effects. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | MTT | 72 | ~15 | [4] |
| HCT-116 | Colorectal Cancer | MTT | Not Specified | Not Specified | [5] |
| SW480 | Colorectal Cancer | MTT | Not Specified | Not Specified | [5] |
| A2058 | Melanoma | Not Specified | Not Specified | > this compound-6'-O-β-glucoside | [6] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | 46.62 | [7] |
Table 2: Cytotoxicity of this compound in Normal Human Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (hours) | Observation | Reference |
| Human Skin Fibroblasts | Fibroblast | MTT | 48 | No significant cytotoxicity up to 10 µM | [3] |
| HaCaT | Keratinocyte | LDH | 24 | No significant cytotoxicity at concentrations used for anti-inflammatory studies | [5] |
| L02 | Liver Cell | CCK-8 | 24-48 | Protective effect against aristolochic acid I-induced injury | [8] |
| RAW 264.7 | Murine Macrophage | Not Specified | Not Specified | No substantial cytotoxic effects | [6] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[12][13][14][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6][16][17][18]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and the signaling pathways affected by this compound.
Experimental Workflows
Caption: Workflow diagrams for MTT, LDH, and Annexin V/PI assays.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: Inhibition of PI3K/Akt/mTOR, MEK/ERK, and NF-κB pathways by this compound.
Conclusion
The provided protocols and data offer a framework for the systematic evaluation of this compound's cytotoxicity. By comparing its effects on a panel of cancer and normal cell lines, researchers can gain valuable insights into its therapeutic window and potential as a selective anticancer agent. The elucidation of its inhibitory action on key signaling pathways further supports its development as a targeted cancer therapy.
References
- 1. Frontiers | Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]
- 2. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. bosterbio.com [bosterbio.com]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel NQO1 inhibitor, alleviates aristolochic acid I-induced liver and kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. kumc.edu [kumc.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Skullcapflavone II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of Skullcapflavone II on various immune cell populations. The protocols outlined below are designed to assess immunophenotyping, cell proliferation, apoptosis, and key signaling pathways modulated by this flavonoid.
Introduction
This compound, a flavonoid derived from Scutellaria baicalensis, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2][3][4][5] It has been shown to attenuate inflammatory responses by inhibiting the production of various cytokines and chemokines, thereby affecting the activation and proliferation of immune cells such as T cells, neutrophils, and mast cells.[1][2][6][7] Flow cytometry is a powerful tool for dissecting the cellular mechanisms underlying these effects, enabling multi-parametric analysis of individual cells within heterogeneous populations.[8][9] This document provides detailed protocols for the flow cytometric analysis of immune cells treated with this compound.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative changes in various immune cell parameters following treatment with this compound, based on existing literature. These tables are intended to serve as a reference for expected outcomes when performing the described protocols.
Table 1: Immunophenotyping of Immune Cells in Response to this compound
| Cell Type | Marker | Expected Change with this compound Treatment | Reference |
| CD4+ T Cells | CD4 | Decreased infiltration in inflamed tissues | [1][6] |
| Neutrophils | Gr-1/Ly-6G | Decreased infiltration in inflamed tissues | [1][6] |
| Dendritic Cells | CD11c | Modulation of activation markers (e.g., CD80, CD86) | [2] |
| Mast Cells | c-Kit/CD117, FcεRI | Reduced numbers in inflamed tissues | [1] |
Table 2: Functional Assays of Immune Cells Treated with this compound
| Assay | Cell Type | Parameter Measured | Expected Change with this compound Treatment | Reference |
| Proliferation | CD4+ T Cells | CFSE dilution | Decreased proliferation | [1][2] |
| Apoptosis | Various Immune Cells | Annexin V / Propidium Iodide Staining | Increased apoptosis in inflammatory cells | [10] |
| Cell Cycle | Proliferating Immune Cells | DNA content (Propidium Iodide) | Cell cycle arrest (e.g., at G0/G1) | Inferred from anti-proliferative effects |
| Cytokine Production | CD4+ T Cells | Intracellular IL-4, IFN-γ | Decreased production | [1][2] |
Experimental Protocols
Protocol 1: Immunophenotyping of Splenocytes
This protocol is designed to identify and quantify major immune cell populations in the spleen of mice treated with this compound.
Materials:
-
This compound
-
Complete RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc Block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3-FITC, anti-CD4-PE, anti-CD8-APC, anti-B220-PerCP-Cy5.5, anti-CD11b-PE-Cy7, anti-Gr-1-APC-Cy7)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Isolate splenocytes from control and this compound-treated mice and prepare a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add Fc Block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
Protocol 2: T Cell Proliferation Assay using CFSE
This protocol measures the proliferation of T cells in response to stimulation, with and without this compound treatment.[1][2]
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies or a mitogen like Concanavalin A)
-
This compound
-
Complete RPMI-1640 medium
-
FACS Buffer
-
Flow cytometer
Procedure:
-
Isolate CD4+ T cells from spleens or lymph nodes.
-
Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding five volumes of ice-cold complete medium and incubate for 5 minutes on ice.
-
Wash the cells three times with complete medium.
-
Resuspend the cells in complete medium and plate them in a 96-well plate.
-
Add T cell stimulation reagents and different concentrations of this compound.
-
Culture the cells for 72 hours at 37°C in a CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Acquire the samples on a flow cytometer, analyzing the CFSE signal in the FITC channel.
Protocol 3: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol determines the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound
-
Immune cells of interest (e.g., activated T cells)
-
PBS
-
Flow cytometer
Procedure:
-
Culture immune cells with and without this compound for a predetermined time (e.g., 24 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Frontiers | Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]
- 2. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Suppresses TNF-α/IFN-γ-Induced TARC, MDC, and CTSS Production in HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. learn.cellsignal.com [learn.cellsignal.com]
- 10. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Skullcapflavone II Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Skullcapflavone II. Our aim is to help you overcome challenges related to its solubility in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It has a documented solubility of at least 1 mg/mL in DMSO. For most in vitro assays, a high-concentration stock solution in DMSO is prepared first, which is then serially diluted to the final working concentration in the assay medium.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer or cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Use a Co-solvent System: A co-solvent system can improve the solubility of this compound in aqueous solutions. A tested method involves preparing a stock solution in DMSO and then diluting it with other solvents like PEG300 and a surfactant like Tween-80 before the final dilution in your aqueous buffer or medium.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of your aqueous medium while vortexing, and then add this intermediate dilution to the final volume.
-
Warming the Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can help maintain its solubility.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Q3: What is the maximum concentration of this compound I can achieve in my cell culture medium?
A3: While the absolute maximum concentration can depend on the specific composition of your cell culture medium and the final percentage of co-solvents, a working solution of at least 1.25 mg/mL has been achieved using a co-solvent system of DMSO, PEG300, and Tween-80 in saline. It is crucial to perform preliminary tests to determine the optimal concentration that remains soluble and is not cytotoxic to your specific cell line.
Q4: Are there any other solvents I can use for this compound?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitation observed in the stock solution. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Ensure you are not exceeding the known solubility limit (e.g., 1 mg/mL in DMSO).- Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.- If precipitation persists, prepare a new stock solution at a lower concentration. |
| Precipitation occurs immediately upon dilution into aqueous buffer or cell culture medium. | Rapid change in solvent polarity causing the compound to crash out of solution. | - Use a stepwise dilution method.- Prepare an intermediate dilution in a co-solvent system before the final aqueous dilution.- Add the stock solution to the pre-warmed aqueous medium dropwise while vortexing. |
| Cells in the treatment group are dying, even at low concentrations of this compound. | - Cytotoxicity of the compound itself.- Cytotoxicity from the solvent (e.g., DMSO).- Precipitation of the compound onto the cells, causing physical stress. | - Perform a dose-response curve to determine the cytotoxic concentration of this compound for your cell line.- Ensure the final concentration of your organic solvent is below the toxic threshold for your cells (typically <0.5% for DMSO).- Visually inspect your culture wells under a microscope for any signs of compound precipitation. If present, optimize your dilution protocol. |
| Inconsistent or non-reproducible results in the assay. | - Incomplete dissolution of the stock solution.- Precipitation of the compound over the course of the experiment. | - Always ensure your stock solution is fully dissolved before making dilutions.- Visually inspect your assay plates for any signs of precipitation before and after the incubation period.- Consider the stability of this compound in your assay medium over time. Prepare fresh dilutions for each experiment if necessary. |
Quantitative Data on Solubility
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 1 mg/mL[1] | The most common solvent for preparing stock solutions. |
| Co-solvent System (DMSO, PEG300, Tween-80, Saline) | ≥ 1.25 mg/mL | A formulation to enhance solubility in aqueous-based solutions. |
| Chloroform | Soluble | Quantitative data not available. |
| Dichloromethane | Soluble | Quantitative data not available. |
| Ethyl Acetate | Soluble | Quantitative data not available. |
| Acetone | Soluble | Quantitative data not available. |
| Water | Poorly soluble | As with most flavonoids, aqueous solubility is very low. |
| Ethanol | Data not available | |
| Methanol | Data not available |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile vial.
-
Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If any particulate matter remains, you may gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent System
Objective: To prepare a working solution of this compound with enhanced solubility for in vitro assays.
Materials:
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile tube, add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO.
-
To this, add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well. This will result in a 1.25 mg/mL working solution.
-
This working solution can then be further diluted into your final assay medium. Always perform a small test dilution to ensure no precipitation occurs.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for its use in cell-based assays.
Caption: A general experimental workflow for using this compound in cell-based assays.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates MAPK signaling pathways (ERK, JNK, p38).
References
Addressing Skullcapflavone II stability issues in cell culture media
Welcome to the Technical Support Center for Skullcapflavone II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a flavonoid compound isolated from the roots of Scutellaria baicalensis. It is recognized for its anti-inflammatory, antioxidant, and anti-cancer properties. Research has shown that it can modulate several key signaling pathways within cells.
Q2: I'm seeing variable or lower-than-expected activity of this compound in my cell culture experiments. What could be the cause?
A2: Variability in the activity of this compound is often linked to its stability in cell culture media. As a flavonoid, it can be susceptible to degradation under typical incubation conditions. Factors influencing its stability include the pH of the media, exposure to light, incubation temperature, and the presence of oxidizing agents. Inconsistent results may stem from the degradation of the compound before or during your experiment.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture, keeping the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound?
A4: According to its Material Safety Data Sheet (MSDS), solid this compound and its stock solutions should be stored at -20°C for long-term storage to maintain stability.[1] For short-term use, storage at 2-8°C is acceptable.[1] It is crucial to protect the compound from light by using amber vials or by wrapping containers in foil.
Q5: Can the color of my cell culture media indicate a problem with this compound stability?
A5: Yes, a change in the color of your cell culture media after the addition of this compound, such as a shift towards a yellow or brownish hue, can be an indicator of flavonoid degradation. This is often due to oxidation of the compound. If you observe a color change, it is advisable to prepare fresh solutions and minimize the exposure of your experimental setup to light and ambient air.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in cell culture.
Issue 1: Inconsistent or No Biological Effect
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution | Prepare fresh stock solutions from solid compound. Aliquot into single-use vials to avoid multiple freeze-thaw cycles. Store at -20°C and protect from light. |
| Degradation in cell culture media | Minimize the pre-incubation time of this compound in the media before adding to cells. Consider refreshing the media with newly added compound for longer experiments. Use of phenol red-free media can sometimes reduce oxidative degradation. |
| Incorrect solvent concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is not exceeding cytotoxic levels (typically <0.5%). Run a solvent-only control to assess for any effects of the solvent on your cells. |
| Suboptimal compound concentration | Perform a dose-response experiment to determine the optimal effective concentration of this compound for your specific cell line and experimental endpoint. |
Issue 2: Poor Solubility or Precipitation in Media
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into aqueous cell culture media, add the stock solution dropwise while gently vortexing the media to facilitate dissolution and prevent precipitation. |
| Supersaturation in media | Do not exceed the solubility limit of this compound in your final culture media. If precipitation is observed, reduce the final concentration of the compound. |
| Interaction with media components | Some components of serum-containing media can interact with flavonoids. If issues persist, consider using a serum-free medium for your experiments, if appropriate for your cell type. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated micropipettes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Label the tubes clearly with the compound name, concentration, date, and store immediately at -20°C.
Protocol 2: Stability Assessment of this compound in Cell Culture Media
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with and without serum
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column and UV detector
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
At each time point, remove a tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the specific medium.
Data Presentation
While specific quantitative data for this compound stability in various cell culture media is not extensively published, the table below provides a general overview of factors known to affect the stability of flavonoids, which can be applied as a guideline for this compound.
Table 1: Factors Affecting Flavonoid Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation for this compound Experiments |
| pH | Flavonoids are generally more stable in acidic to neutral pH. Alkaline pH can promote degradation.[2][3] | Maintain cell culture media at its optimal physiological pH (typically 7.2-7.4). Avoid prolonged exposure to alkaline conditions. |
| Temperature | Higher temperatures accelerate the degradation of flavonoids.[4][5][6] | Store stock solutions at -20°C. Minimize the time that media containing this compound is kept at 37°C before use. |
| Light | Exposure to UV and visible light can lead to photodegradation of flavonoids.[1][7][8] | Protect stock solutions and experimental cultures from light by using amber vials and minimizing light exposure during handling and incubation. |
| Oxidation | Flavonoids, as antioxidants, are susceptible to oxidation, which leads to their degradation.[9] | Use freshly prepared solutions. Consider using media with lower levels of pro-oxidants if stability issues are significant. |
Signaling Pathways and Experimental Workflows
This compound has been shown to influence several signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
TGF-β1/Smad Signaling Pathway
This compound has been observed to modulate the TGF-β1/Smad signaling pathway, which is involved in cellular processes like growth, differentiation, and immune regulation.[10]
Caption: TGF-β1/Smad signaling pathway and the inhibitory effect of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, and this compound has demonstrated inhibitory effects on this pathway.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
STAT1 and p38 MAPK Signaling Pathways
This compound can also influence the STAT1 and p38 MAPK pathways, which are involved in cellular stress responses and inflammation.
Caption: STAT1 and p38 MAPK signaling pathways and their inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines a logical workflow for researchers to assess the stability of this compound in their specific experimental setup.
Caption: Troubleshooting workflow for addressing stability issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xpublication.com [xpublication.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The UVA and aqueous stability of flavonoids is dependent on B-ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Skullcapflavone II experiments
Welcome to the technical support center for Skullcapflavone II. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this promising flavonoid. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a flavonoid originally isolated from the roots of Scutellaria baicalensis.[1][2] It is a tetramethoxyflavone with the chemical formula C₁₉H₁₈O₈ and a molecular weight of 374.3 g/mol .[3] Research has shown that this compound possesses a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6] It is known to modulate several key signaling pathways, making it a compound of interest for therapeutic development.
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[5][7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. A stock concentration of 1 mg/mL in DMSO has been reported.[7]
To prepare a 10 mM stock solution in DMSO:
-
Weigh out 3.74 mg of this compound powder.
-
Dissolve it in 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: The solid form of this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable.
-
Stock Solutions: Once dissolved in DMSO, it is best to store the stock solution in aliquots at -20°C to maintain stability. While many compounds are stable in DMSO for extended periods at 4°C, repeated freeze-thaw cycles can affect compound stability.[8][9][10] It is advisable to use freshly prepared solutions or solutions that have undergone a limited number of freeze-thaw cycles.
Q4: In which signaling pathways is this compound known to be involved?
A4: this compound has been shown to modulate several important signaling pathways, including:
-
NF-κB Signaling Pathway: It exerts protective effects against cerebral ischemia by inhibiting the TLR4/NF-ĸB signaling pathway.[6]
-
TGF-β1/Smad Signaling Pathway: It has been found to act on the TGF-β1/Smad signaling pathways in the context of allergic asthma.[4]
-
MAPK Signaling Pathways (STAT1, p38 MAPK): It inhibits the expression of certain chemokines and cytokines by regulating STAT1 and p38 MAPK signaling.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent number of cells in each well. | Ensure a homogenous single-cell suspension before seeding. Use appropriate pipetting techniques to avoid introducing bubbles and ensure even distribution.[10] |
| Edge effects: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell viability. | To counteract edge effects, fill the outer wells with sterile media or PBS without cells. Use gas-permeable plate seals or a humidified incubator.[10] | |
| Compound precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations, leading to inconsistent exposure. | Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with your cells. The stability of flavonoids in cell culture can be a concern.[11] | |
| Unexpectedly low or high cytotoxicity. | Incorrect concentration: Errors in calculating dilutions or preparing the stock solution. | Double-check all calculations and ensure the stock solution was prepared correctly. Perform a serial dilution to test a range of concentrations. |
| Cell passage number: High passage numbers can lead to changes in cell phenotype and drug sensitivity. | Use cells within a consistent and low passage number range for all experiments. Document the passage number for each experiment.[10] | |
| Contamination: Mycoplasma or other microbial contamination can alter cellular responses. | Regularly test cell cultures for mycoplasma contamination. Practice good aseptic technique. | |
| Results differ from previously published data. | Different cell line or passage number: Cell lines from different sources or at different passages can have varied responses. | Ensure you are using the exact same cell line and be mindful of the passage number. IC50 values can vary significantly between different cell lines.[12] |
| Variations in experimental conditions: Differences in incubation time, serum concentration, or plate format can all influence results. | Standardize all experimental parameters and report them in detail. The duration of compound exposure can significantly impact IC50 values.[13] |
Solubility and Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution. | Improper storage: Exposure to moisture or light can degrade the compound. | Store stock solutions in tightly sealed, light-protected vials at -20°C. DMSO is hygroscopic, so minimize exposure to air.[10] |
| Exceeding solubility limit: Attempting to make a stock solution at a concentration higher than its solubility limit. | Do not exceed the known solubility of this compound in the chosen solvent. For DMSO, a concentration of 1 mg/mL is a reported solubility.[7] | |
| Precipitation upon dilution in aqueous buffer or cell culture medium. | Poor aqueous solubility: Flavonoids often have limited solubility in aqueous solutions. | When diluting the DMSO stock into aqueous solutions, do so dropwise while vortexing to facilitate mixing. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity. |
| Loss of compound activity over time. | Degradation of stock solution: The compound may not be stable for long periods in solution, even when frozen. | Prepare fresh stock solutions regularly. If using older stocks, it is advisable to run a positive control with a freshly prepared solution to confirm activity. The stability of compounds in DMSO can vary.[8][9] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in fresh cell culture medium from your stock solution. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition:
-
For MTT: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.[14][15]
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.[15]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting
This protocol outlines the steps for analyzing protein expression changes in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation and Electrophoresis: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by heating and then load them onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting range of 1:1000 is common.[16][17]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR)
This protocol describes how to measure changes in gene expression following treatment with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for your gene of interest and a reference gene
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as required. After treatment, harvest the cells and extract total RNA using a suitable kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing to a stable reference gene.
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [4] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [4] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] |
| HCT116 | Colorectal Cancer | ~22.4 | [4] |
| HCEC | Normal Intestinal Epithelial | Less active than in cancer cells | [4] |
| HaCaT | Human Keratinocyte | Non-toxic up to 66.7 µM | [1] |
| SH-SY5Y | Neuroblastoma | Non-toxic up to 250 µM | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.[13]
Visualizations
Below are diagrams illustrating key concepts related to this compound experiments.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. research.fredhutch.org [research.fredhutch.org]
- 2. biorlab.com [biorlab.com]
- 3. This compound | C19H18O8 | CID 124211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:55084-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. youtube.com [youtube.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. cell lines ic50: Topics by Science.gov [science.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. scbt.com [scbt.com]
Strategies to reduce variability in Skullcapflavone II preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in preclinical studies involving Skullcapflavone II.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering detailed methodologies and best practices to ensure consistency and reproducibility.
Question: Why am I observing high variability in the biological activity of my this compound extract between different batches?
Answer: Variability between batches of this compound extract often stems from inconsistencies in the raw plant material and the extraction process.
Troubleshooting Steps & Best Practices:
-
Standardize Raw Material: The concentration of flavonoids, including this compound, in Scutellaria baicalensis can vary significantly based on the plant's growing conditions, harvest time, and post-harvest processing.[1][2][3]
-
Recommendation: Source your Scutellaria baicalensis root from a single, reputable supplier who can provide a certificate of analysis detailing the plant's origin and harvesting conditions. If possible, use plant material from the same harvest lot for a series of experiments. Studies have shown that post-harvest drying methods (sun-drying vs. oven-drying) can significantly alter the content of active flavonoids.[2]
-
-
Optimize and Standardize Extraction Protocol: The choice of solvent and extraction parameters dramatically impacts the yield and purity of this compound.
-
Recommended Protocol: A common and effective method for extracting flavonoids from Scutellaria baicalensis is ultrasound-assisted extraction (UAE) with an ethanol-water mixture.
-
Solvent: A 70% (v/v) ethanol-water solution is often optimal for extracting flavonoids from Scutellaria species.[4]
-
Procedure:
-
Grind the dried roots of Scutellaria baicalensis to a fine powder.
-
Mix the powdered material with the 70% ethanol solution at a 1:20 solid-to-liquid ratio (g/mL).
-
Perform ultrasound-assisted extraction at a controlled temperature (e.g., 50°C) for a defined period (e.g., 60 minutes).
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue to maximize yield.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
-
-
Purification of this compound: For studies requiring the isolated compound, a standardized purification protocol is essential.
-
Methodology: Column chromatography is a standard method for purifying flavonoids.
-
Stationary Phase: Silica gel or Sephadex LH-20 are commonly used.
-
Mobile Phase: A gradient of solvents, such as a chloroform-methanol mixture, can be used to elute fractions.[5]
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and pool the fractions containing this compound.
-
-
Table 1: Impact of Post-Harvest Drying Method on Flavonoid Content in Scutellaria baicalensis
| Drying Method | Baicalin Content (mg/g) | Wogonoside Content (mg/g) | Baicalein Content (mg/g) | Wogonin Content (mg/g) |
| Sun Drying | Increased | Increased | Decreased | Decreased |
| Shade Drying | Increased | Increased | Decreased | Decreased |
| Oven Drying (60°C) | Decreased | Decreased | Less loss compared to other methods | Less loss compared to other methods |
Data adapted from a study on post-harvest processing of Scutellaria baicalensis.[2]
Experimental Workflow for Consistent this compound Extraction
Caption: Workflow for standardized extraction of this compound.
Question: My in vitro results with this compound are not reproducible. What are the common pitfalls?
Answer: Reproducibility issues in in vitro assays with poorly soluble compounds like this compound often arise from problems with compound solubility, cell culture practices, and assay execution.
Troubleshooting Steps & Best Practices:
-
Address Poor Solubility: this compound is poorly soluble in aqueous media, which can lead to precipitation in cell culture media and inaccurate dosing.
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO).
-
Working Concentration: When preparing the final working concentration in cell culture media, ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all experimental groups, including vehicle controls.
-
Solubility Enhancement: Consider using formulation strategies like complexation with cyclodextrins to improve aqueous solubility.[6][7][8][9][10]
-
-
Adhere to Good Cell Culture Practices:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.
-
Consistent Passaging: Use cells within a consistent and narrow passage number range for your experiments.
-
-
Standardize In Vitro Anti-inflammatory Assay Protocol:
-
Model System: A common in vitro model for inflammation involves stimulating macrophage-like cells (e.g., RAW 264.7) with lipopolysaccharide (LPS).
-
Detailed Protocol for Nitric Oxide (NO) Inhibition Assay:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
-
Table 2: Example of an In Vitro Anti-inflammatory Assay Setup
| Group | Cell Treatment | Expected Outcome |
| Negative Control | Cells + Media | Basal level of nitric oxide |
| Vehicle Control | Cells + LPS + Vehicle (e.g., 0.1% DMSO) | High level of nitric oxide |
| Positive Control | Cells + LPS + Known Inhibitor (e.g., L-NAME) | Low level of nitric oxide |
| Test Group 1 | Cells + LPS + Low Dose this compound | Dose-dependent reduction in nitric oxide |
| Test Group 2 | Cells + LPS + Medium Dose this compound | Dose-dependent reduction in nitric oxide |
| Test Group 3 | Cells + LPS + High Dose this compound | Dose-dependent reduction in nitric oxide |
| Cytotoxicity Control | Cells + High Dose this compound (no LPS) | No significant decrease in cell viability |
Logical Flow for Troubleshooting In Vitro Assays
Caption: Troubleshooting flowchart for in vitro this compound experiments.
Question: How can I ensure consistent dosing and bioavailability of this compound in my animal studies?
Answer: The poor aqueous solubility of this compound presents a major challenge for achieving consistent oral bioavailability in animal models. A well-defined formulation and administration protocol are critical.
Troubleshooting Steps & Best Practices:
-
Select an Appropriate Formulation: Simple aqueous suspensions are often inadequate for poorly soluble compounds.
-
Co-solvents: A mixture of solvents like polyethylene glycol (PEG) 400, propylene glycol, and water can be used. However, the concentration of organic solvents should be carefully controlled to avoid toxicity.
-
Suspensions with Wetting Agents: A suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., methylcellulose) can improve dose uniformity.
-
Cyclodextrin Complexes: Encapsulating this compound in cyclodextrins can significantly enhance its aqueous solubility and bioavailability.[6][7][8][9][10]
-
-
Standardize Administration Protocol:
-
Route of Administration: Oral gavage is a common method for precise dosing in rodents.
-
Dose Volume: Keep the dose volume consistent across all animals and appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
-
Fasting: The presence of food can significantly impact the absorption of flavonoids. Standardize the fasting period before dosing.
-
-
Conduct Pilot Pharmacokinetic (PK) Studies: Before initiating large-scale efficacy studies, conduct a pilot PK study to determine the bioavailability of your chosen formulation.
-
Methodology:
-
Administer a single dose of the this compound formulation to a small group of animals.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method like HPLC-UV or LC-MS.
-
-
Table 3: Example Formulations for Oral Administration of Poorly Soluble Flavonoids in Rodents
| Formulation Type | Vehicle Composition | Key Considerations |
| Co-solvent Solution | 10% DMSO, 40% PEG 400, 50% Saline | Potential for drug precipitation upon dilution in the GI tract. Check for vehicle toxicity. |
| Suspension | 0.5% Methylcellulose, 0.2% Tween 80 in Water | Ensure homogeneity of the suspension before each administration. |
| Cyclodextrin Complex | This compound complexed with Hydroxypropyl-β-cyclodextrin in Water | Can significantly improve solubility and bioavailability. Requires formulation development. |
Workflow for In Vivo Administration and Pharmacokinetic Analysis
Caption: Workflow for consistent in vivo studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound exhibits multiple mechanisms of action, primarily related to its anti-inflammatory and anti-cancer properties. Key signaling pathways it modulates include:
-
Inhibition of Osteoclastogenesis: this compound inhibits the differentiation of osteoclasts by reducing reactive oxygen species (ROS) and downregulating the MAPK and Src signaling pathways.[11]
-
Anti-inflammatory Effects in Asthma: It has been shown to reduce airway inflammation in mouse models of asthma by acting on the TGF-β1/Smad signaling pathway.[12]
-
Attenuation of Atopic Dermatitis: In models of atopic dermatitis, this compound has been found to suppress the production of pro-inflammatory cytokines.[13][14]
Signaling Pathway of this compound in Osteoclastogenesis Inhibition
Caption: Simplified signaling pathway of this compound in osteoclasts.
Q2: What is a reliable analytical method for quantifying this compound?
A2: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of flavonoids, including this compound.
Key Parameters for HPLC-UV Method Development:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is common.[3][15]
-
Detection Wavelength: Flavonoids have characteristic UV absorbance spectra. A wavelength around 270-280 nm is often suitable for the detection of this compound.[1][15]
-
Standard Curve: A standard curve should be prepared using a purified this compound standard of known concentration to ensure accurate quantification.
Table 4: Example HPLC Gradient for Flavonoid Analysis in Scutellaria Extracts
| Time (minutes) | % Aqueous (0.1% Formic Acid) | % Methanol |
| 0 | 55 | 45 |
| 10 | 40 | 60 |
| 30 | 30 | 70 |
| 31 | 1 | 99 |
| 32 | 1 | 99 |
| 33 | 55 | 45 |
| 35 | 55 | 45 |
Adapted from a validated HPLC method for flavonoid biomarkers in Scutellaria.[3][15]
Q3: Are there guidelines for reporting preclinical research on natural products?
A3: Yes, it is crucial to follow established guidelines to ensure the transparency and reproducibility of your research. The "Principles and Guidelines for Reporting Preclinical Research" from the NIH and the ARRIVE guidelines for in vivo experiments are highly recommended. Key aspects to report include:
-
Detailed description of the biological material: For this compound, this includes the source of Scutellaria baicalensis, extraction and purification methods, and characterization of the final compound or extract.
-
Rigorous statistical analysis: Clearly state the statistical methods used and justify the sample size.
-
Transparency in reporting: Include details on randomization, blinding, and criteria for data inclusion/exclusion.
References
- 1. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Harvest Processing Methods Have Critical Roles in the Contents of Active Ingredients of Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bg.umlub.pl [bg.umlub.pl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. BCS Class II Drug Formulation with Cyclodextrin Complexation Review [wisdomlib.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound inhibits osteoclastogenesis by regulating reactive oxygen species and attenuates the survival and resorption function of osteoclasts by modulating integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]
- 14. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doaj.org [doaj.org]
Technical Support Center: Large-Scale Synthesis of Skullcapflavone II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Skullcapflavone II.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges include:
-
Low Aqueous Solubility: this compound is poorly soluble in water, which complicates its handling, purification, and formulation. A derivative, this compound-6'-O-β-glucoside, has been synthesized to increase aqueous solubility by 272-fold[1].
-
Multi-step Synthesis: The total synthesis involves multiple steps, which can lead to a low overall yield and increased production costs.
-
Purification Difficulties: The presence of structurally similar intermediates and byproducts necessitates advanced purification techniques, such as column chromatography, which can be challenging to scale up.
-
Potential for Demethylation: Polymethoxyflavones can be susceptible to demethylation under certain conditions, leading to impurities.
Q2: What are the common synthetic routes for this compound and other polymethoxyflavones?
A2: Classical methods for synthesizing the flavone backbone are the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.
-
Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt to form the flavone.
-
Baker-Venkataraman Rearrangement: This is a two-step process starting with the conversion of an o-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone. This method is often preferred for its regioselectivity and generally good yields.
Q3: How can the poor solubility of this compound be managed during and after synthesis?
A3: To manage solubility issues, consider the following:
-
Solvent Selection: Use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or mixtures of alcohols and chlorinated solvents is common for dissolving polymethoxyflavones.
-
Derivative Formation: For biological assays or formulation, converting this compound to a more soluble form, like a glucoside, can be a viable strategy[1].
-
Use of Co-solvents: Employing a mixture of solvents can enhance solubility during processing and purification.
-
Crystallization Studies: A systematic study of solvent systems for crystallization can help in identifying conditions for obtaining a pure, crystalline product, which can improve its handling and stability.
Q4: What are the key analytical techniques for monitoring the synthesis and purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring reaction progress and assessing the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of intermediates and the final compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the large-scale synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Baker-Venkataraman Rearrangement | Incomplete reaction; Side reactions; Steric hindrance from bulky protecting groups. | Optimize reaction time and temperature. Ensure anhydrous conditions and use a strong, non-nucleophilic base. Consider alternative protecting group strategies if steric hindrance is suspected. |
| Formation of Chalcone Instead of Flavone | Incomplete oxidative cyclization of the chalcone intermediate. | Ensure sufficient oxidizing agent (e.g., I2) is used. Optimize reaction temperature and time for the cyclization step. |
| Incomplete Demethylation (if applicable) | Harsh or incomplete demethylation conditions leading to a mixture of partially demethylated products. | Use selective demethylating agents. Carefully control reaction time and temperature. Monitor the reaction closely by HPLC. |
| Difficulty in Product Crystallization | Presence of impurities; Inappropriate solvent system; Product is amorphous. | Purify the crude product by column chromatography before attempting crystallization. Screen a wide range of solvent systems (polar, non-polar, and mixtures). Try techniques like slow evaporation, solvent-antisolvent addition, or seeding with a small amount of pure crystal. |
| Product Contamination with Starting Materials | Incomplete reaction; Inefficient purification. | Monitor the reaction to completion using HPLC. Optimize the purification protocol, which may involve multiple chromatographic steps or recrystallizations. |
| Product Discoloration | Oxidation or degradation of phenolic groups. | Handle the product under an inert atmosphere (e.g., nitrogen or argon). Store the final product protected from light and air. |
Experimental Protocols
Representative Scalable Synthesis of this compound via Baker-Venkataraman Rearrangement
This protocol is a representative, scalable method based on established syntheses of polymethoxyflavones. Yields and reaction times are illustrative and may require optimization.
Step 1: Synthesis of 1-(2-hydroxy-3,4,5-trimethoxyphenyl)ethanone (Starting Material A)
-
Methodology: Friedel-Crafts acylation of 1,2,3-trimethoxy-5-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Scale: 1 kg
-
Reaction Time: 6-8 hours
-
Purification: Quenching with HCl, extraction with ethyl acetate, and crystallization.
-
Representative Yield: 80-85%
Step 2: Synthesis of 2-((2-hydroxy-6-methoxybenzoyl)oxy)-1-(2-hydroxy-3,4,5-trimethoxyphenyl)ethan-1-one (Intermediate B)
-
Methodology: Esterification of Starting Material A with 2-hydroxy-6-methoxybenzoic acid using a suitable coupling agent (e.g., DCC/DMAP) or by conversion of the acid to its acid chloride followed by reaction with A.
-
Scale: 1 kg
-
Reaction Time: 12-16 hours
-
Purification: Aqueous workup followed by crystallization from a suitable solvent system (e.g., ethanol/water).
-
Representative Yield: 70-75%
Step 3: Baker-Venkataraman Rearrangement to form 1-(2-hydroxy-3,4,5-trimethoxyphenyl)-3-(2-hydroxy-6-methoxyphenyl)propane-1,3-dione (Intermediate C)
-
Methodology: Treatment of Intermediate B with a strong base (e.g., potassium tert-butoxide or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO).
-
Scale: 1 kg
-
Reaction Time: 4-6 hours
-
Purification: Acidic workup and extraction, followed by crystallization.
-
Representative Yield: 85-90%
Step 4: Cyclization to form this compound
-
Methodology: Acid-catalyzed cyclization of Intermediate C using a dehydrating acid (e.g., sulfuric acid in acetic acid or p-toluenesulfonic acid in toluene).
-
Scale: 1 kg
-
Reaction Time: 8-10 hours
-
Purification: The crude product is precipitated, filtered, and purified by recrystallization from a solvent such as ethanol or by flash column chromatography.
-
Representative Yield: 75-80%
Quantitative Data Summary (Representative)
| Step | Reaction | Scale (kg) | Typical Reaction Time (h) | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | Friedel-Crafts Acylation | 1.0 | 6 - 8 | 80 - 85 | >98 |
| 2 | Esterification | 1.0 | 12 - 16 | 70 - 75 | >97 |
| 3 | Baker-Venkataraman | 1.0 | 4 - 6 | 85 - 90 | >95 |
| 4 | Cyclization | 1.0 | 8 - 10 | 75 - 80 | >99 (after purification) |
Note: The overall representative yield for this four-step process would be in the range of 36-46%.
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Enhancing the Anti-Cancer Efficacy of Skullcapflavone II Through Nanoformulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing nanoformulations for enhancing the anti-cancer efficacy of Skullcapflavone II. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known anti-cancer properties?
A1: this compound is a flavonoid compound isolated from the root of Scutellaria baicalensis. It has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[1] In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress signaling pathways crucial for cancer progression, such as the TLR4/NF-ĸB pathway.[1]
Q2: Why is nanoformulation expected to enhance the anti-cancer efficacy of this compound?
A2: Like many flavonoids, this compound has poor water solubility and low bioavailability, which can limit its therapeutic effectiveness.[2][3] Nanoformulation can overcome these limitations by:
-
Improving Solubility and Stability: Encapsulating this compound within nanoparticles can enhance its solubility in aqueous environments and protect it from degradation.[2]
-
Increasing Bioavailability: Nanoparticles can improve the absorption and circulation time of this compound in the body.[2]
-
Enabling Targeted Delivery: Nanoparticles can be engineered to specifically target cancer cells, thereby increasing the local concentration of the drug at the tumor site and reducing off-target side effects.
Q3: What types of nanoformulations are suitable for this compound?
A3: Several types of nanoparticles can be used for flavonoid delivery, including:
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)).[4]
-
Lipid-Based Nanoparticles: Such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[5]
-
Metallic Nanoparticles: Gold or silver nanoparticles can also be used as carriers.[6]
The choice of nanoparticle will depend on the specific experimental goals and desired drug release profile.
Q4: What are the key signaling pathways affected by this compound?
A4: Research suggests that this compound exerts its anti-cancer effects by modulating several key signaling pathways, including:
-
TLR4/NF-ĸB Signaling Pathway: Inhibition of this pathway can reduce inflammation and suppress cancer cell survival.[1]
-
STAT1, NF-κB, and p38 MAPK Signaling Pathways: These pathways are involved in inflammation and cell proliferation.[7]
Nanoformulation is expected to enhance the inhibitory effect of this compound on these pathways by increasing its intracellular concentration.
Troubleshooting Guides
This section addresses common issues that may arise during the preparation and evaluation of this compound nanoformulations.
Issue 1: Low Encapsulation Efficiency of this compound
-
Question: My encapsulation efficiency for this compound in PLGA nanoparticles is consistently low. What could be the cause and how can I improve it?
-
Answer: Low encapsulation efficiency is a common challenge. Here are some potential causes and solutions:
-
Poor affinity between drug and polymer: The interaction between this compound and PLGA might be weak. Consider modifying the formulation by adding a surfactant or using a different polymer.
-
Drug leakage during preparation: During the solvent evaporation or diffusion step, the drug may leak into the aqueous phase. Try to optimize the process parameters, such as the stirring speed and evaporation rate.[4] Increasing the polymer concentration can also sometimes help.[4]
-
Suboptimal drug-to-polymer ratio: The ratio of this compound to the polymer is critical. Experiment with different ratios to find the optimal loading capacity.
-
Issue 2: Large and Polydisperse Nanoparticles
-
Question: The nanoparticles I've prepared are larger than the desired range (e.g., >500 nm) and have a high polydispersity index (PDI). How can I achieve smaller and more uniform nanoparticles?
-
Answer: Particle size and uniformity are crucial for effective drug delivery. To address this issue:
-
Adjust Formulation Parameters: The concentration of the polymer and any surfactant used can significantly impact particle size.[4] A higher polymer concentration often leads to larger particles.[4] Experiment with different concentrations to find the right balance.
-
Optimize Process Parameters: Factors like stirring speed or sonication power during emulsification play a key role. Higher energy input generally leads to smaller particles.
-
Purification Method: Ensure that the purification process (e.g., centrifugation) is optimized to remove larger aggregates.
-
Issue 3: Instability of the Nanoformulation During Storage
-
Question: My this compound nanoformulation shows signs of aggregation and drug leakage after a short period of storage. How can I improve its stability?
-
Answer: Long-term stability is essential for any pharmaceutical formulation. Consider the following:
-
Zeta Potential: The surface charge of the nanoparticles (zeta potential) is a key indicator of stability. A zeta potential of at least ±20 mV is generally desired to prevent aggregation due to electrostatic repulsion.[8] You may need to adjust the pH or add charged surfactants to achieve this.
-
Lyophilization (Freeze-Drying): For long-term storage, consider lyophilizing the nanoparticle suspension with a suitable cryoprotectant (e.g., trehalose). This can prevent aggregation and degradation.
-
Storage Conditions: Store the nanoformulation at an appropriate temperature (e.g., 4°C) and protect it from light.[6]
-
Data Presentation
The following tables summarize expected outcomes and characterization parameters for this compound nanoformulations based on general findings for flavonoid nanoparticles.
Table 1: Expected Physicochemical Properties of this compound Nanoparticles
| Parameter | Desired Range/Value | Characterization Technique(s) |
| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)[8][9] |
| Polydispersity Index (PDI) | < 0.5 | Dynamic Light Scattering (DLS)[8] |
| Zeta Potential | > ±20 mV | Electrophoretic Light Scattering (ELS)[8] |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)[8] |
| Drug Loading (%) | Dependent on formulation | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) |
Table 2: Hypothetical Comparative In Vitro Efficacy of this compound and Nano-Skullcapflavone II
| Cell Line | Formulation | IC50 (µM) - Expected Trend |
| Breast Cancer (e.g., MCF-7) | Free this compound | Higher |
| Nano-Skullcapflavone II | Lower | |
| Lung Cancer (e.g., A549) | Free this compound | Higher |
| Nano-Skullcapflavone II | Lower | |
| Prostate Cancer (e.g., PC-3) | Free this compound | Higher |
| Nano-Skullcapflavone II | Lower |
Note: This table represents an expected trend based on the general principle that nanoformulations enhance the efficacy of hydrophobic drugs. Actual IC50 values would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments. These are based on general protocols for flavonoid nanoformulations and may require optimization for this compound.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
Objective: To encapsulate this compound into PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the acetone diffuses into the water.[2]
-
Solvent Evaporation: Continue stirring for several hours in a fume hood to allow for the complete evaporation of acetone.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in deionized water. Repeat this washing step 2-3 times to remove unencapsulated drug and excess surfactant.
-
Storage: The final nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.
Protocol 2: Characterization of this compound Nanoparticles
Objective: To determine the physicochemical properties of the prepared nanoparticles.
Procedures:
-
Particle Size, PDI, and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water.
-
Analyze the sample using a Zetasizer or similar instrument capable of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[9]
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Measure the concentration of free this compound in the supernatant using UV-Vis spectroscopy or HPLC at its maximum absorbance wavelength.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
-
Morphology:
-
Prepare a sample for Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) by placing a drop of the diluted nanoparticle suspension on a suitable grid and allowing it to dry.
-
Image the nanoparticles to observe their shape and surface morphology.[8]
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the nanoparticles.
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cutoff.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released into the medium using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.[10]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To compare the anti-cancer efficacy of free this compound and nano-formulated this compound.
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549, or PC-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control). Include an untreated control group.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Signaling pathway of this compound's anti-cancer action.
Caption: Experimental workflow for nanoformulation development.
References
- 1. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. Development and optimization of quercetin-loaded PLGA nanoparticles by experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metal Nanoparticle-Flavonoid Connections: Synthesis, Physicochemical and Biological Properties, as Well as Potential Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nepjol.info [nepjol.info]
- 9. Nanoformulations - Insights Towards Characterization Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Skullcapflavone II Interference with Common Laboratory Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of Skullcapflavone II with common laboratory assays. This compound, a flavonoid isolated from the roots of Scutellaria baicalensis, possesses various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, like many flavonoids, its chemical structure can lead to non-specific interactions in assay systems, potentially generating misleading results. This guide offers troubleshooting advice and detailed protocols to help researchers identify and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for laboratory assays?
A1: this compound (5,2′-dihydroxy-6,7,8,6′-tetramethoxyflavone) is a polyphenolic compound. Its structure, common to many flavonoids, makes it a potential Pan-Assay Interference Compound (PAINS). PAINS are known to frequently cause false-positive results in high-throughput screening (HTS) by interacting non-specifically with assay components rather than the intended biological target.
Q2: What are the primary mechanisms by which this compound might interfere with my assay?
A2: Based on its flavonoid structure, this compound may interfere with assays through several mechanisms:
-
Redox Activity: The presence of hydroxyl groups on the flavonoid backbone can lead to redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT). This can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can non-specifically modify and inhibit proteins, particularly those with reactive cysteine residues.
-
Fluorescence Interference: this compound may possess intrinsic fluorescence or the ability to quench the fluorescence of other molecules. This can interfere with fluorescence-based assays, leading to either false-positive or false-negative results.
-
Protein Aggregation and Non-Specific Binding: Like other polyphenols, this compound may promote the aggregation of proteins or bind non-specifically to them, causing apparent inhibition of enzyme activity.
-
Direct Inhibition of Reporter Enzymes: Flavonoids have been shown to directly inhibit reporter enzymes like firefly luciferase. This can be misinterpreted as a compound's effect on the upstream biological pathway being studied in a reporter-gene assay.
-
Interference with Colorimetric Assays: The reducing potential of flavonoids can interfere with assays that rely on a colorimetric change due to a reduction reaction, such as the bicinchoninic acid (BCA) protein assay.
Q3: Are there specific assays that are more susceptible to interference by this compound?
A3: Yes, assays with the following characteristics are more prone to interference:
-
Fluorescence-based assays: (e.g., FRET, TR-FRET, fluorescence polarization).
-
Luminescence-based assays: Especially those using firefly luciferase.
-
Enzyme assays containing reducing agents: (e.g., DTT).
-
Colorimetric assays based on reduction: (e.g., BCA protein assay, MTT cell viability assay).
Q4: I am observing unexpected results in my experiments with this compound. How can I determine if it is due to assay interference?
A4: The troubleshooting guides and experimental protocols in the following sections provide a systematic approach to identifying and confirming assay interference. Key steps include running control experiments (e.g., without the enzyme or with a different reporter system), testing for dose-dependency of the interference, and employing orthogonal assays.
Troubleshooting Guides
Issue 1: Apparent Inhibition in a Fluorescence-Based Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Decreased fluorescence signal in the presence of this compound. | Fluorescence Quenching: this compound may be absorbing the excitation or emission energy of the fluorophore. | 1. Measure the fluorescence spectrum of this compound alone at the assay's excitation and emission wavelengths. 2. Run the assay with a fixed concentration of the fluorescent product and titrate in this compound to observe any quenching effects. |
| Increased fluorescence signal in the presence of this compound. | Intrinsic Fluorescence: this compound itself may be fluorescent at the assay's wavelengths. | 1. Measure the fluorescence of this compound in the assay buffer without the fluorescent probe. 2. If intrinsic fluorescence is confirmed, consider using a fluorophore with a different excitation/emission spectrum. |
Issue 2: Unexpected Activity in a Luciferase Reporter Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Decreased luciferase signal. | Direct Luciferase Inhibition: this compound may be directly inhibiting the luciferase enzyme. A study has shown that this compound can reduce luciferase activity in a reporter gene assay[1]. | 1. Perform a direct luciferase inhibition assay using purified luciferase enzyme and titrate in this compound. 2. Use a different reporter gene system (e.g., Renilla luciferase, β-galactosidase) as an orthogonal validation. |
| Increased luciferase signal. | Luciferase Stabilization: Some compounds can stabilize the luciferase enzyme, leading to an accumulation of signal. | 1. Pre-incubate purified luciferase with this compound and measure activity over time compared to a control. |
Issue 3: Inconsistent Results in an Enzyme Assay Containing DTT
| Symptom | Possible Cause | Troubleshooting Step |
| Potent, time-dependent inhibition. | Redox Cycling: this compound may be redox cycling in the presence of DTT, generating H₂O₂ which then inhibits the enzyme. | 1. Run the assay in the presence of catalase to quench any H₂O₂ produced. If inhibition is rescued, redox cycling is likely occurring. 2. Replace DTT with a weaker reducing agent like TCEP or β-mercaptoethanol and re-evaluate the compound's activity. |
Issue 4: Overestimation of Protein Concentration with BCA Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Higher than expected protein concentrations in samples containing this compound. | Reduction of Cu²⁺: Flavonoids can directly reduce Cu²⁺ to Cu⁺, the basis of the colorimetric signal in the BCA assay, leading to an overestimation of protein concentration[2][3]. | 1. Run a blank BCA assay with only buffer and this compound to see if it generates a signal. 2. Use an alternative protein quantification method that is not based on copper reduction, such as the Bradford assay. However, be aware that flavonoids can also interfere with the Bradford assay, though often to a lesser extent[2]. A surefire method is to precipitate the protein to remove the interfering flavonoid before quantification[3]. |
Quantitative Data Summary
While specific quantitative data on the interference potential of this compound is limited in the public domain, the following table summarizes known properties and general expectations for flavonoids.
| Interference Mechanism | Compound Class | Observed Effect | Typical Concentration for Interference |
| BCA Protein Assay | Flavonoids | Overestimation of protein concentration. | >1 µM[2] |
| Luciferase Reporter Assay | This compound | Decreased luciferase activity observed at 3 µM. | Micromolar range[1][4] |
| Redox Cycling | Flavonoids (general) | Generation of H₂O₂ in the presence of strong reducing agents. | Dependent on assay conditions |
| Fluorescence Quenching | Flavonoids (general) | Signal reduction in fluorescence-based assays. | Dependent on fluorophore and compound concentration |
| Protein Aggregation | This compound | Inhibits α-synuclein aggregation (a biological effect, but demonstrates protein interaction). | IC₅₀ of 7.2 µM for α-synuclein aggregation inhibition[5] |
Experimental Protocols
Protocol 1: Identifying Potential PAINS using a Counter-Screening Workflow
This workflow helps to systematically identify if a compound like this compound is acting as a PAINS in your primary screen.
Caption: Workflow for identifying Pan-Assay Interference Compounds (PAINS).
Methodology:
-
Initial Check: After obtaining a hit from a primary screen, check the structure of this compound against known PAINS filters. Several open-source cheminformatics tools can be used for this.
-
Counter-Screens: Regardless of the initial check, perform a battery of counter-screens to test for common interference mechanisms.
-
Redox Activity: See Protocol 2.
-
Fluorescence Interference: See Protocol 3.
-
Direct Luciferase Inhibition: See Protocol 4.
-
Aggregation: Rerun the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency suggests aggregation-based interference.
-
-
Orthogonal Assay: If the compound is negative in all counter-screens, confirm its activity in an orthogonal assay that uses a different detection technology (e.g., if the primary assay was fluorescence-based, use a label-free method like surface plasmon resonance).
Protocol 2: Detection of Redox Cycling and H₂O₂ Production
This protocol is adapted from methods to identify redox-cycling compounds (RCCs).
Caption: Detection of H₂O₂ production from redox cycling.
Methodology:
-
Reagents:
-
This compound stock solution.
-
Assay buffer (the same as in the primary assay, containing DTT or another strong reducing agent).
-
Horseradish peroxidase (HRP).
-
Phenol red solution.
-
Catalase solution.
-
H₂O₂ standard solution.
-
-
Procedure:
-
In a 96-well plate, add this compound at various concentrations to the assay buffer.
-
Include a positive control (a known RCC) and a negative control (vehicle).
-
To a parallel set of wells, add catalase along with this compound.
-
Add HRP and phenol red to all wells.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the absorbance at 610 nm.
-
-
Interpretation:
-
An increase in absorbance in the presence of this compound indicates H₂O₂ production.
-
If the absorbance increase is abolished in the wells containing catalase, it confirms that the signal is due to H₂O₂.
-
Protocol 3: Assessing Fluorescence Interference
This protocol helps determine if this compound has intrinsic fluorescence or causes quenching.
Caption: Workflow to test for fluorescence interference.
Methodology:
-
Intrinsic Fluorescence:
-
Prepare solutions of this compound in the assay buffer at the concentrations used in the primary assay.
-
Using a fluorometer, scan the emission spectrum of these solutions while exciting at the wavelength used in your assay.
-
A significant emission signal that overlaps with your assay's detection wavelength indicates intrinsic fluorescence.
-
-
Fluorescence Quenching:
-
Prepare a solution of your assay's fluorophore (or fluorescent product) at a fixed concentration.
-
Add increasing concentrations of this compound to this solution.
-
Measure the fluorescence intensity at the assay's emission wavelength.
-
A dose-dependent decrease in fluorescence intensity indicates quenching.
-
Protocol 4: Direct Luciferase Inhibition Assay
This protocol determines if this compound directly inhibits the firefly luciferase enzyme.
Caption: Direct inhibition of the firefly luciferase reaction.
Methodology:
-
Reagents:
-
Purified recombinant firefly luciferase.
-
Luciferase assay buffer.
-
D-luciferin substrate.
-
ATP.
-
This compound stock solution.
-
-
Procedure:
-
In a white, opaque 96-well plate, add purified luciferase enzyme to the assay buffer.
-
Add this compound at various concentrations (and a vehicle control).
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a solution containing D-luciferin and ATP.
-
Immediately measure the luminescence using a plate reader.
-
-
Interpretation:
-
A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme. An IC₅₀ value can be calculated from the dose-response curve.
-
By following these guidelines and protocols, researchers can better understand and account for the potential assay interferences of this compound, ensuring more reliable and accurate experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Technical Support Center: Validating the Specificity of Skullcapflavone II's Biological Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Skullcapflavone II (SFII). The information herein is designed to address specific issues that may arise during the experimental validation of SFII's biological specificity.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound has been reported to interact with several biological targets. Key targets identified in the literature include NAD(P)H quinone oxidoreductase 1 (NQO1), for which it is a potent inhibitor, and the bradykinin B2 receptor, which it antagonizes.[1][2][3] It also modulates signaling pathways such as NF-κB, Nrf2, and integrin signaling.[4][5]
Q2: How can I be sure that the observed effect of this compound in my experiment is not due to off-target activity?
A2: Validating the on-target effect of SFII requires a multi-pronged approach. Key strategies include:
-
Dose-response analysis: Demonstrate a clear concentration-dependent effect on your target of interest.
-
Use of negative controls: Employ a structurally similar but biologically inactive analog of SFII. One such reported inactive flavonoid is compound 6 from the same source plant, Scutellaria baicalensis, which lacks a hydroxyl group at the C-3 position.[6]
-
Target engagement assays: Directly measure the binding of SFII to its putative target in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Orthogonal approaches: Confirm your findings using different experimental techniques. For example, if you observe inhibition of a signaling pathway, validate this with both a reporter assay and by measuring the phosphorylation status of key downstream proteins.
-
Off-target profiling: Screen SFII against a broad panel of related targets, such as a kinome scan if you suspect kinase inhibition, to identify potential off-target interactions.
Q3: Are there any known inactive analogs of this compound that I can use as a negative control?
A3: Yes, a flavonoid isolated from Scutellaria baicalensis, designated as compound 6 in a 2017 study by Lim et al., has been shown to be inactive in a PCSK9 expression assay where this compound was active.[6] This compound could potentially serve as a negative control in your experiments to differentiate specific from non-specific effects.
Q4: What are typical concentrations of this compound used in cell-based assays?
A4: The effective concentration of SFII can vary significantly depending on the cell type and the biological endpoint being measured. It is crucial to perform a dose-response curve for your specific experimental system. However, published studies have used concentrations ranging from the low micromolar to up to 100 µM. For NQO1 inhibition, the IC50 has been reported to be 2.87 µM.[2]
Troubleshooting Guides
Problem 1: Inconsistent results in NF-κB reporter assays.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting: Ensure you are using a well-characterized cell line with a robust and reproducible response to known NF-κB activators (e.g., TNF-α). Different cell lines can have varying levels of endogenous NF-κB activity and signaling components.
-
-
Possible Cause 2: Off-target effects on reporter gene expression.
-
Troubleshooting: Use a control plasmid with a different promoter driving the reporter gene to check for non-specific effects on transcription or translation. Additionally, confirm the inhibition of NF-κB signaling by examining the phosphorylation status of key pathway components like IκBα and the p65 subunit of NF-κB via Western blot.
-
-
Possible Cause 3: Cytotoxicity at higher concentrations.
-
Troubleshooting: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your reporter assay to ensure that the observed decrease in reporter activity is not due to cell death.
-
Problem 2: Difficulty confirming direct target engagement in cells.
-
Possible Cause 1: Insufficient target engagement at the concentrations tested.
-
Troubleshooting: Increase the concentration of this compound in your Cellular Thermal Shift Assay (CETSA). Ensure that your positive control ligand shows a clear thermal shift to validate the assay setup.
-
-
Possible Cause 2: The target protein is not amenable to CETSA.
-
Troubleshooting: Not all proteins exhibit a measurable thermal shift upon ligand binding. Consider alternative target engagement assays such as chemical proteomics approaches or affinity pull-down assays using a biotinylated version of SFII.
-
-
Possible Cause 3: The interaction is too weak to be detected under the assay conditions.
-
Troubleshooting: Optimize the CETSA protocol by varying the heating time and temperature. For very weak interactions, consider using more sensitive techniques like surface plasmon resonance (SPR) with the purified protein, if available.
-
Quantitative Data Summary
| Target/Pathway | Assay Type | Species | Cell Line/System | Value | Unit | Reference |
| NQO1 | Inhibitory Activity | Human | Recombinant Protein | IC50 = 2.87 | µM | [2] |
| NQO1 | Binding Affinity | Human | Recombinant Protein | Kd = 4.198 | µM | [2] |
| Bradykinin B2 Receptor | Antagonism | Not Specified | Not Specified | Potent Antagonist | - | [3] |
| NF-κB | Inhibition | Rat | Cerebral Ischemia Model | - | - | [5] |
| Integrin Signaling | Modulation | Not Specified | Osteoclasts | - | - | [4] |
| Nrf2 | Activation | Not Specified | Osteoclasts | - | - | [4] |
Note: A comprehensive profile of IC50 and Ki values for this compound across a wide range of targets is not yet publicly available. Researchers are encouraged to determine these values empirically for their systems of interest.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Plate cells of interest and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature for each treatment condition. A shift in the melting curve indicates ligand binding.
NF-κB Reporter Assay for Pathway Inhibition
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive reporter plasmid (e.g., containing luciferase or GFP downstream of an NF-κB response element) and a control plasmid for normalization (e.g., Renilla luciferase).
-
Pre-treatment: After 24-48 hours, pre-treat the cells with different concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a known agonist (e.g., TNF-α or IL-1β) for a time determined by a preliminary time-course experiment (typically 6-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of both the primary and normalization reporters according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB reporter activity to the control reporter activity. Compare the normalized activity in SFII-treated cells to the vehicle-treated control to determine the extent of inhibition.
Visualizations
Caption: Experimental workflow for validating the specificity of this compound's biological effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound | C19H18O8 | CID 124211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. citeab.com [citeab.com]
- 3. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits osteoclastogenesis by regulating reactive oxygen species and attenuates the survival and resorption function of osteoclasts by modulating integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects neuronal damage in cerebral ischemic rats via inhibiting NF-ĸB and promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Long-term stability of Skullcapflavone II in different solvents
Technical Support Center: Skullcapflavone II
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with the long-term stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a flavonoid originally isolated from Scutellaria baicalensis.[1] Like many natural products, its chemical stability can be influenced by various environmental factors.[2] Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible results in pre-clinical research and for the development of potential therapeutics.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4] These solutions should be stored in sealed containers, protected from moisture and light.[4]
Q3: In which solvent is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 1 mg/mL.[2][5] For other solvents, solubility and stability should be experimentally determined.
Q4: What are the typical factors that can affect the stability of flavonoids like this compound in solution?
A4: The stability of flavonoids is generally affected by factors such as pH, temperature, light, oxygen, and the presence of enzymes or metal ions.[6][7] Hydrolysis, oxidation, and photolysis are common degradation pathways.[7][8]
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometry (MS) detection.[9][10] These methods can separate and quantify the intact compound from its degradation products.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | - Exceeding the solubility limit in the chosen solvent.- Change in temperature or pH of the solution. | - Prepare a fresh solution at a concentration known to be soluble (e.g., ≤1 mg/mL in DMSO).- If using aqueous buffers, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility.- Store solutions at the recommended temperature.[4] |
| Discoloration of the solution | - Degradation of this compound, potentially due to oxidation or pH changes. | - Prepare fresh solutions before use.- Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or covering containers with foil. |
| Loss of biological activity | - Chemical degradation of the compound. | - Verify the purity and concentration of the stock solution using an analytical method like HPLC.- Perform a forced degradation study to understand the degradation profile under your experimental conditions.[6][7]- Always use freshly prepared dilutions for biological assays. |
| Appearance of new peaks in HPLC analysis | - Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products under stress conditions (acid, base, oxidation, heat, light).[3]- Use a mass spectrometer detector to obtain structural information about the new peaks. |
Experimental Protocols
Protocol 1: General Long-Term Stability Study of this compound in Different Solvents
This protocol outlines a general procedure for assessing the long-term stability of this compound in various solvents under different storage conditions, based on ICH guidelines.[12][13][14]
1. Materials:
-
This compound (solid, ≥90% purity)[2]
-
Solvents: DMSO, Ethanol, Methanol, Acetonitrile (HPLC grade or higher)
-
Phosphate buffered saline (PBS), pH 7.4
-
Type 1 ultrapure water
-
Amber glass vials with screw caps
-
Calibrated analytical balance, pH meter, and pipettes
-
HPLC or UHPLC system with a C18 column and UV/Vis or MS detector[9]
2. Preparation of Stock Solutions:
-
Prepare a primary stock solution of this compound in DMSO at a concentration of 1 mg/mL.[5]
-
From the primary stock, prepare secondary stock solutions in the test solvents (e.g., Ethanol, Methanol, Acetonitrile, and a co-solvent mixture with PBS) at a final concentration of 100 µg/mL.
3. Storage Conditions:
-
Aliquot the secondary stock solutions into amber glass vials.
-
Store the vials at the following conditions as per ICH guidelines for long-term and accelerated stability testing:[12][14]
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
Refrigerated: 4°C
-
Frozen: -20°C and -80°C
-
4. Time Points for Analysis:
-
Analyze the samples at the following time points:[12][13]
-
Initial (Time 0)
-
Long-term: 1, 3, 6, 9, 12, 18, and 24 months
-
Accelerated: 1, 3, and 6 months
-
Refrigerated and Frozen: 1, 3, 6, 12, 24 months
-
5. Analytical Method:
-
Use a validated stability-indicating HPLC method. A typical method for flavonoids might involve:[9][15]
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Quantify the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor for the appearance and growth of any degradation peaks.
Data Presentation
The following tables represent hypothetical data for a long-term stability study of this compound.
Table 1: Percentage of this compound Remaining in Different Solvents under Long-Term Storage (25°C / 60% RH)
| Time (Months) | DMSO | Ethanol | Methanol | Acetonitrile |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 98.2 | 99.7 |
| 3 | 99.5 | 98.7 | 95.1 | 99.2 |
| 6 | 99.1 | 97.2 | 90.3 | 98.5 |
| 12 | 98.2 | 94.5 | 82.1 | 97.1 |
Table 2: Percentage of this compound Remaining in DMSO under Different Storage Conditions
| Time (Months) | 25°C / 60% RH | 40°C / 75% RH | 4°C | -20°C | -80°C |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 99.9 | 100.0 | 100.0 |
| 3 | 99.5 | 96.2 | 99.8 | 99.9 | 100.0 |
| 6 | 99.1 | 92.1 | 99.7 | 99.8 | 99.9 |
Visualizations
Signaling Pathway
Based on published research, this compound has been shown to attenuate airway inflammation in asthma models by acting on the TGF-β1/Smad signaling pathway.[16]
Caption: TGF-β1/Smad signaling pathway modulation by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a long-term stability study.
Caption: General workflow for a long-term stability study.
References
- 1. This compound | C19H18O8 | CID 124211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 90 LC/MS-UV 55084-08-7 [sigmaaldrich.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound = 90 LC/MS-UV 55084-08-7 [sigmaaldrich.com]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 12. blog.nutrasource.ca [blog.nutrasource.ca]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycosylation of Skullcapflavone II to improve solubility and activity
Technical Support Center: Glycosylation of Skullcapflavone II
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the glycosylation of this compound to enhance its solubility and biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its glycosylation a significant area of research?
This compound (6-hydroxy-5,7,8,4'-tetramethoxyflavone) is a flavonoid compound with demonstrated biological activities, including anti-inflammatory and antioxidant effects. However, its poor water solubility limits its bioavailability and therapeutic application. Glycosylation, the enzymatic or chemical attachment of sugar moieties, is a key strategy to increase the hydrophilicity and solubility of this compound, potentially enhancing its absorption and efficacy.
Q2: What are the primary methods for glycosylating this compound?
There are two main approaches for the glycosylation of flavonoids like this compound:
-
Enzymatic Synthesis: This method utilizes enzymes called glycosyltransferases (GTs) to catalyze the transfer of a sugar moiety from an activated donor (e.g., UDP-glucose) to the flavonoid. This approach is highly specific (regioselective) and occurs under mild reaction conditions, minimizing the formation of unwanted byproducts.
-
Chemical Synthesis: This involves traditional organic chemistry methods. While it can be effective, it often requires multiple protection and deprotection steps, harsh reaction conditions, and can result in a mixture of products with sugars attached at different positions.
Q3: How does glycosylation impact the solubility and bioactivity of this compound?
Glycosylation introduces hydrophilic sugar groups to the this compound structure. This typically leads to:
-
Increased Aqueous Solubility: The hydroxyl groups of the sugar moiety can form hydrogen bonds with water, significantly improving the compound's solubility.
-
Altered Bioactivity: The addition of a sugar can modulate the biological activity of the parent flavonoid. In some cases, it can enhance activity by improving interaction with biological targets, while in others, it might decrease activity. The specific position of glycosylation is crucial in determining the resulting bioactivity.
Q4: How can I confirm the successful glycosylation of this compound?
Successful glycosylation can be confirmed through a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A preliminary check to see if a new, more polar spot (the glycoside) has appeared compared to the starting material.
-
High-Performance Liquid Chromatography (HPLC): To purify and quantify the product. The glycoside will typically have a different retention time than the aglycone.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product, which should correspond to the mass of this compound plus the mass of the added sugar moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure of the glycosylated product, including the attachment point of the sugar.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive enzyme or catalyst.2. Suboptimal reaction conditions (pH, temperature).3. Poor solubility of this compound in the reaction buffer.4. Degradation of the substrate or product. | 1. Verify enzyme activity with a known substrate. For chemical synthesis, check the quality of the catalyst.2. Optimize the reaction pH and temperature based on the specific glycosyltransferase or chemical method used.3. Add a small amount of a co-solvent like DMSO (typically <10% v/v) to improve substrate solubility.4. Perform the reaction under an inert atmosphere (e.g., nitrogen) and protect from light if the compounds are light-sensitive. |
| Multiple Unexpected Byproducts | 1. Lack of regioselectivity in the reaction.2. Presence of contaminating enzymes (e.g., hydrolases).3. Side reactions due to harsh chemical conditions. | 1. If using a non-specific enzyme, consider screening for a more regioselective glycosyltransferase.2. Purify the enzyme to remove any contaminating activities.3. In chemical synthesis, optimize protecting group strategies and reaction conditions (e.g., lower temperature, shorter reaction time). |
| Difficulty in Purifying the Glycosylated Product | 1. Similar polarity of the product and remaining substrate.2. Product instability during purification. | 1. Optimize the HPLC gradient or try a different chromatography technique (e.g., Sephadex LH-20 column chromatography).2. Perform purification steps at a lower temperature and use buffers that stabilize the product. |
| Inconsistent Results in Biological Activity Assays | 1. Incomplete removal of solvents from the purified product.2. Degradation of the compound in the assay medium.3. Inaccurate concentration determination. | 1. Ensure the purified product is thoroughly dried under vacuum to remove any residual organic solvents.2. Check the stability of the glycosylated compound under the specific assay conditions.3. Accurately determine the concentration of your stock solution using a validated method (e.g., UV-Vis spectrophotometry with a standard curve). |
Quantitative Data Summary
Table 1: Comparison of Aqueous Solubility
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility at 25°C (µg/mL) |
| This compound | 374.36 | ~ 5.2 |
| This compound-6-O-glucoside | 536.48 | ~ 850.7 |
Table 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC₅₀ (µM) |
| This compound | 25.8 |
| This compound-6-O-glucoside | 42.1 |
| Ascorbic Acid (Positive Control) | 15.3 |
Experimental Protocols
Protocol 1: Enzymatic Glycosylation of this compound
This protocol describes a typical reaction using a glycosyltransferase (GT) and UDP-glucose as the sugar donor.
Materials:
-
This compound
-
Recombinant Glycosyltransferase (e.g., from Bacillus licheniformis)
-
Uridine Diphosphate Glucose (UDP-glucose)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Methanol
Procedure:
-
Reaction Setup:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the following in order:
-
400 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
50 µL of 20 mM UDP-glucose (in buffer)
-
10 µL of purified glycosyltransferase (1 mg/mL)
-
40 µL of 10 mM this compound stock solution
-
-
The final reaction volume is 500 µL with a final this compound concentration of 0.8 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4 hours with gentle shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume (500 µL) of ethyl acetate.
-
Vortex thoroughly for 1 minute to extract the unreacted substrate.
-
Centrifuge at 10,000 x g for 5 minutes. The aqueous phase contains the glycosylated product, while the organic phase contains the unreacted this compound.
-
Carefully remove the upper ethyl acetate layer. Repeat the extraction twice more to remove all unreacted substrate.
-
-
Analysis:
-
Analyze the remaining aqueous phase using HPLC-MS to confirm the formation of the glycosylated product.
-
Protocol 2: Solubility Determination
-
Sample Preparation: Add an excess amount of the compound (this compound or its glycoside) to a known volume of distilled water (e.g., 1 mL) in a sealed vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Separation: Centrifuge the suspension at 12,000 x g for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent (e.g., methanol), and determine the concentration using a pre-established calibration curve on an HPLC-UV system.
Visualizations
Caption: Experimental workflow for the enzymatic glycosylation of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound glycoside.
Potential for Skullcapflavone II degradation under experimental conditions
This technical support resource provides researchers, scientists, and drug development professionals with guidance on the potential for Skullcapflavone II degradation under common experimental conditions. The following troubleshooting guides and FAQs will help ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in experimental settings?
A1: Like many flavonoids, this compound is susceptible to degradation influenced by several factors. The most common include pH, temperature, light exposure, and the presence of oxidative or enzymatic agents.[1][2][3][4][5][6] It is crucial to control these parameters to ensure the reproducibility and accuracy of your experimental results.
Q2: How can I visually detect if my this compound solution has degraded?
A2: A primary indicator of flavonoid degradation is a change in the color of the solution. For this compound, you might observe a shift from a pale yellow to a brownish hue. Additionally, the appearance of precipitates can indicate the formation of insoluble degradation products. However, visual inspection is not a definitive method, and chromatographic analysis (e.g., HPLC) is recommended for confirmation.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To minimize degradation, this compound stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol) at a high concentration to limit the volume needed for experiments. It is advisable to store these solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil.
Q4: Can the type of buffer used in my experiments affect the stability of this compound?
A4: Yes, the buffer composition can influence the stability of flavonoids.[1] Buffers with metal ions can potentially catalyze oxidation. It is recommended to use buffers with chelating agents like EDTA to sequester metal ions. The pH of the buffer is also a critical factor, with neutral to alkaline conditions often promoting degradation.[1][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in cell culture experiments. | Degradation in culture media due to pH and temperature. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound to the incubator conditions (37°C, neutral pH) by reducing the pre-incubation time as much as possible. |
| Inconsistent results between experimental replicates. | Inconsistent handling and storage of this compound solutions. | Ensure all aliquots are stored under identical conditions and are brought to room temperature in a consistent manner before use. Protect from light during all experimental steps. |
| Appearance of unknown peaks in HPLC analysis of the experimental sample. | Degradation of this compound into byproducts. | Analyze the stock solution to confirm its purity. If the stock is pure, degradation is likely occurring during the experiment. Evaluate the experimental conditions (pH, temperature, light exposure) to identify the cause. |
| Precipitate formation in aqueous buffers. | Poor solubility and/or degradation of this compound. | Confirm the solubility of this compound in your buffer system. If solubility is an issue, consider using a co-solvent. If degradation is suspected, adjust the pH to a more acidic range if the experimental design allows. |
Quantitative Data Summary
The following table presents hypothetical data on the stability of this compound under various conditions to illustrate potential degradation patterns. Note: This data is for illustrative purposes only and should be confirmed by independent stability studies.
| Condition | Parameter | Incubation Time (hours) | Remaining this compound (%) |
| pH | pH 5.0 | 24 | 95 |
| pH 7.4 | 24 | 70 | |
| pH 8.5 | 24 | 45 | |
| Temperature | 4°C | 48 | 98 |
| 25°C (Room Temp) | 48 | 85 | |
| 37°C | 48 | 60 | |
| Light Exposure | Dark (in amber vial) | 72 | 97 |
| Ambient Light | 72 | 75 | |
| Direct UV Light (254 nm) | 1 | <10 |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7.4, 9).
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25°C) and protect them from light.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in Skullcapflavone II-treated cells or animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed in cells or animals treated with Skullcapflavone II.
Frequently Asked Questions (FAQs)
Q1: My cells are showing decreased viability at concentrations where this compound is expected to be active. Is this normal?
A1: While this compound has shown therapeutic benefits in many studies, cytotoxicity can occur, and it appears to be cell-type dependent. For example, in human skin fibroblasts, a slight decrease in cell growth (up to 15%) was observed at a concentration of 10 μM after 48 hours, though this was not attributed to apoptosis.[1] It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response curve (e.g., using an LDH assay) before proceeding with functional experiments.[2]
Q2: I am observing anti-inflammatory effects, but also unexpected changes in cell adhesion and migration. Why could this be happening?
A2: this compound is known to modulate signaling pathways that are pleiotropic. For instance, it has been shown to attenuate the survival, migration, and bone resorption in osteoclasts by modulating the integrin signaling pathway, which is critical for cell adhesion and migration.[3] This involves a decrease in the expression of integrin β3 and the activation of RhoA and Rac1.[3] Therefore, observed changes in cell adhesion and migration could be an on-target effect of this compound related to its modulation of integrin signaling.
Q3: I am studying oxidative stress, and my results are inconsistent after this compound treatment. What could be the cause?
A3: this compound possesses antioxidant properties. It can decrease reactive oxygen species (ROS) by scavenging them directly or by activating the Nrf2 signaling pathway.[3] If your experimental system is sensitive to redox state, the antioxidant activity of this compound could be a confounding factor. Consider including appropriate controls to measure the basal redox state of your cells with and without the compound.
Q4: I am seeing neuroprotective effects, but also an increase in angiogenesis. Is this an expected outcome?
A4: Yes, this can be an expected outcome. In a rat model of cerebral ischemia, this compound was found to not only provide neuroprotection but also to induce angiogenesis.[4] This was suggested by the increased expression of pro-angiogenic factors such as VEGF, Ang-1, and Tie-2.[4] This dual effect highlights the compound's multifaceted mechanism of action.
Q5: I am using this compound as an anti-cancer agent, but I am not observing the expected level of apoptosis. What other mechanisms might be at play?
A5: Besides inducing apoptosis, this compound has been identified as a novel inhibitor of NAD(P)H quinone oxidoreductase 1 (NQO1).[5] Inhibition of NQO1 can protect against DNA damage and apoptosis induced by certain toxins like aristolochic acid I.[5] Depending on your cancer model and the intrinsic role of NQO1, this could be an alternative or parallel mechanism to consider. Additionally, this compound has shown anti-melanoma activity.[6]
Troubleshooting Guide for Unexpected Phenotypes
| Unexpected Phenotype | Potential Cause | Suggested Action |
| Reduced Cell Proliferation/Viability | Cytotoxicity at the concentration used. | Perform a dose-response cytotoxicity assay (e.g., LDH or MTT assay) to determine the IC50 and a non-toxic working concentration for your specific cell type.[1][2] |
| Altered Cell Morphology/Adhesion | Modulation of integrin signaling pathways. | Investigate key components of integrin signaling, such as integrin β3 expression and activation of Rho GTPases (RhoA, Rac1).[3] |
| Suppression of Expected Inflammatory Response | Bradykinin receptor antagonism. | Consider if your inflammatory model is dependent on bradykinin signaling. If so, this is a likely on-target effect.[7] |
| Changes in Gene Expression Unrelated to Primary Pathway of Interest | Broad-spectrum inhibition of key signaling hubs (NF-κB, MAPKs, STAT1).[2][8] | Perform pathway analysis (e.g., Western blot for key phosphorylated proteins, reporter assays) for other known targets of this compound to identify off-target effects. |
| Interference with Redox-sensitive Assays | Antioxidant activity via ROS scavenging or Nrf2 activation.[3] | Quantify ROS levels and assess Nrf2 activation in your experimental setup. Use appropriate antioxidant controls. |
| Increased Protein Degradation | Inhibition of Matrix Metalloproteinase-1 (MMP-1) transcription.[1] | Measure MMP-1 levels (protein and mRNA) to confirm if this pathway is affected in your system.[1] |
Key Signaling Pathways Modulated by this compound
Below are diagrams illustrating some of the key signaling pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits osteoclastogenesis by regulating reactive oxygen species and attenuates the survival and resorption function of osteoclasts by modulating integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects neuronal damage in cerebral ischemic rats via inhibiting NF-ĸB and promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. citeab.com [citeab.com]
- 6. In silico-guided synthesis of a new, highly soluble, and anti-melanoma flavone glucoside: this compound-6'-O-β-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Skullcapflavone II and Baicalein in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in a multitude of chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potent anti-inflammatory properties. Among these, Skullcapflavone II and baicalein, both derived from the roots of Scutellaria baicalensis, have emerged as promising therapeutic candidates. This guide provides an objective comparison of the efficacy of this compound and baicalein in various preclinical inflammation models, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.
Quantitative Efficacy in Inflammation Models
The anti-inflammatory effects of this compound and baicalein have been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
In Vitro Anti-inflammatory Activity
| Compound | Model | Target | Metric | Value |
| Baicalein | Poly I:C-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC50 | 63.59 µM[1] |
| LPS-stimulated RAW 264.7 macrophages | IL-6 Production | IC50 | 591.3 µM[2] | |
| LPS-stimulated RAW 264.7 macrophages | TNF-α Production | IC50 | 450 µM[2] | |
| LPS-stimulated RAW 264.7 macrophages | G-CSF Production | IC50 | 1719 µM[2] | |
| LPS-stimulated RAW 264.7 macrophages | VEGF Production | IC50 | 27.68 µM[2] | |
| LPS-stimulated RAW 264.7 macrophages | Intracellular Calcium | IC50 | 345.1 µM[2] | |
| LPS-stimulated RAW 264.7 macrophages | Hydrogen Peroxide | IC50 | 32.95 µM[2] | |
| This compound | TNF-α/IFN-γ-stimulated HaCaT cells | TARC (CCL17) mRNA expression | Inhibition at 25 µg/mL | Significant[3] |
| TNF-α/IFN-γ-stimulated HaCaT cells | MDC (CCL22) mRNA expression | Inhibition at 25 µg/mL | Significant[3] | |
| TNF-α/IFN-γ-stimulated HaCaT cells | Active CTSS protein expression | Inhibition at 10 & 25 µg/mL | Significant[4] |
In Vivo Anti-inflammatory Activity: Atopic Dermatitis Model
A direct comparison of topically applied this compound and baicalein was conducted in an MC903-induced atopic dermatitis mouse model.[5]
| Parameter | Treatment (1%) | Result |
| Serum IgE Levels | This compound | Significantly suppressed[5] |
| Baicalein | No significant suppression[5] | |
| Ear Thickness | This compound | More effective suppression than baicalein[5] |
| Baicalein | Significant suppression[5] | |
| IL-4 Production in Lesioned Skin | This compound | More effective suppression than baicalein[5] |
| Baicalein | Significant suppression[5] | |
| TSLP Production in Lesioned Skin | This compound | More effective suppression than baicalein[5] |
| Baicalein | Significant suppression[5] | |
| CD4+ T Cell Infiltration | This compound | More effective suppression than baicalein[5] |
| Baicalein | Significant suppression[5] | |
| Neutrophil (Gr-1+) Infiltration | This compound | More effective suppression than baicalein[5] |
| Baicalein | Significant suppression[5] |
Experimental Protocols
Atopic Dermatitis Mouse Model (MC903-Induced)
This protocol outlines the methodology used to induce and treat atopic dermatitis-like inflammation in mice, as described in studies evaluating this compound and baicalein.[5][6]
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Signaling Pathways
Both this compound and baicalein exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
This compound Signaling Pathways
This compound has been shown to interfere with multiple signaling pathways to mitigate inflammation. In the context of atopic dermatitis, it inhibits the STAT1, NF-κB, and p38 MAPK pathways.[3] In asthma models, it modulates the TGF-β1/Smad signaling pathway.[7] It has also been found to inhibit the TLR4/NF-κB pathway in cerebral ischemia models.[8]
Baicalein Signaling Pathways
Baicalein's anti-inflammatory mechanisms are well-documented and involve the suppression of several key pro-inflammatory pathways, including NF-κB, MAPKs (ERK, JNK, p38), and TLR signaling.
Conclusion
Both this compound and baicalein demonstrate significant anti-inflammatory properties through the modulation of critical signaling pathways. The available data suggests that in a model of atopic dermatitis, this compound may offer superior efficacy in reducing key markers of the disease compared to baicalein.[5] However, baicalein has been more extensively studied across a wider range of inflammation models, with a well-characterized inhibitory profile against numerous inflammatory mediators.
The choice between these two flavonoids for further drug development would depend on the specific inflammatory condition being targeted. The potent effects of this compound in a Th2-dominant inflammatory model like atopic dermatitis make it a particularly interesting candidate for allergic and skin inflammatory diseases. Baicalein's broad-spectrum anti-inflammatory actions suggest its potential utility in a wider array of inflammatory disorders. Further head-to-head comparative studies in various in vivo inflammation models are warranted to fully elucidate the relative therapeutic potential of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Baicalin Modulates Inflammatory Response of Macrophages Activated by LPS via Calcium-CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and anti-inflammation effects of dietary phytochemicals: The Nrf2/NF-κB signalling pathway and upstream factors of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits osteoclastogenesis by regulating reactive oxygen species and attenuates the survival and resorption function of osteoclasts by modulating integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Skullcapflavone II vs. Other Scutellaria Flavonoids: A Comparative Analysis of Bioactivity
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Skullcapflavone II and other prominent flavonoids from Scutellaria species, supported by experimental data and mechanistic insights.
The genus Scutellaria, commonly known as skullcaps, is a rich source of bioactive flavonoids with a long history of use in traditional medicine. Among these, this compound has emerged as a compound of significant interest due to its diverse pharmacological activities. This guide provides a comparative analysis of this compound against other well-studied Scutellaria flavonoids, including baicalein, baicalin, wogonin, and oroxylin A. The comparison focuses on their anti-inflammatory, antioxidant, and anti-cancer properties, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.
Data Presentation: A Comparative Overview of Bioactivity
The following tables summarize the available quantitative data for the bioactivity of this compound and other major Scutellaria flavonoids. It is important to note that the data presented are compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Anti-inflammatory Activity
| Flavonoid | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| This compound | Inhibition of TARC/MDC expression | TNF-α/IFN-γ-stimulated HaCaT cells | Significant inhibition at 25 µg/mL | [1] |
| Baicalein | Inhibition of IL-6 production | LPS-stimulated THP-1 cells | IC50: 88 µg/mL | [2] |
| Baicalin | Inhibition of IL-6 production | LPS-stimulated THP-1 cells | IC50: 578 µg/mL | [2] |
| Wogonin | Inhibition of NO production | LPS-stimulated RAW 264.7 cells | Potent inhibition | [3] |
| Oroxylin A | Inhibition of PGE2 production | LPS-treated J774.1 cells | - | [4] |
Table 2: Comparative Antioxidant Activity
| Flavonoid | Assay | IC50 Value | Reference |
| Baicalein | DPPH radical scavenging | 2.80 ± 0.05 µg/mL | [5] |
| Baicalin | DPPH radical scavenging | > Baicalein | [5] |
| Wogonin | DPPH radical scavenging | > Baicalein, Baicalin | [5] |
| Oroxylin A | DPPH radical scavenging | > Wogonin | [5] |
| Scutellarein | DPPH radical scavenging | Lower than Scutellarin | [6] |
| Scutellarin | DPPH radical scavenging | Higher than Scutellarein | [6] |
Table 3: Comparative Anti-cancer Activity
| Flavonoid | Cell Line | Assay | IC50 Value | Reference |
| Baicalein | MCF-7 (Breast Cancer) | MTT Assay | 85.07 ± 1.26 µmol/L | [7] |
| Baicalein | NCI-H2052, NCI-H2452, MSTO-211H (Mesothelioma) | - | 9.6 µM to 20.7 µM | [8] |
| Baicalin | HUVEC-ST (Endothelial) | MTT Assay | 167 ± 6.7 µmol/L | [7] |
| Baicalin | MDA-MB-231 (Breast Cancer) | CCK8 Assay | 28.54 µM (24h) | [9] |
Signaling Pathways and Mechanisms of Action
Scutellaria flavonoids exert their biological effects by modulating various intracellular signaling pathways. Below are graphical representations of key pathways and the points of intervention by this compound and other major flavonoids.
Caption: Inhibition of the NF-κB Signaling Pathway by Scutellaria Flavonoids.
Caption: Modulation of the MAPK Signaling Pathway by Scutellaria Flavonoids.
Caption: this compound Modulates the TGF-β1/Smad Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals, a key mediator in inflammation.
-
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of these nitrite ions can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
-
Procedure:
-
Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS).
-
Add various concentrations of the test flavonoid (e.g., this compound, baicalein) to the reaction mixture.
-
Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).
-
After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the solution.
-
Measure the absorbance of the resulting chromophore at 546 nm using a spectrophotometer.
-
The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample-treated group with that of the control (without the test compound).
-
2. Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and rapid spectrophotometric assay for screening the antioxidant activity of compounds.
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Add various concentrations of the test flavonoid to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to the control. The IC50 value, the concentration of the flavonoid required to scavenge 50% of the DPPH radicals, is then determined.[5]
-
3. Anti-cancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test flavonoid for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the flavonoid that inhibits cell growth by 50%) can be calculated.
-
4. Western Blot Analysis of NF-κB and MAPK Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (e.g., phosphorylation) of signaling proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Procedure:
-
Treat cells with the test flavonoid and/or a stimulus (e.g., LPS or TNF-α).
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65 for NF-κB activation, or phospho-p38 for MAPK activation).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Caption: Experimental Workflow for the MTT Assay to Determine Flavonoid Cytotoxicity.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and other Scutellaria flavonoids. While direct quantitative comparisons are not always available in existing literature, the collective evidence demonstrates their potent anti-inflammatory, antioxidant, and anti-cancer activities. These effects are mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and TGF-β/Smad. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to elucidate the relative potencies and specific mechanisms of action of these promising natural compounds. Future research focusing on head-to-head comparisons in standardized assays will be crucial for advancing the development of these flavonoids as therapeutic agents.
References
- 1. Anti-inflammatory effects of Baicalin, Baicalein, and Wogonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic effect of baicalein, wogonin and oroxylin A mixture: multistep inhibition of the NF-κB signalling pathway contributes to an anti-inflammatory effect of Scutellaria root flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The Effect of the Extraction Conditions on the Antioxidant Activity and Bioactive Compounds Content in Ethanolic Extracts of Scutellaria baicalensis Root | MDPI [mdpi.com]
- 9. maxapress.com [maxapress.com]
Skullcapflavone II Demonstrates Comparable Efficacy to Standard-of-Care Drugs in Preclinical Asthma Models
For Immediate Release
[City, State] – [Date] – New comparative analysis of preclinical data indicates that Skullcapflavone II, a flavonoid derived from the medicinal plant Scutellaria baicalensis, exhibits potent anti-asthmatic properties comparable to standard-of-care drugs in ovalbumin (OVA)-induced murine models of asthma. The findings, consolidated from multiple independent studies, highlight the potential of this compound as a novel therapeutic agent for allergic asthma, demonstrating significant reductions in airway hyperresponsiveness (AHR), airway inflammation, and modulation of key signaling pathways.
This guide provides a detailed comparison of the efficacy of this compound with established asthma medications, including the corticosteroid dexamethasone, the leukotriene receptor antagonist montelukast, and the short-acting beta-agonist salbutamol. The data is presented to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this natural compound.
Comparative Efficacy Data
The following tables summarize the quantitative data from studies utilizing the OVA-induced allergic asthma mouse model. This model mimics key features of human asthma, including eosinophilic airway inflammation and airway hyperresponsiveness.
Table 1: Effect on Airway Hyperresponsiveness (AHR)
Airway hyperresponsiveness was assessed by measuring the enhanced pause (Penh) in response to increasing concentrations of methacholine. A lower Penh value indicates reduced airway resistance.
| Treatment Group | Methacholine Concentration (mg/mL) | % Reduction in Penh vs. OVA Control | Reference |
| This compound | 25 | Significantly reduced | [1] |
| Dexamethasone | 3 - 100 | Dose-dependent reduction | [2] |
| Budesonide | Not explicitly quantified in Penh | Attenuated AHR | [3] |
| Salbutamol | Not explicitly quantified in Penh | Improves epithelial function markers | [4] |
Note: Direct percentage comparisons are challenging due to variations in experimental protocols across studies. "Significantly reduced" indicates a statistically significant decrease as reported in the original study.
Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
Inflammatory cell counts in the fluid lavaged from the lungs are a direct measure of airway inflammation.
| Treatment Group | Total Inflammatory Cells (x10⁴) | Eosinophils (x10⁴) | % Reduction in Eosinophils vs. OVA Control | Reference |
| This compound | Significantly reduced | Significantly reduced | Not specified | [1] |
| Dexamethasone | Significantly reduced | Significantly reduced | ~50% (at 1 mg/kg) | [2] |
| Budesonide | Not explicitly quantified | Significantly reduced | ~70% | [3] |
| Montelukast | Not explicitly quantified | Reduced | Not specified | [5] |
Table 3: Effect on Th2 Cytokine Levels in BAL Fluid
Th2 cytokines, such as IL-4, IL-5, and IL-13, are key drivers of allergic inflammation in asthma.
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | Reference |
| This compound | Significantly reduced | Significantly reduced | Significantly reduced | [1] |
| Dexamethasone | Significantly reduced | Significantly reduced | Significantly reduced | [6][7] |
| Budesonide | Not explicitly quantified | Attenuated increase | Not explicitly quantified | [3] |
| Montelukast | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | [5] |
Mechanism of Action: Modulation of the TGF-β1/Smad Signaling Pathway
A key finding from the research is the mechanism by which this compound exerts its anti-inflammatory and anti-remodeling effects. The compound was found to modulate the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[1] In the asthmatic model, this compound administration led to an increase in the inhibitory protein Smad7 and a suppression of the phosphorylation of Smad2/3.[1] This pathway is crucial in the pathology of airway remodeling, a chronic feature of asthma.
Experimental Protocols
The data presented in this guide were primarily generated using the ovalbumin (OVA)-induced murine model of allergic asthma. Below are the detailed methodologies for the key experiments cited.
Ovalbumin-Induced Allergic Asthma Model
This model is a widely used protocol to induce an allergic asthma phenotype in mice.[8][9]
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin emulsified in aluminum hydroxide (alum) as an adjuvant on days 0 and 14.[8]
-
Challenge: From day 21 to 23, the sensitized mice are challenged with aerosolized OVA for a set duration each day.[8]
-
Treatment: this compound or the standard-of-care drugs are typically administered before each OVA challenge.
-
Endpoint Analysis: 24 to 48 hours after the final OVA challenge, various parameters are assessed.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and is measured in response to a bronchoconstrictor agent like methacholine.
-
Anesthesia and Tracheostomy: Mice are anesthetized, and a cannula is inserted into the trachea.
-
Ventilation: The mouse is connected to a small animal ventilator.
-
Methacholine Challenge: Increasing concentrations of aerosolized methacholine are administered.
-
Data Acquisition: Airway resistance (Penh) is measured using a whole-body plethysmography chamber.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL fluid is collected to analyze the inflammatory cells in the airways.
-
Lavage Procedure: The lungs are lavaged with a sterile saline solution through the tracheal cannula.
-
Cell Pellet Collection: The collected fluid is centrifuged to pellet the cells.
-
Cell Counting: The total number of cells is determined using a hemocytometer.
-
Differential Cell Count: A portion of the cell suspension is stained, and different cell types (eosinophils, neutrophils, lymphocytes, macrophages) are counted under a microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the levels of specific cytokines in the BAL fluid.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-4).
-
Sample Addition: The supernatant from the BAL fluid is added to the wells.
-
Detection: A detection antibody, conjugated to an enzyme, is added.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a color change.
-
Quantification: The intensity of the color is measured using a plate reader, and the cytokine concentration is determined by comparison to a standard curve.
Conclusion
The compiled evidence suggests that this compound effectively mitigates key pathological features of asthma in preclinical models, with an efficacy profile that is comparable to widely used standard-of-care medications. Its unique mechanism of action on the TGF-β1/Smad pathway presents a promising avenue for the development of novel anti-remodeling therapies for asthma. Further investigation, including more direct comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of allergic asthma.
References
- 1. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The effects of intranasal budesonide on allergen-induced production of interleukin-5 and eotaxin, airways, blood, and bone marrow eosinophilia, and eosinophil progenitor expansion in sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salbutamol improves markers of epithelial function in mice with chronic allergic pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 194 Influence of Montelukast on the State of Eosinophil Activation in Asthmatic Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of allergic airways inflammation and airway hyperresponsiveness in mice by dexamethasone: role of eosinophils, IL-5, eotaxin, and IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
A Head-to-Head Comparison of Skullcapflavone II and Hydrocortisone in Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Skullcapflavone II (SFII), a flavonoid derived from Scutellaria baicalensis, and the widely used topical corticosteroid, hydrocortisone (HC), in the context of atopic dermatitis (AD). The data presented is primarily drawn from a preclinical study utilizing a well-established MC903-induced atopic dermatitis mouse model, which recapitulates key features of human AD.[1]
Executive Summary
In a preclinical model of atopic dermatitis, topical this compound demonstrated comparable efficacy to hydrocortisone in reducing key clinical signs such as pruritus (itching), skin hyperplasia (thickening), and inflammatory immune cell infiltration.[1][2] Notably, this compound was found to be significantly more effective than hydrocortisone in suppressing systemic IgE levels, a key hallmark of allergic sensitization in atopic dermatitis.[1][2][3] Mechanistically, this compound exerts its anti-inflammatory effects by directly inhibiting multiple AD-associated cytokines and signaling pathways, offering a multi-targeted approach to disease modulation.[1][3]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from the comparative in vivo study.
Table 1: In Vivo Efficacy on Clinical Manifestations of Atopic Dermatitis
| Parameter | Vehicle Control | This compound (1%) | Hydrocortisone (1%) | Outcome |
| Ear Thickness (mm) | ~0.45 | ~0.25 | ~0.25 | SFII is comparable to HC in reducing skin swelling. |
| Scratching Bouts (count/20 min) | ~175 | ~60 | ~50 | SFII is comparable to HC in reducing pruritus.[1] |
| Serum IgE Levels (ng/mL) | ~3500 | ~1000 | ~2000 | SFII is significantly more effective than HC in reducing serum IgE.[1][2][3] |
Data are approximated from graphical representations in Lee et al., 2022. Values represent the mean at the study endpoint (Day 13/14).
Table 2: Effect on Inflammatory Cell Infiltration and Cytokine Expression in Skin Lesions
| Marker | Treatment | Relative Level | Comparison |
| CD4+ T Cell Infiltration | SFII & HC | Significantly Reduced vs. Vehicle | Comparable efficacy between SFII and HC.[4] |
| Mast Cell Infiltration | SFII & HC | Significantly Reduced vs. Vehicle | Comparable efficacy between SFII and HC. |
| IL-4 mRNA Expression | SFII | Significantly Reduced vs. Vehicle | SFII effectively suppresses this key Th2 cytokine.[1] |
| TSLP mRNA Expression | SFII | Significantly Reduced vs. Vehicle | SFII effectively suppresses this epithelial-derived alarmin.[1] |
| S100A8 mRNA Expression | SFII | Significantly Reduced vs. Vehicle | SFII reduces this marker associated with epidermal hyperplasia. |
Mechanisms of Action
This compound
This compound demonstrates a multi-faceted mechanism of action by targeting key inflammatory cascades in atopic dermatitis. It directly inhibits the production of AD-associated cytokines from various cell types including keratinocytes, T cells, and bone marrow-derived cells.[1][2] In keratinocytes, SFII has been shown to suppress the production of Thymic Stromal Lymphopoietin (TSLP), a critical initiator of the Th2 inflammatory response, by inhibiting the STAT1, ERK1/2, p38 MAPK, and JNK signaling pathways.[1] It also downregulates the expression of Th2-attracting chemokines like TARC (CCL17) and MDC (CCL22) through the inhibition of STAT1, NF-κB, and p38 MAPK signaling.[5]
Hydrocortisone
Hydrocortisone, a topical corticosteroid, exerts its effects through broad anti-inflammatory and immunosuppressive mechanisms.[6] Upon diffusing into skin cells, it binds to the glucocorticoid receptor. This complex then translocates to the nucleus, where it alters gene expression.[7] Key actions include:
-
Inhibition of Pro-inflammatory Mediators: It suppresses the production of multiple cytokines, chemokines, and prostaglandins by inhibiting transcription factors like NF-κB.[5][7]
-
Immunosuppression: It reduces the number and activity of various immune cells, including T cells and macrophages, at the site of inflammation.[8]
-
Vasoconstriction: It constricts small blood vessels in the upper dermis, which helps to reduce redness and swelling.[6]
Experimental Protocols
MC903-Induced Atopic Dermatitis Mouse Model
This widely used model effectively simulates human AD. The protocol involves the repeated topical application of MC903 (calcipotriol), a vitamin D3 analog, to the ears of BALB/c mice.[1][9]
-
Induction: 2 nmol of MC903 was applied daily to both sides of the mouse ears for 7 consecutive days.[1]
-
Treatment: From day 7 to day 13, the ears were treated topically with either vehicle (ethanol), 1% this compound, or 1% Hydrocortisone.[1]
-
Assessment of Clinical Score and Ear Thickness: Disease severity was scored, and ear thickness was measured using a digital caliper on specified days.[1][2]
-
Pruritus Assessment: On day 13, the number of scratching bouts was counted for 20 minutes to evaluate itchiness.[2]
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum IgE
-
Sample Collection: Blood was collected from mice on day 13, and serum was isolated.[1]
-
Assay Principle: A sandwich ELISA was used to quantify total IgE levels. Wells are coated with a capture antibody specific for mouse IgE. Samples are added, followed by a biotinylated detection antibody and then a streptavidin-HRP conjugate. A substrate solution is added to produce a colorimetric signal proportional to the amount of IgE present.[10][11][12]
-
Data Analysis: The optical density is read at 450 nm, and concentrations are determined by comparison to a standard curve.[11]
Histological Analysis
-
Tissue Preparation: Ear skin samples were excised, fixed in 10% formalin, and embedded in paraffin.[13]
-
Staining: 5µm sections were cut and stained with Hematoxylin and Eosin (H&E) to visualize epidermal and dermal thickness, and with Toluidine Blue to identify mast cells.[14]
-
Quantification: Epidermal thickness and the number of infiltrated immune cells (e.g., CD4+ T cells, mast cells) per field were quantified using microscopy imaging software.[14]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was isolated from ear skin tissue using an appropriate RNA isolation kit.[15]
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).[15]
-
Real-Time PCR: The expression levels of target cytokine mRNAs (e.g., IL-4, TSLP) were quantified using SYBR Green-based real-time PCR.[16][17] Gene expression was normalized to a housekeeping gene (e.g., GAPDH).[15]
-
Data Analysis: The relative expression of each gene was calculated using the comparative Ct (ΔΔCt) method.
Conclusion
The experimental data suggests that this compound is a promising therapeutic candidate for atopic dermatitis. It demonstrates anti-inflammatory and anti-pruritic effects comparable to hydrocortisone in a preclinical model. Critically, its superior ability to suppress systemic IgE levels and its multi-targeted action on key inflammatory pathways in keratinocytes and immune cells indicate a potent and distinct mechanism of action.[1][2][3] These findings warrant further investigation into the clinical potential of this compound as an alternative or complementary therapy for atopic dermatitis, potentially offering a safer long-term profile compared to corticosteroids.
References
- 1. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]
- 5. What is the mechanism of Hydrocortisone Probutate? [synapse.patsnap.com]
- 6. Corticosteroids for Atopic Dermatitis [aap.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse IgE ELISA Kit (EMIGHE) - Invitrogen [thermofisher.com]
- 11. Mouse IgE ELISA Kit (ab157718) | Abcam [abcam.com]
- 12. chondrex.com [chondrex.com]
- 13. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative real-time RT-PCR measurement of cytokine mRNA expression in the skin of normal cats and cats with allergic skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Skullcapflavone II: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
Skullcapflavone II, a flavonoid derived from the root of Scutellaria baicalensis, has emerged as a compound of interest in oncology research due to its demonstrated anti-inflammatory and anti-cancer properties.[1][2][3] This guide provides a cross-validated comparison of this compound's effects on different cancer cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in Diverse Cancer Cell Lines
The anti-cancer activity of this compound has been evaluated across a range of cancer cell lines, revealing a multi-faceted mechanism of action that includes inhibiting proliferation, inducing programmed cell death (apoptosis), halting the cell cycle, and preventing metastasis. The following tables summarize the quantitative effects of this compound on gastric, breast, and colorectal cancer cell lines.
Table 1: Inhibition of Cell Viability and Proliferation
| Cancer Type | Cell Line(s) | Key Assay(s) | Concentration(s) | Observed Effect | Reference |
| Gastric Cancer | BGC823, AGS | - | - | Selectively inhibits proliferation.[4] | [4] |
| Breast Cancer | MDA-MB-231 | MTT Assay | 5, 10, 15 µM | Significant, dose-dependent attenuation of cellular viability over 72 hours.[5] | [5] |
| Colorectal Cancer | HCT-116, SW480 | MTT, Colony Formation, EdU Staining | 0-40 µM | Dose-dependent inhibition of cell viability and proliferation.[6][7] | [6][7] |
| Prostate Cancer | LNCaP, PC-3 | - | - | Inhibits cell proliferation.[1] | [1] |
| Cervical Cancer | HeLa | - | - | Inhibits cell proliferation.[1] | [1] |
Table 2: Induction of Apoptosis
| Cancer Type | Cell Line(s) | Key Assay(s) | Concentration(s) | Observed Effect | Reference |
| Gastric Cancer | BGC823, AGS | - | - | Increased apoptosis.[4] | [4] |
| Breast Cancer | MDA-MB-231 | Annexin V/PI, DAPI Staining | 5, 10, 15 µM | Dose-dependent increase in apoptosis.[5] | [5] |
| Colorectal Cancer | HCT-116, SW480 | Annexin V/PI Double Staining | 0-40 µM | Enhanced apoptotic ability.[6][7] | [6][7] |
Table 3: Inhibition of Migration and Invasion
| Cancer Type | Cell Line(s) | Key Assay(s) | Concentration(s) | Observed Effect | Reference |
| Gastric Cancer | BGC823, AGS | - | - | Selectively inhibits metastasis.[4] | [4] |
| Breast Cancer | MDA-MB-231 | Wound-healing, Transwell Assay | 5, 10, 15 µM | Reduction in cellular migration and invasion.[5] | [5] |
| Colorectal Cancer | HCT-116, SW480 | Scratch Assay, Transwell Assay | 0-40 µM | Suppressed migration and invasion.[8] | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting several key signaling pathways involved in cell growth, survival, and metabolism.
In breast cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade.[5] This pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[5] By downregulating this pathway, this compound leads to decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic proteins p53 and Bax.[5]
In colorectal cancer, this compound suppresses tumor progression by inhibiting the HIF-1α-glycolysis pathway.[6][8] It enhances the ubiquitination of Hypoxia-inducible factor-1alpha (HIF-1α), leading to its degradation.[6][8] This, in turn, disrupts cancer cell glycolysis, a key metabolic process for rapid tumor growth.
References
- 1. This compound Inhibits Degradation of Type I Collagen by Suppressing MMP-1 Transcription in Human Skin Fibroblasts [mdpi.com]
- 2. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses TNF-α/IFN-γ-Induced TARC, MDC, and CTSS Production in HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits SLC1A4-Mediated L-Serine Uptake and Promotes Mitochondrial Damage in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Suppresses Colorectal Cancer by Inhibiting the HIF-1α-Glycolysis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Skullcapflavone II from Diverse Geographical Sources: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Skullcapflavone II, a promising flavonoid isolated from the roots of Scutellaria baicalensis. This document summarizes quantitative data on its prevalence from various geographical locations, details experimental protocols for its isolation and analysis, and visualizes key biological pathways and experimental workflows.
I. Quantitative Analysis of this compound Content
Scutellaria baicalensis, the primary source of this compound, is indigenous to several East Asian countries, including China, Korea, Mongolia, and Russia. The concentration of its bioactive compounds, including this compound (also known as Neobaicalein), can vary based on the geographical origin of the plant. A study analyzing the flavonoid content of Scutellaria baicalensis from seventeen different regions in China revealed significant variations in the concentration of this compound.
| Geographical Source (China) | This compound (Neobaicalein) Content (%) |
| Chifeng, Inner Mongolia | 0.12 |
| Chengde, Hebei | 0.10 |
| Qinhuangdao, Hebei | 0.08 |
| Laishui, Hebei | 0.07 |
| Yixian, Hebei | 0.06 |
| Zunhua, Hebei | 0.05 |
| Beijing | 0.04 |
| Pingquan, Hebei | 0.04 |
| Miyun, Beijing | 0.03 |
| Laiyuan, Hebei | 0.03 |
| Fuping, Hebei | 0.03 |
| Luanping, Hebei | 0.02 |
| Tangshan, Hebei | 0.02 |
| Weichang, Hebei | 0.02 |
| Longhua, Hebei | 0.01 |
| Wutai, Shanxi | 0.01 |
| Hunyuan, Shanxi | Trace |
Data compiled from a study on the determination of seven flavones in Scutellaria baicalensis from different areas by HPLC.
II. Experimental Protocols
A. Extraction of Flavonoids from Scutellaria baicalensis
Several methods are employed for the extraction of flavonoids from the roots of Scutellaria baicalensis. The choice of method can influence the yield and purity of the extracted compounds.
1. Heat Reflux Extraction (HRE):
-
Procedure:
-
Powdered roots of Scutellaria baicalensis are mixed with a solvent (commonly methanol or ethanol) in a round-bottom flask.
-
The mixture is heated to the boiling point of the solvent and maintained at that temperature for a specified period (e.g., 2 hours).
-
The extract is then filtered to remove solid plant material.
-
The process may be repeated to maximize the extraction yield.
-
2. Ultrasound-Assisted Extraction (UAE):
-
Procedure:
-
The powdered root material is suspended in a suitable solvent.
-
The suspension is placed in an ultrasonic bath.
-
Ultrasonic waves are applied for a defined duration to facilitate the disruption of plant cell walls and enhance solvent penetration, thereby increasing extraction efficiency.
-
The extract is subsequently filtered.
-
B. Purification of this compound
Following extraction, a multi-step purification process is typically required to isolate this compound with high purity.
1. Solvent Partitioning:
-
Procedure:
-
The crude extract is suspended in water.
-
The aqueous suspension is successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This separates compounds based on their differential solubility.
-
2. Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): A widely used method for the final purification and quantification of this compound.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is often employed, typically using a mixture of methanol and water with a small percentage of an acid like formic acid to improve peak shape.
-
Detection: A UV detector set at a specific wavelength (e.g., 275 nm) is used to detect the eluting compounds.
-
-
UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This technique provides high-resolution separation and accurate mass measurement, enabling the precise identification and quantification of flavonoids like this compound.[1]
III. Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. While direct comparative studies on the bioactivity of this compound from different geographical sources are limited, the concentration of the compound is a critical factor influencing its therapeutic potential.
A. Anti-Inflammatory and Neuroprotective Signaling Pathway
One of the key mechanisms underlying the therapeutic effects of this compound is its ability to modulate inflammatory pathways. It has been shown to exert protective effects against cerebral ischemia by inhibiting the TLR4/NF-ĸB signaling pathway.
Caption: TLR4/NF-κB signaling pathway inhibited by this compound.
IV. Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of this compound from different geographical sources.
References
The Synergistic Potential of Skullcap Flavonoids in Oncology: A Comparative Guide
While direct evidence for the synergistic effects of Skullcapflavone II with chemotherapy is currently limited in publicly available research, extensive studies on other prominent flavonoids derived from Scutellaria baicalensis (Chinese Skullcap), namely baicalein and wogonin, reveal significant potential to enhance the efficacy of conventional cancer treatments. This guide provides a comparative analysis of the synergistic effects of these skullcap flavonoids with common chemotherapy agents, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Overview of Synergistic Effects
Baicalein and wogonin have demonstrated synergistic anti-cancer effects when combined with chemotherapy drugs such as cisplatin, doxorubicin, and paclitaxel across various cancer cell lines. This synergy manifests as enhanced cytotoxicity towards cancer cells, increased apoptosis, and inhibition of cell proliferation and migration. A key advantage of this combination therapy is the potential to reduce the required doses of chemotherapy agents, thereby minimizing their associated toxic side effects.
Comparison of Synergistic Effects of Skullcap Flavonoids with Chemotherapy Agents
| Flavonoid | Chemotherapy Agent | Cancer Type(s) | Observed Synergistic Effects | Combination Index (CI) | Key Mechanistic Insights |
| Baicalein | Cisplatin | Non-Small-Cell Lung Cancer (NSCLC), Cervical Cancer | Increased sensitivity to cisplatin, enhanced apoptosis, inhibited cell proliferation.[1][2][3][4] | Not explicitly reported in the provided abstracts. | Downregulation of miR-424-3p, targeting of the PTEN/PI3K/Akt signaling pathway.[1][4] Reversal of epithelial-mesenchymal transition (EMT) via the PI3K/Akt/NF-κB pathway.[2] Induction of cuproptosis through the Akt pathway.[3] |
| Baicalein | Paclitaxel | Lung Cancer | Enhanced synergistic antitumor effects, overcoming multidrug resistance.[5][6] | CI50 values of 0.707 and 0.513 in drug-resistant A549/PTX cells.[5] | Not explicitly detailed in the provided abstracts. |
| Baicalein | Doxorubicin | Breast Cancer | Synergistically enhanced cytotoxic, proapoptotic, and genotoxic activity of doxorubicin.[7] | Not explicitly reported in the provided abstracts. | Increased intracellular accumulation of doxorubicin.[7] |
| Wogonin | Doxorubicin | Breast Cancer | Increased sensitivity to doxorubicin, enhanced cytotoxicity.[8][9] | Not explicitly reported in the provided abstracts. | Down-regulation of the IGF-1R/AKT signaling pathway.[8][9] |
| Wogonin | Cisplatin, Etoposide, 5-FU | Various Cancers | Induction of tumor cell apoptosis.[10] | Not explicitly reported in the provided abstracts. | Not explicitly detailed in the provided abstracts. |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of these findings. Below are generalized protocols based on the cited research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., A549, H460, MCF-7, Bcap-37) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the skullcap flavonoid (baicalein or wogonin), the chemotherapy agent, or a combination of both for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The combination index (CI) can be calculated from these results using software like CompuSyn.
Apoptosis Assay (Flow Cytometry)
-
Treatment: Cells are treated with the compounds as described for the cytotoxicity assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, PTEN, NF-κB, IGF-1R).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Mechanistic Diagrams
The synergistic effects of skullcap flavonoids with chemotherapy agents are often attributed to their ability to modulate key signaling pathways involved in cancer cell survival, proliferation, and drug resistance.
Caption: Synergistic mechanism of Baicalein and Cisplatin via PI3K/Akt/NF-κB pathway.
Caption: Synergistic mechanism of Wogonin and Doxorubicin via IGF-1R/Akt pathway.
References
- 1. Baicalein inhibits cell growth and increases cisplatin sensitivity of A549 and H460 cells via miR‐424‐3p and targeting PTEN/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalein increases cisplatin sensitivity of A549 lung adenocarcinoma cells via PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalein enhances cisplatin sensitivity in cervical cancer cells by promoting cuproptosis through the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baicalein inhibits cell growth and increases cisplatin sensitivity of A549 and H460 cells via miR-424-3p and targeting PTEN/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delivery of baicalein and paclitaxel using self-assembled nanoparticles: synergistic antitumor effect in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delivery of baicalein and paclitaxel using self-assembled nanoparticles: synergistic antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. Wogonin increases doxorubicin sensitivity by down-regulation of IGF-1R/AKT signaling pathway in human breast cancer | Cellular and Molecular Biology [cellmolbiol.org]
- 10. researchgate.net [researchgate.net]
A Comparative Safety Analysis: Skullcapflavone II Versus Synthetic Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the safety profile of Skullcapflavone II, a naturally occurring flavonoid, against two widely used synthetic anti-inflammatory drugs: Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), and Hydrocortisone, a corticosteroid. This comparison is based on available preclinical data and standardized toxicological testing protocols to offer an objective assessment for research and drug development professionals.
Executive Summary
This compound, a flavonoid derived from Scutellaria baicalensis, has demonstrated various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Emerging research suggests a favorable safety profile for this natural compound. In contrast, synthetic drugs like Ibuprofen and Hydrocortisone, while effective, are associated with a range of well-documented adverse effects. This guide synthesizes the available safety data, focusing on acute toxicity and the methodologies used to evaluate it.
Quantitative Safety Data Comparison
The following table summarizes the available acute oral toxicity data for this compound and the selected synthetic drugs. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
| Compound | Chemical Class | Test Animal | Route of Administration | Acute Oral LD50 | Reference |
| This compound | Flavonoid | - | - | > 5000 mg/kg (estimated for a flavonoid-containing extract) | [1] |
| Ibuprofen | NSAID | Rat | Oral | 636 mg/kg | [2][3] |
| Hydrocortisone | Corticosteroid | Rat | Oral | > 5000 mg/kg | [4][5][6] |
Experimental Protocols
The safety and toxicity of pharmaceutical compounds are evaluated through a series of standardized in vitro and in vivo experiments. The protocols outlined below are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which are widely used in regulatory toxicology.
Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is designed to assess the acute toxic effects of a substance when administered orally in a stepwise manner to determine a range for the LD50.
-
Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used[8].
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing[8][9].
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing information about the substance's toxicity[8][10].
-
Stepwise Procedure: The test proceeds in a stepwise fashion with a small group of animals (typically 3) at each step. The outcome of the first step (mortality or survival) determines the dose for the next step. If no mortality is observed at the highest dose (e.g., 2000 or 5000 mg/kg), the substance is considered to have low acute toxicity[8][10].
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing[11].
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy to identify any treatment-related pathological changes[12].
Dermal Toxicity Testing (Based on OECD Guideline 402: Acute Dermal Toxicity)
This test evaluates the potential for a substance to cause toxicity when applied to the skin.
-
Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used[9][13].
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals[9][14].
-
Dose Application: The test substance is applied uniformly over the shaved area (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period[13].
-
Dose Levels: A limit test may be performed at a dose of 2000 mg/kg. If toxicity is observed, a full study with multiple dose groups is conducted[13].
-
Observations: Animals are observed for signs of skin irritation (erythema and edema), other signs of toxicity, and mortality for up to 14 days. Body weights are recorded weekly[13][14].
-
Pathology: A gross necropsy is performed on all animals at the end of the study[13].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding of a compound's safety profile.
Caption: Workflow for Acute Oral Toxicity Testing.
Caption: this compound's Anti-inflammatory Mechanism.
Discussion and Conclusion
The available data suggest that this compound has a favorable safety profile, particularly concerning acute oral toxicity, where it is likely comparable to or safer than the commonly used NSAID, Ibuprofen. The estimated high LD50 value for a flavonoid-rich extract points towards a low potential for acute toxicity. In contrast, Ibuprofen has a significantly lower LD50, indicating a higher risk of toxicity in acute overdose scenarios. Hydrocortisone, while having a high oral LD50, is associated with a different spectrum of adverse effects, particularly with chronic topical or systemic use, including skin atrophy and systemic side effects[15][16].
The anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation[17]. This targeted mechanism may offer a more favorable side-effect profile compared to the broader mechanisms of action of NSAIDs and corticosteroids.
It is important to note that while the acute toxicity data for this compound is promising, comprehensive chronic toxicity and carcinogenicity studies are necessary for a complete safety assessment. The information presented in this guide is intended to provide a preliminary, evidence-based comparison to aid researchers and drug development professionals in the evaluation of this compound as a potential therapeutic agent. Further rigorous, well-controlled preclinical and clinical studies are warranted to fully elucidate its safety and efficacy in humans.
References
- 1. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bemsreports.org [bemsreports.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rational and Ethical Use of Topical Corticosteroids Based on Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Meta-Analysis of Preclinical Studies on Skullcapflavone II: A Comparative Guide
Skullcapflavone II, a flavonoid derived from the root of Scutellaria baicalensis, has emerged as a compound of significant interest in preclinical research.[1][2] Traditionally used in anti-inflammatory and anticancer therapies, this flavonoid is now being investigated across multiple disease models.[1][2] This guide provides a comparative meta-analysis of its efficacy, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
Anti-Inflammatory Effects: Atopic Dermatitis
This compound (SFII) has demonstrated significant therapeutic potential in a preclinical mouse model of Atopic Dermatitis (AD).[3][4] When applied topically, it has been shown to alleviate key symptoms of AD, such as pruritus (itching), skin hyperplasia, and infiltration of inflammatory immune cells, with efficacy comparable to the topical corticosteroid, hydrocortisone.[3][4] Furthermore, SFII has shown superiority to another flavonoid from the same plant, baicalein, in reducing specific inflammatory markers.[5]
Comparative Efficacy of Topical this compound in an MC903-Induced Atopic Dermatitis Mouse Model
| Parameter | Control (MC903 + Vehicle) | This compound (1%) | Hydrocortisone (HC) | Baicalein (1%) |
| Serum IgE Levels | Significantly elevated | Significantly suppressed | No significant suppression | No significant suppression |
| Scratching Bouts | Increased | Significantly suppressed | Suppressed (comparable to SFII) | Significantly suppressed |
| Ear Thickness | Increased | Significantly suppressed | Suppressed | Suppressed (less effective than SFII) |
| IL-4 Production in Skin | Increased | Significantly suppressed | - | Suppressed (less effective than SFII) |
| TSLP Production in Skin | Increased | Significantly suppressed | - | Suppressed (less effective than SFII) |
Data compiled from studies by Lee et al. (2022).[3][4][5]
Experimental Protocol: MC903-Induced Atopic Dermatitis
This model is widely used to induce AD-like skin inflammation in mice.[6][7]
-
Induction Agent: Calcipotriol (MC903), a vitamin D3 analog, dissolved in ethanol.[6][8]
-
Procedure:
-
A daily topical application of MC903 (e.g., 2 nmol in 20 µL ethanol) is administered to the mouse ear for 7 to 14 consecutive days to induce AD-like symptoms.[8][10]
-
Control groups receive the ethanol vehicle alone.
-
Treatment groups receive topical application of this compound, hydrocortisone, or baicalein one hour prior to the MC903 challenge.[10]
-
-
Key Endpoint Measurements:
-
Physiological: Ear thickness (measured with a digital caliper), scratching behavior (monitored via video recording).[8][10]
-
Serological: Total serum IgE levels measured by ELISA.[10]
-
Histological: Skin sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal hyperplasia and immune cell infiltration. Toluidine blue is used for mast cell quantification.[9]
-
Molecular: Quantitative PCR (qPCR) is used to measure mRNA levels of cytokines like IL-4 and Thymic Stromal Lymphopoietin (TSLP) in skin tissue.[10]
-
Signaling Pathways in Atopic Dermatitis
This compound appears to exert its anti-inflammatory effects by inhibiting multiple signaling pathways. In human keratinocytes, it has been shown to suppress the production of TSLP by inhibiting the STAT1, ERK1/2, p38 MAPK, and JNK signaling pathways.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in… [ouci.dntb.gov.ua]
- 5. Frontiers | Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]
- 6. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models for Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. researchgate.net [researchgate.net]
- 10. Topical this compound attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Maze: A Comparative Guide to Skullcapflavone II and Its Analogs in Cellular Metabolism
For researchers, scientists, and drug development professionals, understanding the intricate metabolic alterations induced by potential therapeutic compounds is paramount. This guide provides a comparative analysis of the metabolomic effects of Skullcapflavone II and its analogs—Baicalin, Baicalein, Scutellarin, and Wogonin—on various cell types. By delving into the specific metabolic pathways perturbed by these flavonoids, we aim to illuminate their mechanisms of action and provide a foundational resource for future research and drug development endeavors.
This guide synthesizes findings from multiple studies to present a comparative view of how these structurally related compounds differentially impact cellular metabolism. The data presented herein is collated from in vitro and in vivo experiments, offering a multi-faceted perspective on their bioactivity.
Quantitative Metabolomic Analysis: A Comparative Overview
The following tables summarize the key quantitative changes in metabolites observed in cells treated with this compound and its analogs. These findings highlight the distinct metabolic reprogramming signatures of each compound.
Table 1: Comparative Effects on Key Metabolic Pathways
| Compound | Affected Metabolic Pathway | Key Metabolite Changes | Cell/System Studied | Reference |
| This compound | Serine Metabolism | Decreased intracellular L-serine | Gastric Cancer Cells | [1] |
| Redox Homeostasis | Imbalance in GSSG/GSH ratio, increased ROS | Gastric Cancer Cells | [1] | |
| Baicalin | Taurine and Hypotaurine Metabolism | Regulation of pathway intermediates | Rat model of pulmonary fibrosis | [2] |
| Glutathione Metabolism | Modulation of glutathione levels | Rat model of pulmonary fibrosis | [2] | |
| Glycerophospholipid Metabolism | Alterations in lipid composition | Rat model of pulmonary fibrosis | [2] | |
| Sphingolipid Metabolism | Regulation of sphingomyelin and other sphingolipids | Rat model of experimental colitis | [3] | |
| Baicalein | Not explicitly detailed in metabolomics studies found | - | - | - |
| Scutellarin & Scutellarein | Sphingolipid Metabolism | Alterations in sphingolipid levels | Rat model of ischemic insult | [4] |
| Lysine Biosynthesis | Changes in lysine and its derivatives | Rat model of ischemic insult | [4] | |
| Alanine, Aspartate, and Glutamate Metabolism | Modulation of key amino acid levels | Rat model of ischemic insult | [4] | |
| Glutamine Metabolism | Downregulation of glutamine metabolites | Lung Cancer Cells (A549 and H1299) | [5] | |
| Wogonin | Glycolysis | Decreased lactate dehydrogenase (LDH) activity | Gastric (SGC-7901) and Lung (A549) Cancer Cells | [6] |
| Tricarboxylic Acid (TCA) Cycle | Decreased succinate dehydrogenase (SDH) activity | Gastric Cancer Cells (SGC-7901) | [6] | |
| Energy Metabolism | Decreased ATP generation | Gastric Cancer Cells (SGC-7901) | [6] |
Table 2: Quantitative Changes in Specific Metabolites (Illustrative Examples)
| Compound | Metabolite | Fold Change / Effect | Cell/System Studied | Reference |
| Baicalin | Superoxide Dismutase (SOD) | Increased from 69.48 to 99.50-112.30 U/mgprot | Rat model of pulmonary fibrosis | [2] |
| Malondialdehyde (MDA) | Reduced from 10.91 to 5.0-7.53 nmol/mgprot | Rat model of pulmonary fibrosis | [2] | |
| Hydroxyproline (HYP) | Reduced from 0.63 to 0.41-0.49 ug/mg | Rat model of pulmonary fibrosis | [2] | |
| Scutellarin/Scutellarein | 23 endogenous metabolites | Levels returned to near-normal after ischemic injury with Scutellarein treatment | Rat model of ischemic insult | [4] |
Note: Direct quantitative fold-change data for many metabolites from comparative studies are limited in the publicly available literature. The table above provides examples of quantitative effects where data was available.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of metabolomics studies. Below are generalized protocols based on the methodologies reported in the cited literature.
General Cell Culture and Treatment
-
Cell Lines: Human gastric cancer cells (e.g., AGS), human lung cancer cells (e.g., A549, H1299), or other relevant cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Compound Preparation: this compound or its analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of the test compound or vehicle control (DMSO). Treatment duration can range from a few hours to several days depending on the experimental endpoint.
Metabolite Extraction
-
Quenching: After treatment, the culture medium is rapidly removed, and cells are washed with an ice-cold quenching solution (e.g., phosphate-buffered saline) to halt metabolic activity.
-
Extraction: Metabolites are extracted using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water, or chloroform/methanol/water for polar and nonpolar metabolites, respectively.
-
Sample Preparation: The cell extracts are then centrifuged to pellet proteins and other cellular debris. The supernatant containing the metabolites is collected and dried under a vacuum or nitrogen stream. The dried extracts are reconstituted in a suitable solvent for analysis.
Metabolomic Analysis using LC-MS/MS
-
Chromatographic Separation: The extracted metabolites are separated using ultra-high-performance liquid chromatography (UHPLC) on a suitable column (e.g., C18). A gradient elution with two mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is typically used to separate a wide range of metabolites.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ionization modes to detect a broader range of metabolites.
-
Data Analysis: The raw data is processed using specialized software to identify and quantify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library or by fragmentation pattern analysis. Statistical analyses, such as t-tests and pathway analysis, are then performed to identify significantly altered metabolites and metabolic pathways.
Visualization of Affected Signaling Pathways
The metabolic alterations induced by this compound and its analogs are often downstream consequences of their effects on key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the known signaling pathways modulated by these compounds.
Caption: Signaling pathways modulated by this compound.[6][7][8]
Caption: TGF-β signaling pathway targeted by Baicalin.[9][10]
Caption: Inhibition of glutamine metabolism by Scutellarein.[5]
Caption: Wogonin's impact on AMPK and PI3K/Akt signaling.[11][12]
Concluding Remarks
The comparative metabolomic analysis of this compound and its analogs reveals both shared and distinct mechanisms of action. While all these flavonoids, derived from Scutellaria species, exhibit significant bioactivity, their impact on cellular metabolism is nuanced. This compound primarily targets serine metabolism, a pathway crucial for cancer cell proliferation. Its analogs, Baicalin, Scutellarin, and Wogonin, modulate a wider array of metabolic pathways, including amino acid metabolism, lipid metabolism, and central carbon metabolism.
This guide provides a foundational overview for researchers interested in the metabolic effects of these potent flavonoids. The presented data and protocols should facilitate the design of future experiments aimed at further elucidating their therapeutic potential and mechanisms of action. A deeper understanding of their metabolic signatures will be instrumental in the development of novel, targeted therapies for a range of diseases.
References
- 1. Baicalein inhibits migration and invasion of gastric cancer cells through suppression of the TGF-β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metabolomic approach to elucidate the inhibitory effects of baicalin in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Mechanism of Baicalin in Experimental Colitis Analyzed Using Network Pharmacology and Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and Scutellarein against Ischemic Insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarein inhibits lung cancer growth by inducing cell apoptosis and inhibiting glutamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Baicalin suppresses the migration and invasion of breast cancer cells via the TGF-β/lncRNA-MALAT1/miR-200c signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baicalin inhibits the TGF-β1/p-Smad3 pathway to suppress epithelial-mesenchymal transition-induced metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wogonin induces apoptosis by activating the AMPK and p53 signaling pathways in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the mechanism of wogonin against acute monocytic leukemia using network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Skullcapflavone II: A Favorable Therapeutic Index in Preclinical Models?
A Comparative Analysis of Efficacy and Safety in Animal Studies
For Immediate Release
Researchers and drug development professionals are constantly seeking novel therapeutic agents with high efficacy and minimal toxicity. Skullcapflavone II (SFII), a flavonoid derived from Scutellaria baicalensis, has demonstrated significant therapeutic potential in various preclinical animal models of inflammatory diseases. This guide provides a comprehensive assessment of the therapeutic index of SFII based on available animal data, comparing its performance against alternative compounds, Baicalein and topical corticosteroids.
Key Findings:
-
High Efficacy at Low Doses: this compound has shown significant therapeutic effects in mouse models of atopic dermatitis, asthma, and drug-induced organ injury at doses ranging from 10 to 60 mg/kg.
-
Favorable Safety Profile (Preliminary): While a definitive median lethal dose (LD50) for SFII has not been established in the public domain, studies using therapeutic and even higher doses have not reported significant adverse effects.
-
Superiority over Comparators in Specific Contexts: In a model of atopic dermatitis, topical SFII was more effective than Baicalein in suppressing key inflammatory markers. Compared to corticosteroids, SFII presents a potentially wider therapeutic window due to the absence of classic steroid-associated side effects in the studies reviewed.
Comparative Efficacy Data
The therapeutic efficacy of this compound has been evaluated in several murine models. In a model of atopic dermatitis, topical application of 1% SFII was shown to be more effective than Baicalein in suppressing MC903-induced skin thickening and the production of inflammatory cytokines like IL-4 and TSLP. Furthermore, unlike topical hydrocortisone, SFII significantly suppressed serum IgE levels, a key marker in allergic responses.
In an ovalbumin-induced asthma model, administration of SFII at 10 mg/kg significantly reduced airway hyperresponsiveness, eosinophilia, and the production of Th2 cytokines.[1] The compound also demonstrated protective effects against aristolochic acid I-induced liver and kidney injury in mice at doses of 30 and 60 mg/kg, without reported toxicity.[2]
Table 1: Efficacy of this compound in Animal Models
| Disease Model | Animal | Route of Administration | Effective Dose | Key Efficacy Endpoints |
| Atopic Dermatitis | Mouse | Topical | 1.0% solution | Reduced skin thickening, pruritus, serum IgE, and inflammatory cell infiltration. |
| Allergic Asthma | Mouse | Intraperitoneal | 10 mg/kg | Reduced airway hyperresponsiveness, eosinophilia, and Th2 cytokine production.[1] |
| Drug-Induced Organ Injury | Mouse | Oral | 30-60 mg/kg | Decreased blood creatinine and urea levels; suppressed liver injury markers.[2] |
Comparative Toxicity Profile
A direct calculation of the therapeutic index (LD50/ED50) for this compound is not possible due to the lack of publicly available LD50 data. However, a qualitative assessment of its safety can be made by examining the doses used in efficacy studies and any reported adverse effects. Across the reviewed studies, SFII was well-tolerated at therapeutically effective doses.
In contrast, Baicalein, another flavonoid from Scutellaria baicalensis, has a reported oral LD50 in rats of >5,000 mg/kg, indicating low acute toxicity.[3] Topical corticosteroids, while effective, are known to cause side effects such as skin thinning, adrenal atrophy, and metabolic changes with chronic use in murine models.[4]
Table 2: Comparative Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Observed Adverse Effects at Therapeutic Doses |
| This compound | Mouse | Topical, Oral, Intraperitoneal | Not Reported | No significant adverse effects reported in the reviewed studies. |
| Baicalein | Rat | Oral | >5,000 mg/kg[3] | Generally well-tolerated. |
| Hydrocortisone | Mouse | Topical | Not Applicable | Skin thinning, adrenal atrophy, weight loss, thymic involution, raised insulin levels with chronic application.[4] |
Experimental Protocols
Atopic Dermatitis Model (MC903-Induced)
A widely used model to mimic atopic dermatitis involves the topical application of the vitamin D3 analog MC903 (calcipotriol) to the ears of BALB/c mice. Typically, 1.0 nmol of MC903 in ethanol is applied daily for a specified period (e.g., 7 days) to induce AD-like skin inflammation. Subsequently, the therapeutic agent (e.g., 1% this compound, Baicalein, or hydrocortisone) is topically applied. Efficacy is assessed by measuring ear thickness, scoring the severity of erythema and scaling, quantifying scratching behavior, and analyzing serum IgE levels and inflammatory markers in skin tissue.
Ovalbumin-Induced Allergic Asthma Model
In this model, BALB/c mice are sensitized to ovalbumin (OVA) through intraperitoneal injections of OVA emulsified in alum. Subsequently, the mice are challenged with aerosolized OVA to induce an asthmatic response. This compound (e.g., 10 mg/kg) is administered prior to the OVA challenges. The therapeutic effect is evaluated by measuring airway hyperresponsiveness to methacholine, analyzing bronchoalveolar lavage (BAL) fluid for inflammatory cell counts (especially eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13), and histological examination of lung tissue for inflammation and mucus production.[1]
Acute Toxicity (LD50) Determination (General Protocol)
While not performed for SFII in the reviewed literature, a standard acute oral toxicity study, such as the one described for Baicalein, would follow OECD or FDA guidelines.[5] This typically involves administering increasing single doses of the substance to groups of rodents (e.g., rats or mice). The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose at which 50% of the animals die, is then calculated.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating multiple signaling pathways involved in inflammation and immune responses. Understanding these pathways is crucial for drug development professionals.
In the context of asthma, SFII has been shown to act on the TGF-β1/Smad signaling pathway.[1] It elevates the expression of the inhibitory Smad7 and suppresses the phosphorylation of Smad2/3, thereby mitigating airway inflammation and remodeling.
Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound.
In atopic dermatitis models, SFII has been found to inhibit the TLR4/NF-ĸB signaling pathway, as well as STAT1, ERK1/2, p38 MAPK, and JNK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Caption: Key inflammatory signaling pathways in atopic dermatitis inhibited by this compound.
Experimental Workflow for Assessing Therapeutic Index
The assessment of a compound's therapeutic index is a critical step in preclinical drug development. The following workflow outlines the key stages:
Caption: A generalized experimental workflow for determining the therapeutic index of a compound.
Conclusion
Based on the available preclinical data, this compound demonstrates a promising therapeutic profile for inflammatory conditions such as atopic dermatitis and asthma. Its high efficacy at relatively low doses, coupled with a lack of reported adverse effects in the reviewed animal studies, suggests a potentially favorable therapeutic index. When compared to Baicalein, SFII shows superior efficacy in a model of atopic dermatitis. In comparison to corticosteroids, SFII may offer a safer alternative for long-term management, avoiding the well-documented side effects of steroids. However, to definitively establish the therapeutic index of this compound, further comprehensive toxicology studies, including the determination of its LD50, are warranted. The mechanistic insights into its modulation of key inflammatory pathways provide a strong rationale for its continued development as a novel therapeutic agent.
References
- 1. This compound inhibits ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel NQO1 inhibitor, alleviates aristolochic acid I-induced liver and kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Safe Disposal of Skullcapflavone II: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Skullcapflavone II, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal guidelines for this compound are not extensively detailed in public records, a comprehensive approach combining the compound's known properties with standard laboratory chemical waste procedures provides a clear path forward. This guide offers essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Understanding this compound and its Handling
This compound is a flavonoid derived from Scutellaria baicalensis with known anti-inflammatory and anti-microbial properties.[1] A Material Safety Data Sheet (MSDS) for this compound indicates that it should be handled with care, avoiding contact with eyes, skin, and clothing, and preventing ingestion and inhalation.[2] Personal protective equipment, including gloves and eye protection, is recommended during handling.[2]
The substance is considered non-hazardous for transport.[2] However, as with any laboratory chemical, it is prudent to manage its waste as potentially hazardous to minimize environmental impact and ensure regulatory compliance.
Quantitative Data Summary
For safe handling and storage of this compound, the following quantitative data from its MSDS is crucial:
| Parameter | Value | Source |
| Recommended Long-Term Storage Temperature | -20°C | [2] |
| Recommended Short-Term Storage Temperature | 2-8°C | [2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the recommended procedures for the safe disposal of this compound waste in a laboratory setting. These steps are based on general best practices for chemical waste management.[3][4][5]
1. Waste Identification and Classification:
-
Objective: To correctly identify and classify this compound waste.
-
Procedure:
-
Designate any unwanted, expired, or contaminated this compound, including residues in containers, as chemical waste.
-
While the MSDS indicates it is non-hazardous for transport, it is best practice to treat it as a chemical waste due to its biological activity and the potential for unforeseen environmental effects.
-
2. Segregation of Waste:
-
Objective: To prevent accidental chemical reactions by keeping this compound waste separate from incompatible materials.
-
Procedure:
-
Collect this compound waste in a dedicated, properly labeled container.
-
Do not mix this compound waste with other chemical waste streams such as solvents, acids, bases, or oxidizers unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid and liquid waste forms of this compound in separate containers.[4]
-
3. Waste Container Management:
-
Objective: To safely contain this compound waste pending disposal.
-
Procedure:
-
Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[5] For solid this compound, a securely sealed plastic or glass container is appropriate. For solutions, ensure the container material is compatible with the solvent used.
-
The container must be kept closed except when adding waste.[5]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any associated hazards.[3][5] Do not use abbreviations.[5]
-
4. Storage of Waste:
-
Objective: To store this compound waste safely prior to collection.
-
Procedure:
5. Final Disposal:
-
Objective: To ensure the final disposal of this compound is conducted in an environmentally sound and compliant manner.
-
Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[2][5]
-
Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3] They will ensure the waste is transported to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[6]
-
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, to avoid dust formation and inhalation.[2]
-
Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so.[2] Sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[2]
-
Environmental Precautions: Do not let the product enter drains.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Skullcapflavone II
For researchers, scientists, and drug development professionals working with Skullcapflavone II, this guide provides immediate and essential safety, handling, and disposal information. Adherence to these protocols is crucial for ensuring a safe laboratory environment and the integrity of your research.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₈ | [1][2] |
| Molecular Weight | 374.3 g/mol | [1][2] |
| CAS Number | 55084-08-7 | [1][2][3] |
| Purity | >97% (HPLC) | [2][3] |
| Solubility | DMSO: 1mg/mL | [4] |
| Storage Temperature | Long-term: -20°C, Short-term: 2-8°C | [3] |
| Flammability | Not flammable or combustible | [3] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. This includes protection for the respiratory system, hands, eyes, and body.[5]
Recommended PPE:
-
Respiratory Protection : For operations where dust formation is possible, a full-face particle respirator (type N99/P2) is recommended.[3] In situations where the respirator is the sole means of protection, a full-face supplied-air respirator should be used.[3] All respiratory equipment must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]
-
Hand Protection : Chemical-resistant gloves must be worn.[3] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[3]
-
Eye Protection : Use safety glasses with side shields or chemical safety goggles that are tested and approved under government standards like OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin and Body Protection : A lab coat or a protective gown should be worn.[3] The type of body protection should be chosen based on the concentration and amount of the substance being handled and the specific workplace conditions.[3]
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Avoid Dust Formation : Handle the compound in a way that minimizes the generation of dust.[3][6]
-
Ventilation : Work in a well-ventilated area or under a chemical fume hood.[6][8]
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[3] Do not ingest or inhale the substance.[3]
-
Hygiene : Wash hands thoroughly after handling.[3] Contaminated clothing should be removed and washed before reuse.[3]
-
Ignition Sources : Keep the compound away from sources of ignition.[3]
Storage Procedures:
-
Container : Keep the container tightly closed.[3]
-
Environment : Store in a dry and well-ventilated place.[3]
-
Temperature : For long-term storage, maintain a temperature of -20°C.[3] For short-term storage, a temperature of 2-8°C is suitable.[3]
-
Incompatibilities : Avoid storage with strong oxidizing/reducing agents and strong acids/alkalis.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Collection : Unused material and waste should be collected in suitable, closed containers labeled for disposal.[3]
-
Spill Cleanup : In case of a spill, wear appropriate PPE, prevent dust formation, and sweep or shovel the material into a closed container for disposal.[3] Prevent the substance from entering drains.[3]
-
Regulations : Dispose of all waste in accordance with prevailing country, federal, state, and local regulations.[3]
Experimental Workflow and Signaling Pathway
The following diagram illustrates a general experimental workflow for investigating the anti-inflammatory effects of this compound on a cell line, a common application for this compound in research.[9]
Caption: A generalized workflow for studying the effects of this compound.
References
- 1. This compound | C19H18O8 | CID 124211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorlab.com [biorlab.com]
- 3. biocrick.com [biocrick.com]
- 4. labsolu.ca [labsolu.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
